molecular formula C27H19ClN7Na3O10S3 B1604529 Reactive red 24:1 CAS No. 72829-25-5

Reactive red 24:1

Cat. No.: B1604529
CAS No.: 72829-25-5
M. Wt: 802.1 g/mol
InChI Key: QJCOOZSSWORRPC-UHFFFAOYSA-K
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Description

Reactive red 24:1 is a useful research compound. Its molecular formula is C27H19ClN7Na3O10S3 and its molecular weight is 802.1 g/mol. The purity is usually 95%.
The exact mass of the compound 2,7-Naphthalenedisulfonic acid, 5-((4-chloro-6-(ethylphenylamino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-sulfophenyl)azo)-, trisodium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

72829-25-5

Molecular Formula

C27H19ClN7Na3O10S3

Molecular Weight

802.1 g/mol

IUPAC Name

trisodium;5-[[4-chloro-6-(N-ethylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C27H22ClN7O10S3.3Na/c1-2-35(16-8-4-3-5-9-16)27-31-25(28)30-26(32-27)29-19-14-17(46(37,38)39)12-15-13-21(48(43,44)45)23(24(36)22(15)19)34-33-18-10-6-7-11-20(18)47(40,41)42;;;/h3-14,36H,2H2,1H3,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,29,30,31,32);;;/q;3*+1/p-3

InChI Key

QJCOOZSSWORRPC-UHFFFAOYSA-K

Canonical SMILES

CCN(C1=CC=CC=C1)C2=NC(=NC(=N2)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=CC=CC=C5S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+]

Other CAS No.

72829-25-5

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of C.I. Reactive Red 24:1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Reactive Red 24:1, also known by its Colour Index name C.I. 18208:1 and CAS number 72829-25-5, is a synthetically produced organic dye belonging to the single azo class of compounds.[1][2] Primarily utilized in the textile industry for dyeing cellulosic fibers such as cotton, viscose, silk, and wool, it provides a blu-ray red shade.[1][2] Its reactive nature allows it to form covalent bonds with the fibers, resulting in excellent wash fastness. This technical guide provides a comprehensive overview of the known chemical properties of this compound, presenting quantitative data, outlining relevant experimental protocols, and visualizing its chemical structure.

Chemical and Physical Properties

This compound is a red powder that is soluble in water.[3][4] There is some variation in the reported molecular formula and weight across different suppliers and databases. However, the most frequently cited chemical formula is C₂₇H₁₉ClN₇Na₃O₁₀S₃, with a corresponding molecular weight of 802.10 g/mol .[1][2][5][6][7]

Quantitative Data Summary
PropertyValueSource(s)
CI Name This compound[1][2][5]
CI Number 18208:1[1][5][7]
CAS Number 72829-25-5[1][2][7]
Molecular Formula C₂₇H₁₉ClN₇Na₃O₁₀S₃[1][2][6][7]
Molecular Weight 802.10 g/mol [1][2][5][6][7]
Appearance Red Powder[4][8]
UV-Vis Absorption Maxima (in water) 512 nm, 536 nm[9]
Water Solubility (20 °C) 60 g/L[3][4]
Water Solubility (50 °C) 100 g/L[3][4]
Chemical Class Single Azo[1][2][5]
Spectroscopic Properties

UV-Visible Spectroscopy: Studies on the aggregation behavior of this compound in aqueous solutions have reported two main absorption peaks at 512 nm and 536 nm.[9] The relative intensities of these peaks can change with concentration, indicating the formation of dimers and higher aggregates in solution.[9]

Experimental Protocols

Detailed experimental protocols for the synthesis and quality control of this compound are proprietary to the manufacturers. However, several analytical methods have been published for the detection and quantification of this and other reactive dyes in various matrices.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

A common method for assessing the purity of reactive dyes is reversed-phase high-performance liquid chromatography (RP-HPLC).

Methodology:

  • Mobile Phase Preparation: A typical mobile phase consists of a gradient mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Standard Solution Preparation: A standard solution of this compound of known concentration is prepared in the mobile phase or a suitable solvent.

  • Sample Preparation: The sample of this compound is accurately weighed and dissolved in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: A C18 stationary phase column is commonly used.

    • Detection: A UV-Vis detector is set to one of the absorption maxima of the dye (e.g., 512 nm or 536 nm).

    • Flow Rate and Temperature: These parameters are optimized to achieve good separation of the main dye peak from any impurities.

  • Analysis: The chromatogram of the sample is compared to that of the standard to determine the purity, typically expressed as the area percentage of the main peak.

Extraction from Textile Fibers for Identification

For forensic or quality control purposes, reactive dyes may need to be extracted from dyed fabrics.

Methodology:

  • Sample Preparation: A small piece of the dyed fabric is cut into smaller pieces.

  • Extraction: The fabric is treated with a suitable solvent or a sequence of solvents to break the covalent bond between the dye and the fiber or to extract any unfixed dye. Common extraction methods include:

    • Alkaline Extraction: Soaking the fabric in a sodium hydroxide solution.[10]

    • Enzymatic Digestion: Using cellulase enzymes to break down the cellulose fibers and release the dye.[11]

  • Analysis: The resulting extract can then be analyzed by techniques such as HPLC or mass spectrometry to identify the dye.[11]

Chemical Structure and Reactivity

This compound is a monochlorotriazine (MCT) reactive dye.[7] The reactive group is the dichlorotriazinyl moiety, which reacts with the nucleophilic hydroxyl groups of cellulose fibers under alkaline conditions to form a stable covalent ether linkage.

Caption: Generalized structure of this compound.

The manufacturing process involves the condensation of 2,4,6-trichloro-1,3,5-triazine with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid, followed by diazotization of 2-aminobenzenesulfonic acid and coupling with the condensation product. The final step is a reaction with N-ethylbenzenamine and salting-out.[1][2]

As this compound is designed for industrial dyeing applications, there is no known involvement in biological signaling pathways relevant to drug development. Its toxicological properties have not been thoroughly investigated, and it may cause an allergic skin reaction.[8]

Applications in Research

Beyond its primary use in the textile industry, this compound has been employed in research contexts, including:

  • Adsorption Studies: Investigating the efficacy of various materials, such as single-walled carbon nanotubes and modified biochar, for the removal of this dye from aqueous solutions.[4][12]

  • Decolorization and Degradation Studies: Examining methods for the breakdown of the dye in wastewater, such as through electron beam irradiation and aeration.

  • Analytical Method Development: Serving as a model compound for the development of new analytical techniques for the detection of reactive dyes in environmental and food samples.[10]

Conclusion

C.I. This compound is a well-characterized azo dye with significant industrial importance. Its chemical properties, particularly its reactivity with cellulosic fibers and its distinct spectroscopic signature, are central to its application. While detailed protocols for its synthesis are proprietary, a range of analytical methods exist for its detection and quantification. For researchers, this dye can serve as a relevant model compound for studies in environmental remediation, analytical chemistry, and material science. It is important to note the lack of extensive toxicological data and its potential as a skin sensitizer.

References

Molecular structure and weight of C.I. Reactive Red 24:1.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Reactive Red 24:1 is a synthetic monoazo dye characterized by its reactive group, which allows it to form covalent bonds with substrates. Primarily used in the textile industry for dyeing cellulosic fibers, its potential biological activities and toxicological profile are of increasing interest to the scientific community. This document provides a technical overview of its molecular structure, weight, and known biological interactions based on available scientific literature. It is important to note that, at present, research on C.I. This compound is limited, particularly concerning its applications in drug development and its effects on specific cellular signaling pathways.

Molecular Structure and Properties

C.I. This compound is a complex aromatic molecule. Its chemical identity and physical properties are summarized below.

PropertyValueReference
C.I. Name This compound
C.I. Number 18208:1
CAS Number 72829-25-5
Molecular Formula C27H19ClN7Na3O10S3
Molecular Weight 802.10 g/mol
Chemical Class Monoazo Dye

Toxicological Data

The toxicological profile of C.I. This compound has been evaluated in a limited number of in vitro studies. The primary focus of this research has been on its cytotoxic effects on human cell lines.

Cell LineAssayEndpointResultReference
Human Keratinocytes (HaCaT)CytotoxicityIC50155 µg/ml[1]
Human Keratinocytes (HaCaT)CytotoxicityIC2028 µg/ml[1]

These findings indicate that C.I. This compound can induce cytotoxic effects in human skin cells. The IC50 value represents the concentration at which 50% of the cell population is inhibited, while the IC20 value indicates the concentration causing a 20% inhibition.

Experimental Protocols

The following is a generalized methodology for assessing the in vitro cytotoxicity of C.I. This compound based on published studies.

Objective: To determine the cytotoxic potential of C.I. This compound on a human cell line.

Materials:

  • Human keratinocyte cell line (e.g., HaCaT)

  • Appropriate cell culture medium and supplements

  • C.I. This compound

  • Sterile, tissue culture-treated plates (e.g., 96-well)

  • Assay for cell viability (e.g., protein content measurement, MTT assay)

  • Plate reader

Procedure:

  • Cell Culture: Human keratinocyte cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable growth medium.

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Preparation of Dye Solutions: A stock solution of C.I. This compound is prepared in a suitable solvent and serially diluted to obtain a range of test concentrations.

  • Cell Treatment: The culture medium is replaced with a medium containing the various concentrations of C.I. This compound. Control wells should contain the medium with the solvent used for the dye.

  • Incubation: The treated cells are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: After incubation, cell viability is assessed using a standard method. For instance, if using a protein content assay, the cells are lysed, and the total protein content is measured, which is proportional to the number of viable cells.

  • Data Analysis: The results are expressed as a percentage of the control. The IC50 and IC20 values are calculated from the dose-response curve.

Logical Workflow for Cytotoxicity Assessment

The following diagram illustrates the general workflow for assessing the in vitro cytotoxicity of a compound like C.I. This compound.

G Workflow for In Vitro Cytotoxicity Testing of C.I. This compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture Human Keratinocyte Cells C Seed Cells into 96-well Plates A->C B Prepare Serial Dilutions of C.I. This compound D Treat Cells with Dye Solutions B->D C->D E Incubate for 72 hours D->E F Assess Cell Viability (e.g., Protein Assay) E->F G Calculate IC50 and IC20 Values F->G

References

CAS Registry Number for Reactive Red 24:1.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to C.I. Reactive Red 24:1

This technical guide provides a comprehensive overview of C.I. This compound, a monoazo reactive dye. The information is tailored for researchers, scientists, and professionals in drug development who may utilize dyes for various analytical and experimental purposes. This document covers its chemical identity, properties, synthesis, and relevant experimental protocols.

Chemical Identifier

  • Compound Name: C.I. This compound

  • CAS Registry Number: 72829-25-5[1][2]

  • C.I. Name: 18208:1[1]

  • Molecular Structure Class: Single Azo[1]

It is important to distinguish this compound from Reactive Red 24, which has a different CAS Registry Number (70210-20-7) and a slightly different chemical structure.[3][4]

Physicochemical and Technical Data

The properties of C.I. This compound are summarized below. These properties are crucial for understanding its behavior in various applications, from dyeing processes to analytical studies.

Table 1: Chemical and Physical Properties of C.I. This compound
PropertyValueReference
Molecular Formula C₂₇H₁₉ClN₇Na₃O₁₀S₃[1]
Molecular Weight 802.10 g/mol [1]
Appearance Blu-ray red powder[1]
Synonyms Cibacron Red P-B, Basacid Red 495, Cibacron Red P-BN[1]
Table 2: Fastness Properties on Cellulose
PropertyRatingReference
Light Fastness 3-4[1]
Oxygen Bleaching 4-5[1]
Perspiration Fastness 4-5[1]
Soaping (Fading) 4-5[1]
Soaping (Stain) 4-5[1]

Experimental Protocols & Methodologies

This section details the manufacturing process and key experimental procedures involving this compound.

General Manufacturing Method

The synthesis of C.I. This compound is a multi-step process involving condensation and coupling reactions.[1]

Protocol:

  • First Condensation: 2,4,6-Trichloro-1,3,5-triazine is condensed with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid.

  • Diazotization: 2-Aminobenzenesulfonic acid is diazotized.

  • Coupling: The diazotized 2-Aminobenzenesulfonic acid is coupled with the condensation product from step 1.

  • Second Condensation: The product from the coupling reaction is then condensed with N-ethylbenzenamine.

  • Isolation: The final product is isolated via salting-out.

G General Synthesis Workflow for C.I. This compound cluster_0 Reactants cluster_1 Process Steps cluster_2 Product R1 2,4,6-Trichloro-1,3,5-triazine P1 First Condensation R1->P1 R2 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid R2->P1 R3 2-Aminobenzenesulfonic acid P2 Diazotization R3->P2 R4 N-ethylbenzenamine P4 Second Condensation R4->P4 P3 Coupling Reaction P1->P3 P2->P3 P3->P4 P5 Salting-out & Isolation P4->P5 FP C.I. This compound P5->FP

Caption: General Synthesis Workflow for C.I. This compound.

Adsorption for Dye Separation

This compound can be removed from aqueous solutions through adsorption onto single-walled carbon nanotubes (SWCNTs), a process driven by electrostatic interactions.[5] This is relevant for wastewater treatment and purification protocols.

Protocol:

  • Preparation: Prepare an aqueous solution of this compound.

  • Adsorption: Introduce SWCNTs to the dye solution.

  • Interaction: Allow time for the dye molecules to adsorb onto the surface of the SWCNTs.

  • Separation: Separate the SWCNTs (now with adsorbed dye) from the solution, resulting in the removal of the residual dye.

G Adsorption of this compound onto SWCNTs A Aqueous Solution of this compound C Adsorption Process (Electrostatic Interaction) A->C B Single-Walled Carbon Nanotubes (SWCNTs) B->C D Purified Water C->D Separation E SWCNTs with Adsorbed Dye C->E Separation

Caption: Adsorption of this compound onto SWCNTs.

Investigation of Molecular Aggregation

The aggregation behavior of this compound in high-concentration aqueous solutions can be studied to understand its impact on solution properties like surface tension and viscosity.[6]

Protocol:

  • Sample Preparation: Prepare a series of desalted this compound solutions in ultra-pure water at varying high concentrations (e.g., 1 mmol/L to 100 mmol/L).[6]

  • UV-Vis Spectroscopy: Measure the UV-Vis absorption spectra for each concentration. Use cuvettes with short path lengths to ensure absorbance values are within the detection limit.[6]

  • Analysis: Analyze the spectral shifts to investigate the formation of molecular aggregates. For this compound, two main peaks are observed at 512 nm and 536 nm, with the longer wavelength peak decreasing slightly as concentration increases, indicating relatively weaker aggregation compared to other dyes.[6]

  • Property Measurement: Measure the surface tension and viscosity of the solutions to correlate with the observed aggregation behavior.[6]

G Workflow for Investigating Molecular Aggregation cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_result Result Prep Prepare Dye Solutions (Varying Concentrations) Spec UV-Vis Spectroscopy (Short Path Length) Prep->Spec Surf Measure Surface Tension Prep->Surf Visc Measure Viscosity Prep->Visc Eval Correlate Spectral Data with Physical Properties Spec->Eval Surf->Eval Visc->Eval Result Understand Aggregation Behavior of RR 24:1 Eval->Result

Caption: Workflow for Investigating Molecular Aggregation.

Applications

C.I. This compound is primarily used as a textile dye for cellulosic fibers.[7] Its reactive nature allows it to form covalent bonds with functional groups on fibers like cotton and viscose, leading to good wash fastness.[7][8]

Beyond textiles, reactive dyes serve as important tools in biological research.[4][9] While specific pathways involving this compound are not detailed in the literature, its properties make it potentially useful for:

  • Observing and analyzing cellular structures.[9]

  • Tracking biomolecules.[9]

  • Use as a fluorescent dye or chemical stain in analytical chemistry.[5][9]

References

Manufacturing methods of Reactive Red 24:1 dye.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Manufacturing of C.I. Reactive Red 24:1

This technical guide provides a comprehensive overview of the manufacturing process for C.I. This compound (CAS No. 72829-25-5), a monoazo reactive dye. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

C.I. This compound is a water-soluble anionic dye belonging to the single azo class.[1] It is primarily used for dyeing cellulosic fibers such as cotton and viscose. The dye forms a covalent bond with the fiber, ensuring high wash fastness.[2] Its chemical structure features a triazine ring, which acts as the reactive group, linking the chromophore to the fiber. The molecular formula is C₂₇H₁₉ClN₇Na₃O₁₀S₃, with a molecular weight of 802.10 g/mol .[1][3]

Synthesis Pathway Overview

The manufacturing of this compound is a multi-step process involving condensation, diazotization, and coupling reactions.[1] The synthesis starts with three primary precursor molecules: 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride), 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid), and 2-Aminobenzenesulfonic acid. The final step involves a second condensation with N-ethylbenzenamine.[1]

The overall logical workflow for the synthesis is depicted below.

G cluster_0 Step 1: First Condensation cluster_1 Step 2: Diazotization cluster_2 Step 3: Coupling Reaction cluster_3 Step 4: Second Condensation cluster_4 Step 5: Product Isolation A Cyanuric Chloride C Intermediate 1 A->C Condensation B H-Acid B->C E Diazonium Salt F Intermediate 2 C->F Coupling D 2-Aminobenzenesulfonic Acid D->E NaNO₂ / HCl E->F G N-ethylbenzenamine H Final Dye Product (this compound) F->H Condensation G->H I Salting Out H->I J Filtration & Drying I->J

Caption: Logical workflow for the synthesis of this compound.

Detailed Manufacturing Process

The synthesis is typically carried out in an aqueous medium and involves careful control of temperature and pH at each stage to ensure high yield and purity.

Step 1: First Condensation (Formation of Intermediate 1)

The process begins with the condensation of cyanuric chloride and H-acid. The high reactivity of the chlorine atoms on the triazine ring allows for sequential substitution. The first substitution is carried out at a low temperature to ensure mono-substitution.

  • Reactants: 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride), 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid).

  • Reaction: The amino group of H-acid nucleophilically attacks one of the carbon atoms of the cyanuric chloride ring, displacing a chlorine atom.

  • Conditions: The reaction is typically performed in an ice-water bath at a temperature of 0-5°C. The pH is maintained in the neutral to slightly acidic range to facilitate the reaction.

Step 2: Diazotization of 2-Aminobenzenesulfonic Acid

In parallel, 2-Aminobenzenesulfonic acid is diazotized to form its corresponding diazonium salt. This is a standard procedure for preparing azo dyes.

  • Reactants: 2-Aminobenzenesulfonic acid, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl).

  • Reaction: The primary aromatic amine reacts with nitrous acid (formed in situ from NaNO₂ and HCl) to yield a diazonium salt.

  • Conditions: This reaction is highly exothermic and temperature-sensitive. It is conducted at low temperatures, typically around 0°C, to prevent the decomposition of the unstable diazonium salt.[4]

Step 3: Coupling Reaction (Formation of Intermediate 2)

The diazonium salt prepared in Step 2 is then coupled with the Intermediate 1 from Step 1. This reaction forms the characteristic azo bond (-N=N-) of the dye.

  • Reactants: Diazonium salt of 2-Aminobenzenesulfonic acid, Intermediate 1.

  • Reaction: The diazonium salt acts as an electrophile and attacks the electron-rich H-acid moiety of Intermediate 1.

  • Conditions: The coupling reaction is generally carried out at a low temperature (around 10-15°C) and a neutral pH of approximately 7.0.[4]

Step 4: Second Condensation (Formation of Final Dye)

The final chromophoric structure is assembled through a second condensation reaction, where the second chlorine atom on the triazine ring is substituted by N-ethylbenzenamine.

  • Reactants: Intermediate 2, N-ethylbenzenamine.

  • Reaction: The amino group of N-ethylbenzenamine displaces a second chlorine atom from the triazine ring of Intermediate 2.

  • Conditions: This step requires a higher temperature than the first condensation to overcome the reduced reactivity of the dichlorotriazine intermediate.

Step 5: Product Isolation

The synthesized dye is isolated from the reaction mixture.

  • Method: The dye is precipitated from the solution by adding an electrolyte, a process known as "salting-out".[1][4] Common salts used include sodium chloride.

  • Post-Processing: The precipitated dye is then collected by filtration, dried, and crushed to obtain the final product in powder form.[4]

The overall chemical synthesis pathway is illustrated in the diagram below.

Caption: Chemical synthesis pathway of C.I. This compound.

Quantitative Data and Process Parameters

While specific quantitative data for the production of this compound is proprietary, data from related reactive dye syntheses can provide valuable insights into typical process parameters. The following table summarizes conditions derived from analogous processes described in patents and technical literature.

ParameterValueStage of ProcessSource / Analogy
Diazotization
Reaction Temperature0 - 5 °CDiazotization[4]
Reaction Time1.5 hoursDiazotization[4]
Coupling
Reaction Temperature10 - 12 °CCoupling[4]
Reaction Time3.5 hoursCoupling[4]
pH7.0Coupling[4]
Isolation
Salting Out AgentRefined Salt (e.g., NaCl)Product Isolation[4]
Agent Volume5-25% of reaction liquidProduct Isolation[4]

Experimental Protocols

The following protocols are generalized procedures based on the known chemistry of reactive dye synthesis.[1][4] Actual industrial processes may vary.

Protocol 1: Preparation of Intermediate 1
  • Prepare a slurry of cyanuric chloride in an ice-water mixture in a reaction vessel equipped with a stirrer and temperature probe.

  • Separately, dissolve H-acid in water, adjusting the pH to neutral with a mild base (e.g., sodium carbonate) to ensure solubility.

  • Slowly add the H-acid solution to the cyanuric chloride slurry while maintaining the temperature between 0-5°C.

  • Monitor the reaction by a suitable method (e.g., HPLC) until completion of the mono-condensation. The resulting solution contains Intermediate 1.

Protocol 2: Diazotization and Coupling
  • In a separate vessel, dissolve 2-Aminobenzenesulfonic acid in water with hydrochloric acid.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a concentrated solution of sodium nitrite dropwise, keeping the temperature below 5°C. Stir for approximately 1.5 hours.

  • Add the freshly prepared diazonium salt solution to the vessel containing Intermediate 1.

  • Maintain the temperature at approximately 10-12°C and adjust the pH to 7.0 using a base like sodium carbonate.

  • Allow the coupling reaction to proceed for several hours until the diazonium salt is consumed. The product is Intermediate 2.

Protocol 3: Final Condensation and Isolation
  • To the solution containing Intermediate 2, add N-ethylbenzenamine.

  • Raise the temperature of the reaction mixture to facilitate the second condensation reaction. The exact temperature will depend on the desired reaction rate.

  • After the reaction is complete, initiate the salting-out process by adding sodium chloride until the dye precipitates.

  • Stir the mixture to allow for complete precipitation.

  • Filter the solid dye product from the solution.

  • Wash the filter cake with a brine solution to remove impurities.

  • Dry the product in a suitable industrial dryer to obtain the final powdered C.I. This compound.

References

Reactive Red 24:1 - An In-depth Technical Guide on its Solubility in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of C.I. Reactive Red 24:1 (CAS: 70210-20-7, 12238-00-5; Molecular Formula: C26H17ClN7Na3O10S3), a widely used monochlorotriazine azo dye. Understanding the solubility of this compound in different solvents is critical for its application in research and various industrial processes, including textiles and potentially as a biological stain.

Core Properties of this compound

This compound is a red powder that is known to be a water-soluble dye, a characteristic imparted by the presence of multiple sulfonate groups in its molecular structure.[1][2] These anionic groups enhance its hydrophilicity, making it particularly suitable for aqueous dyeing processes.

Quantitative Solubility Data

The solubility of this compound has been reported in aqueous solutions, though values can vary depending on the specific form of the dye and the measurement conditions. Data on its solubility in common organic solvents is less prevalent in publicly available literature.

SolventTemperatureSolubility
WaterNot Specified>300 g/L[3]
Water20 °C220.6 g/L[4][5]
Water20 °C60 g/L[4]
Water50 °C100 g/L[4]
EthanolNot SpecifiedData not available
MethanolNot SpecifiedData not available
Dimethyl Sulfoxide (DMSO)Not SpecifiedMay be soluble[6]

Note: The conflicting values for water solubility may be due to differences in the purity of the dye, the presence of additives, or the specific experimental methodology used. For many reactive dyes, their solubility can be influenced by factors such as pH and the presence of electrolytes.

Experimental Protocols for Solubility Determination

A standardized method for determining the application solubility of water-soluble dyes is outlined in ISO 105-Z07. While this method is designed to assess solubility under specific application conditions rather than absolute solubility, its principles can be adapted for a general quantitative determination. A common and accurate method for determining the solubility of a colored compound like this compound involves spectrophotometry.

General Protocol for Quantitative Solubility Determination via Spectrophotometry

This protocol describes a general method to determine the solubility of this compound in a given solvent.

1. Preparation of a Standard Stock Solution and Calibration Curve:

  • Accurately weigh a small amount of high-purity this compound and dissolve it in the chosen solvent to create a stock solution of known concentration.
  • Perform a series of dilutions of the stock solution to prepare several standard solutions of decreasing concentrations.
  • Using a UV-Vis spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.
  • Plot a calibration curve of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.

2. Preparation of a Saturated Solution:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask).
  • Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated. A magnetic stirrer or a shaker bath can be used for this purpose.

3. Separation and Dilution:

  • After the equilibration period, allow the undissolved solid to settle.
  • Carefully extract a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting, or by filtration using a syringe filter compatible with the solvent.
  • Accurately dilute the saturated supernatant with the same solvent to a concentration that falls within the linear range of the previously established calibration curve.

4. Spectrophotometric Measurement and Calculation:

  • Measure the absorbance of the diluted solution at the λmax.
  • Using the equation of the line from the calibration curve, calculate the concentration of the diluted solution.
  • Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in the solvent at the specified temperature.

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a dye like this compound.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis start Start stock Prepare Stock Solution (Known Concentration) start->stock saturated Prepare Saturated Solution (Excess Solute) standards Create Serial Dilutions (Standard Solutions) stock->standards spec_standards Measure Absorbance of Standard Solutions standards->spec_standards separate Separate Supernatant from Saturated Solution calibration Generate Calibration Curve (Absorbance vs. Concentration) spec_standards->calibration calculate_conc Calculate Concentration of Diluted Supernatant calibration->calculate_conc dilute_sat Dilute Saturated Supernatant separate->dilute_sat spec_unknown Measure Absorbance of Diluted Supernatant dilute_sat->spec_unknown spec_unknown->calculate_conc calculate_sol Calculate Solubility (Account for Dilution) calculate_conc->calculate_sol end End calculate_sol->end

Caption: Experimental workflow for determining dye solubility via spectrophotometry.

Concluding Remarks

This technical guide summarizes the available information on the solubility of this compound. While quantitative data for aqueous solutions is available, there is a notable lack of specific solubility data in common organic solvents like ethanol, methanol, and DMSO in the reviewed literature. The provided experimental protocol offers a robust framework for researchers to determine these values in their own laboratory settings. For professionals in drug development, while this dye is not a pharmaceutical, understanding its solubility characteristics can be relevant if it is considered for use as a staining agent or in other auxiliary applications.

References

Reactive Red 24: A Technical Health and Safety Compendium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Reactive Red 24 is a synthetic azo dye used in the textile industry.[1] Based on available Safety Data Sheets (SDS), the primary identified hazard is skin sensitization, with the potential to cause allergic skin reactions.[2][3] However, there is a significant lack of publicly available quantitative data for acute toxicity, genotoxicity, carcinogenicity, and environmental toxicity. This guide provides a structured overview of the known information and highlights critical data gaps.

Chemical and Physical Properties

PropertyValueReference
CAS Number 70210-20-7[3]
Molecular Formula C26H17ClN7Na3O10S3[3]
Molecular Weight 788.1 g/mol [3]
Appearance Red powder[4]
Solubility Soluble in water[4]

Toxicological Data

A comprehensive toxicological profile for Reactive Red 24 is not available. The following tables summarize the existing data, which is largely qualitative.

Human Health Effects
EndpointFindingQuantitative Data
Acute Toxicity (Oral) No data availableNo data available
Acute Toxicity (Dermal) No data availableNo data available
Acute Toxicity (Inhalation) No data availableNo data available
Skin Corrosion/Irritation May cause skin irritationNo data available
Serious Eye Damage/Irritation May cause eye irritationNo data available
Respiratory Sensitization Repeat exposure to high dust concentrations of some reactive dyes may cause respiratory hypersensitivity.[5] Reactive dyes as a class have been identified as potential respiratory sensitizers causing occupational asthma.[6]No specific data available for Reactive Red 24
Skin Sensitization May cause an allergic skin reaction.[2][3]No data available (e.g., EC3, NOEL)
Germ Cell Mutagenicity No data availableNo data available
Carcinogenicity No data availableNo data available
Reproductive Toxicity No data availableNo data available
STOT-Single Exposure No data availableNo data available
STOT-Repeated Exposure No data availableNo data available
Aspiration Hazard No data availableNo data available
Ecotoxicological Data
EndpointFindingQuantitative Data
Toxicity to Fish No data availableNo data available
Toxicity to Daphnia No data availableNo data available
Toxicity to Algae No data availableNo data available
Persistence and Degradability No data availableNo data available
Bioaccumulative Potential No data availableNo data available

Experimental Protocols

As specific experimental data for Reactive Red 24 is largely unavailable, this section provides a generalized protocol for a key toxicological endpoint: the in vitro Skin Sensitization: Direct Peptide Reactivity Assay (DPRA) , as per OECD Guideline 442C. This is a hypothetical application to illustrate the methodology.

Objective: To determine the potential of a substance to induce skin sensitization by measuring its reactivity with synthetic peptides containing cysteine and lysine.

Materials:

  • Test substance (Reactive Red 24)

  • Cysteine-containing peptide (Ac-RFAACAA-COOH)

  • Lysine-containing peptide (Ac-RFAAKAA-COOH)

  • Acetonitrile (ACN)

  • Ammonium acetate buffer

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the cysteine and lysine peptides in the appropriate buffer. Prepare a stock solution of Reactive Red 24 in a suitable solvent (e.g., acetonitrile).

  • Incubation: Mix the test substance solution with each peptide solution in a 1:10 (peptide to substance) molar ratio for the cysteine peptide and a 1:50 ratio for the lysine peptide. Incubate the mixtures for 24 hours at 25°C.

  • Analysis: Following incubation, analyze the samples by HPLC to determine the percentage of remaining (unreacted) peptide.

  • Data Interpretation: Calculate the peptide depletion percentage for both cysteine and lysine. Based on the mean depletion, classify the substance into one of four reactivity classes: no to minimal reactivity, low reactivity, moderate reactivity, or high reactivity.

Visualizations

As there is no specific data on signaling pathways for Reactive Red 24, the following diagrams illustrate a generic experimental workflow and a logical framework for hazard assessment.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Interpretation prep_substance Prepare Test Substance Solution incubate Incubate Substance with Peptides (24h) prep_substance->incubate prep_peptides Prepare Cysteine & Lysine Peptide Solutions prep_peptides->incubate hplc HPLC Analysis incubate->hplc calculate Calculate Peptide Depletion (%) hplc->calculate classify Classify Reactivity (Low, Medium, High) calculate->classify hazard_assessment_flow cluster_toxicology Toxicological Assessment cluster_exposure Exposure Assessment start Hazard Identification (e.g., Reactive Red 24) in_vitro In Vitro Assays (e.g., Ames Test, DPRA) start->in_vitro in_vivo In Vivo Studies (e.g., Acute Toxicity, LLNA) start->in_vivo routes Identify Exposure Routes (Dermal, Inhalation) start->routes risk_char Risk Characterization in_vitro->risk_char in_vivo->risk_char scenarios Define Exposure Scenarios (Occupational, Consumer) routes->scenarios scenarios->risk_char

References

Reactive Red 24:1 as a Fluorescent Dye in Research: An Assessment of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a significant gap in the application and characterization of Reactive Red 24:1 as a fluorescent dye for research purposes. While categorized as a fluorescent dye by some commercial suppliers, there is a notable absence of published data on its photophysical properties, its use in cellular imaging, or its interaction with biological signaling pathways. Consequently, the creation of an in-depth technical guide with quantitative data, detailed experimental protocols, and signaling pathway diagrams, as requested, is not feasible at this time.

This document outlines the currently available information on this compound, primarily from the context of its industrial use, and discusses the necessary parameters that would be required to validate its use as a fluorescent probe in a research setting.

Chemical and Industrial Profile of this compound

This compound is a monochlorotriazine reactive dye, a class of dyes known for their ability to form covalent bonds with substrates like cellulose. This property makes them highly effective and durable for textile dyeing.

PropertyData
C.I. Name This compound
Molecular Formula C₂₇H₁₉ClN₇Na₃O₁₀S₃
Molecular Weight 802.10 g/mol
CAS Number 72829-25-5
Primary Application Textile Dyeing (Cotton, Viscose)

The Uncharted Territory: this compound in a Research Context

Despite its classification as a "fluorescent dye," there is no peer-reviewed scientific literature that substantiates this claim in a biological research context. The essential data required to utilize a compound as a fluorescent probe is currently unavailable for this compound.

Lack of Quantitative Photophysical Data

For a dye to be effectively used in fluorescence-based research, a thorough characterization of its photophysical properties is paramount. This data allows researchers to select appropriate excitation sources, emission filters, and to quantify the fluorescent signal. For this compound, the following critical data points are missing from the scientific literature:

  • Excitation and Emission Maxima (λ_ex / λ_em): The specific wavelengths at which the dye absorbs and emits light most efficiently.

  • Molar Absorptivity (ε): A measure of how strongly the dye absorbs light at a given wavelength.

  • Fluorescence Quantum Yield (Φ_f): The efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.

  • Photostability and Photobleaching Rate: The dye's resistance to degradation upon exposure to excitation light.

Without this fundamental information, it is impossible to design and execute reliable fluorescence experiments.

Absence of Experimental Protocols for Biological Applications

The utility of a fluorescent dye in research is defined by well-documented and reproducible experimental protocols. For this compound, there are no published methods for its application in a laboratory setting for biological imaging or assays. Key missing protocols include:

  • Cell Staining Procedures: Optimal dye concentration, incubation time, and buffer conditions for staining live or fixed cells.

  • Cellular Uptake and Localization: Information on if and how the dye enters cells and where it accumulates (e.g., cytoplasm, nucleus, specific organelles).

  • Toxicity and Perturbation: Assessment of the dye's cytotoxic effects and whether it perturbs normal cellular functions.

No Documented Interaction with Signaling Pathways

A significant application of fluorescent probes is the study of cellular signaling pathways. This often involves dyes that change their fluorescent properties in response to specific cellular events or molecules. There is currently no research linking this compound to any biological signaling pathways or demonstrating its utility as a reporter for cellular processes.

Challenges in Repurposing Industrial Dyes for Research

The lack of data for this compound highlights a broader challenge in repurposing industrial dyes for biological research. While many industrial dyes exhibit fluorescence, they are often not optimized for the specific demands of cellular imaging. Common limitations include:

  • Poor Cell Permeability: Many textile dyes are designed to be highly water-soluble and may not efficiently cross the lipid membranes of cells.

  • High Cytotoxicity: The chemical structures of industrial dyes are not selected for biocompatibility and can be toxic to living cells.[1]

  • Non-specific Binding: Reactive dyes, by their nature, are designed to form covalent bonds. In a cellular environment, this can lead to non-specific labeling of numerous proteins and other biomolecules, creating high background signals and making it difficult to target specific structures.

  • Unpredictable Photophysical Properties in Biological Environments: The fluorescence of a dye can be highly sensitive to its local environment (e.g., pH, polarity). The properties of an industrial dye in an aqueous solution may not be predictive of its behavior within the complex and heterogeneous environment of a cell.

Future Directions

To establish this compound as a viable fluorescent dye for research, a systematic investigation into its properties and applications would be necessary. This would involve:

  • Comprehensive Photophysical Characterization: Determining its excitation and emission spectra, quantum yield, and photostability in various solvents and biological buffers.

  • In Vitro Cellular Studies: Assessing its cytotoxicity, cellular uptake mechanisms, and subcellular localization in different cell lines.

  • Development of Staining Protocols: Optimizing conditions for live and fixed cell imaging.

  • Target Identification and Specificity: Investigating its binding partners within the cell and exploring its potential as a targeted probe.

Until such studies are conducted and published, the use of this compound as a fluorescent dye in research remains speculative. Researchers, scientists, and drug development professionals are advised to rely on well-characterized and validated fluorescent probes for their experimental needs.

References

An In-depth Technical Guide on the Mechanism of Action for Reactive Red Dyes as Multifunctional Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reactive Red 24 is a synthetic azo dye belonging to the family of reactive dyes, characterized by their ability to form covalent bonds with substrates.[1] While extensively used in the textile industry, a growing body of evidence suggests that certain reactive dyes possess significant biological activities, positioning them as intriguing molecules for biomedical research and drug discovery. This guide elucidates the mechanism of action of reactive red dyes as multifunctional agents, focusing on their roles as purinergic receptor antagonists and enzyme inhibitors.

Core Mechanisms of Action

The multifunctional nature of reactive red dyes in biological systems stems from their ability to interact with specific protein targets, primarily purinergic receptors and ecto-nucleotidases.

Antagonism of Purinergic P2Y Receptors

Purinergic P2Y receptors are a family of G protein-coupled receptors (GPCRs) activated by extracellular nucleotides such as ATP and ADP. They play crucial roles in a multitude of physiological processes, including platelet aggregation, neurotransmission, and inflammation.

Reactive Red 2 has been identified as a potent and selective antagonist of the P2Y purinoceptor subtype.[2] This antagonism is competitive, meaning the dye competes with the natural ligands (e.g., ADP) for the same binding site on the receptor. By blocking the receptor, Reactive Red 2 can inhibit downstream signaling cascades.

Inhibition of Ecto-Nucleotidases

Ecto-nucleotidases are cell surface enzymes that hydrolyze extracellular nucleotides. For instance, ecto-ATPase (an ecto-nucleoside triphosphate diphosphohydrolase) breaks down ATP to ADP and subsequently to AMP. These enzymes are critical for regulating the concentration of purinergic signaling molecules in the extracellular space.

Reactive Red 2 has been shown to be a potent inhibitor of ecto-nucleotidase activity.[2] By inhibiting these enzymes, the dye can prolong the presence of extracellular ATP and other nucleotides, thereby modulating purinergic signaling.

Quantitative Data

The following table summarizes the key quantitative data for the biological activity of Reactive Red 2, a close analog of Reactive Red 24.

ParameterValueTargetTissue/SystemReference
Kd (Antagonist) 0.028 µMP2Y-purinoceptorGuinea-pig taenia coli[2]
pA2 7.55P2Y-purinoceptorGuinea-pig taenia coli[2]
Kd (Antagonist) 0.42 µMP2X-purinoceptorRat vas deferens[2]
IC50 3.9 ± 0.6 µMEcto-nucleotidaseRat vas deferens[2]
IC50 3.9 ± 2.3 µMEcto-nucleotidaseGuinea-pig taenia coli[2]

Signaling Pathways and Logical Relationships

P2Y Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of Gq-coupled P2Y receptors, which are antagonized by reactive red dyes.

P2Y_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist ADP / ATP P2Y P2Y Receptor Agonist->P2Y Activates RR24 Reactive Red 24 RR24->P2Y Inhibits Gq Gq protein P2Y->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Triggers release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Ca_cyto->PKC Activates Cellular_Response Cellular Response Ca_cyto->Cellular_Response Activates targets PKC->Cellular_Response Phosphorylates targets

Caption: P2Y Receptor Signaling Pathway Antagonized by Reactive Red 24.

Dual Mechanism of Action

The diagram below illustrates the dual mechanism of action of Reactive Red 24, targeting both P2Y receptors and ecto-nucleotidases.

Dual_Mechanism cluster_signaling Purinergic Signaling Cascade cluster_inhibition Inhibitory Action of Reactive Red 24 ATP_ext Extracellular ATP Ecto_ATPase Ecto-ATPase ATP_ext->Ecto_ATPase Substrate ADP_ext Extracellular ADP P2Y_receptor P2Y Receptor ADP_ext->P2Y_receptor Agonist Downstream_Signaling Downstream Signaling P2Y_receptor->Downstream_Signaling Activates RR24 Reactive Red 24 RR24->P2Y_receptor Antagonizes RR24->Ecto_ATPase Inhibits Ecto_ATPase->ADP_ext Product

Caption: Dual inhibitory action of Reactive Red 24 on purinergic signaling.

Experimental Protocols

Determination of P2Y Receptor Antagonist Potency (pA2/Kd)

This protocol describes a functional assay to determine the antagonist potency of Reactive Red 24 on P2Y receptors by measuring its ability to inhibit agonist-induced responses, such as smooth muscle relaxation or contraction.

Materials:

  • Isolated tissue preparation (e.g., guinea-pig taenia coli or rat vas deferens)

  • Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2

  • Isotonic transducer and data acquisition system

  • P2Y receptor agonist (e.g., adenosine 5'-O-(2-thiodiphosphate), ADPβS)

  • Reactive Red 24

  • Other necessary reagents (e.g., carbachol for pre-contraction of taenia coli)

Procedure:

  • Tissue Preparation: Mount the isolated tissue in the organ bath under a resting tension. Allow the tissue to equilibrate for at least 60 minutes, with regular washes.

  • Control Agonist Concentration-Response Curve:

    • For taenia coli, pre-contract the tissue with a submaximal concentration of carbachol.

    • Generate a cumulative concentration-response curve for the P2Y agonist (e.g., ADPβS) to determine the EC50 value.

    • Wash the tissue extensively to return to baseline.

  • Incubation with Antagonist:

    • Incubate the tissue with a known concentration of Reactive Red 24 for a predetermined period (e.g., 30 minutes).

  • Agonist Concentration-Response Curve in the Presence of Antagonist:

    • In the continued presence of Reactive Red 24, generate a second cumulative concentration-response curve for the P2Y agonist.

  • Repeat with Different Antagonist Concentrations:

    • Repeat steps 3 and 4 with at least two other concentrations of Reactive Red 24.

  • Data Analysis (Schild Analysis):

    • Calculate the dose ratio (DR) for each antagonist concentration (DR = EC50 in the presence of antagonist / EC50 in the absence of antagonist).

    • Plot log(DR-1) against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]).

    • The x-intercept of the linear regression of this plot gives the pA2 value. The dissociation constant (Kd) can be calculated from the pA2 value (pA2 = -log(Kd)).[3][4]

Experimental Workflow for Schild Analysis

Schild_Analysis_Workflow start Start prep_tissue Prepare and equilibrate isolated tissue start->prep_tissue control_crc Generate control agonist concentration-response curve (CRC) prep_tissue->control_crc wash Wash tissue control_crc->wash incubate_antagonist Incubate with a fixed concentration of Reactive Red 24 wash->incubate_antagonist agonist_crc_antagonist Generate agonist CRC in the presence of Reactive Red 24 incubate_antagonist->agonist_crc_antagonist repeat_concentrations Repeat for multiple antagonist concentrations agonist_crc_antagonist->repeat_concentrations repeat_concentrations->wash Yes calculate_dr Calculate Dose Ratios (DR) repeat_concentrations->calculate_dr No schild_plot Construct Schild Plot: log(DR-1) vs. -log[Antagonist] calculate_dr->schild_plot determine_pa2 Determine pA2 from x-intercept schild_plot->determine_pa2 end End determine_pa2->end

Caption: Workflow for determining pA2 value using Schild analysis.

Determination of Ecto-Nucleotidase Inhibitory Potency (IC50)

This protocol describes an assay to determine the IC50 value of Reactive Red 24 for the inhibition of ecto-nucleotidase activity by measuring the degradation of a substrate like ATP.

Materials:

  • Tissue homogenate or cell suspension expressing ecto-nucleotidase

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Substrate (e.g., ATP)

  • Reactive Red 24 at various concentrations

  • Method for detecting substrate degradation or product formation (e.g., HPLC for nucleotide analysis or a colorimetric assay for inorganic phosphate like the Malachite Green assay)[5][6]

  • Microplate reader (if using a colorimetric assay)

Procedure:

  • Enzyme Preparation: Prepare the tissue homogenate or cell suspension in the assay buffer.

  • Reaction Setup:

    • In a microplate or reaction tubes, add the assay buffer.

    • Add different concentrations of Reactive Red 24 to the wells/tubes.

    • Include a control group with no inhibitor (100% enzyme activity) and a blank group with no enzyme.

  • Pre-incubation: Pre-incubate the enzyme preparation with Reactive Red 24 for a short period (e.g., 10-15 minutes) at 37°C.

  • Initiate Reaction: Add the substrate (e.g., ATP) to all wells/tubes to start the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a fixed time (e.g., 30 minutes).

  • Terminate Reaction and Detection:

    • HPLC Method: Stop the reaction by adding a quenching solution (e.g., perchloric acid). Analyze the supernatant by HPLC to quantify the remaining ATP and the formed ADP and AMP.

    • Malachite Green Method: Stop the reaction and add the Malachite Green reagent, which forms a colored complex with the inorganic phosphate released from ATP hydrolysis. Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm).[7][8][9]

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of Reactive Red 24 compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of Reactive Red 24 that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for IC50 Determination

IC50_Workflow start Start prepare_reagents Prepare enzyme, substrate, and serial dilutions of Reactive Red 24 start->prepare_reagents setup_reaction Set up reaction mixtures in microplate: - Enzyme - Buffer - Inhibitor (or vehicle) prepare_reagents->setup_reaction pre_incubate Pre-incubate enzyme and inhibitor setup_reaction->pre_incubate start_reaction Add substrate to initiate reaction pre_incubate->start_reaction incubate Incubate at constant temperature start_reaction->incubate stop_reaction Stop reaction and/or add detection reagent incubate->stop_reaction measure_signal Measure signal (e.g., absorbance, fluorescence, or HPLC peak area) stop_reaction->measure_signal calculate_inhibition Calculate % inhibition for each inhibitor concentration measure_signal->calculate_inhibition plot_data Plot % inhibition vs. log[Inhibitor] calculate_inhibition->plot_data determine_ic50 Determine IC50 from the curve plot_data->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining the IC50 value of an enzyme inhibitor.

Conclusion

The available scientific literature strongly suggests that reactive red dyes, exemplified by Reactive Red 2, possess significant multifunctional biological activities. Their ability to act as selective antagonists of P2Y purinoceptors and as potent inhibitors of ecto-nucleotidases makes them valuable tools for studying purinergic signaling and potential starting points for the development of novel therapeutic agents. The data and protocols presented in this guide provide a comprehensive framework for researchers and drug development professionals to explore the multifaceted mechanism of action of Reactive Red 24 and related compounds. Further research is warranted to specifically characterize the biological activities of Reactive Red 24 and to fully elucidate its therapeutic potential.

References

Applications of Reactive Red 24 in Biological Experiments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Red 24, a monochlorotriazine dye, has emerged as a versatile tool in a multitude of biological and biochemical research applications.[1] Beyond its traditional use in the textile industry, its unique chemical structure allows for specific interactions with various biomolecules, making it a valuable ligand for affinity chromatography, a potent enzyme inhibitor, and a selective antagonist for purinergic receptors. This technical guide provides an in-depth overview of the core applications of Reactive Red 24 in biological experiments, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its effects on key signaling pathways.

Affinity Chromatography for Protein Purification

Reactive Red 24, when immobilized on a solid support such as agarose, serves as an effective affinity ligand for the purification of a wide range of proteins, particularly those with nucleotide-binding sites. The triazine core of the dye mimics the structure of nucleotides like NAD+ and ATP, enabling the selective binding and subsequent elution of target proteins from complex biological mixtures.

Experimental Workflow: Affinity Chromatography

experimental_workflow cluster_column_prep Column Preparation cluster_purification Purification Process cluster_analysis Analysis p1 Swell & Pack Reactive Red 24-Agarose p2 Equilibrate Column with Binding Buffer p1->p2 p3 Load Protein Sample p2->p3 p4 Wash Column to Remove Unbound Proteins p3->p4 p5 Elute Bound Protein p4->p5 p6 Collect Fractions p5->p6 p7 Analyze Fractions (e.g., SDS-PAGE, Activity Assay) p6->p7 P2Y_antagonism cluster_receptor P2Y Receptor cluster_antagonist Antagonist cluster_g_protein G Protein Signaling cluster_downstream Downstream Effectors & Cellular Responses P2Y P2Y Receptor (Gq/11 or Gi coupled) Gq Gq/11 P2Y->Gq Activates Gi Gi P2Y->Gi Activates RR24 Reactive Red 24 RR24->P2Y Antagonism PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits IP3_DAG IP3 & DAG Production PLC->IP3_DAG Generates cAMP ↓ cAMP AC->cAMP Produces Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Leads to Response_Gq Cellular Responses: Inflammation, Contraction Ca_PKC->Response_Gq PKA ↓ PKA Activity cAMP->PKA Activates Response_Gi Cellular Responses: Inhibition of Secretion, Platelet Aggregation PKA->Response_Gi

References

Methodological & Application

Application Notes and Protocols for Dyeing Cationized Cellulose with Reactive Red 24:1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the dyeing of cationized cellulose with Reactive Red 24:1. The cationization of cellulose is a pretreatment process that introduces positive charges onto the fiber surface, enhancing its affinity for anionic dyes like this compound.[1][2][3] This modification allows for dyeing with significantly reduced or eliminated use of electrolytes (salt) and alkali, leading to a more sustainable and environmentally friendly process.[4][5][6]

Principle of Cationization and Reactive Dyeing

Conventional dyeing of cellulose with reactive dyes requires large amounts of salt to overcome the electrostatic repulsion between the negatively charged cellulose surface and the anionic dye molecules in an aqueous solution.[5][7] The subsequent addition of alkali facilitates the formation of a covalent bond between the reactive dye and the hydroxyl groups of the cellulose.[8]

Cationization introduces permanent positive charges onto the cellulose backbone, typically by introducing quaternary ammonium groups.[1][4][9] This charge reversal creates a strong electrostatic attraction between the modified cellulose and the anionic reactive dye, leading to high rates of dye exhaustion even in the absence of salt.[4][5][9] The fixation of the reactive dye can then occur, in some cases under neutral or mildly acidic conditions and at lower temperatures than conventional methods.[4][9] The covalent bond may form between the dye's reactive group and the hydroxyl groups of the cationic modifier itself.[4][10]

G cluster_conventional Conventional Dyeing cluster_cationized Cationized Dyeing Cellulose_neg Cellulose (-ve charge) Dye_neg Reactive Dye (-ve charge) Salt Salt (e.g., NaCl) Alkali Alkali (e.g., Na2CO3) Dyed_Cellulose_cov Dyed Cellulose (Covalent Bond) Cationized_Cellulose_pos Cationized Cellulose (+ve charge) Dye_neg2 Reactive Dye (-ve charge) Dyed_Cellulose_ionic_cov Dyed Cellulose (Ionic & Covalent Bonds)

Experimental Protocols

Cationization of Cellulose (Exhaustion Method)

This protocol is based on the use of 3-chloro-2-hydroxypropyltrimethylammonium chloride (CHPTAC) as the cationizing agent.

Materials:

  • Cellulose material (e.g., cotton fabric, microcrystalline cellulose)

  • 3-chloro-2-hydroxypropyltrimethylammonium chloride (CHPTAC)

  • Sodium hydroxide (NaOH)

  • Wetting agent (e.g., Triton X-100)

  • Acetic acid

  • Distilled water

Procedure:

  • Prepare a scouring solution to clean the cellulose material and remove any impurities. This can be a solution containing a wetting agent and sodium carbonate. Treat the material at a high temperature (e.g., 90-100°C) for 1 hour. Rinse thoroughly with hot and cold water.

  • Prepare the cationization bath. For a 20:1 liquor ratio, the bath should contain:

    • 10 g/L of CHPTAC

    • 5 g/L of Sodium Hydroxide (NaOH)

  • Immerse the scoured and dried cellulose material into the cationization bath.

  • Raise the temperature to 80°C and maintain for 90 minutes with gentle agitation.[1]

  • After 90 minutes, cool the bath and remove the cellulose material.

  • Rinse the cationized cellulose thoroughly with tap water.

  • Neutralize the material by treating it with a 2% acetic acid solution for 5 minutes at 40°C.[1]

  • Perform a final rinse with distilled water and allow the material to air dry or dry in an oven at a low temperature (e.g., 60°C).

G start Start scour Scour Cellulose Material start->scour cationize Cationization Bath (CHPTAC, NaOH) 80°C, 90 min scour->cationize rinse1 Rinse with Water cationize->rinse1 neutralize Neutralize (2% Acetic Acid) 40°C, 5 min rinse1->neutralize rinse2 Final Rinse neutralize->rinse2 dry Dry Cationized Cellulose rinse2->dry end End dry->end

Salt-Free Dyeing with this compound

This protocol describes an eco-friendly dyeing process for cationized cellulose that eliminates the need for electrolytes and alkali.

Materials:

  • Cationized cellulose material

  • This compound (Helaktyn Red D-BN)

  • Distilled water

Procedure:

  • Prepare the dyebath. For a 20:1 liquor ratio, dissolve the required amount of this compound in distilled water. A typical concentration is 0.9% on weight of fiber (owf) to achieve a good color strength.[4][9][10]

  • Immerse the cationized cellulose material into the dyebath at room temperature (approximately 22 ± 1°C).[10]

  • Agitate the bath gently for 30-60 minutes to ensure even dye uptake.[10] The strong electrostatic attraction between the cationized cellulose and the anionic dye facilitates rapid exhaustion.

  • After the dyeing period, remove the material from the dyebath.

  • Rinse the dyed material with cold distilled water to remove any unfixed dye.[10]

  • Perform a soaping wash to remove hydrolyzed dye and improve fastness properties. This is typically done with a 2 g/L non-ionic detergent solution at 90-100°C for 15-20 minutes.

  • Rinse the material thoroughly with hot and cold water.

  • Air dry or dry in an oven at a low temperature.

G cluster_dyeing Dyeing Process cluster_washing Post-Treatment start_dye Start dyebath Prepare Dyebath (0.9% owf this compound) start_dye->dyebath dyeing Dye at Room Temp (30-60 min) dyebath->dyeing rinse_cold Rinse with Cold Water dyeing->rinse_cold soaping Soaping Wash (90-100°C, 15-20 min) rinse_cold->soaping rinse_final Final Rinse soaping->rinse_final dry Dry Dyed Material rinse_final->dry end_dye End dry->end_dye

Data Presentation

The cationization of cellulose significantly enhances the dyeing performance of this compound. Key performance indicators include color strength (K/S), dye exhaustion (E%), and dye fixation (F%). While specific data for this compound is distributed across various studies, the following tables summarize typical results and compare them with conventional dyeing methods.

Table 1: Color Strength (K/S) Comparison

The K/S value, calculated from reflectance measurements, is directly proportional to the amount of dye fixed on the fiber.

Dyeing MethodSubstrateSalt ConcentrationAlkali ConcentrationK/S Value (Approx.)Reference
Cationized Cationized CottonNone None Higher than conventional[5][7]
ConventionalUntreated Cotton60-100 g/L20 g/LLower than cationized[5][7]

Note: The color strength of modified cotton is consistently reported to be better than that of conventionally dyed samples. For instance, one study found the K/S of modified cotton to be 3.9865 compared to 3.7135 for the conventional sample.[5]

Table 2: Dye Exhaustion, Fixation, and Utilization

Cationization leads to substantial improvements in dye exhaustion and overall dye utilization.

ParameterCationized Dyeing (Salt-Free)Conventional DyeingImprovementReference
Dye Exhaustion (E%) High (>90%)Lower (60-70%)~4% increase noted in a study[5][11]
Dye Fixation (F%) HighLower~3.34% increase noted in a study[5]
Total Dye Utilization (%) HighLower~7.12% increase noted in a study[5]

Table 3: Fastness Properties

The fastness properties of reactive dyes on cationized cellulose are generally good and comparable to conventional methods.

Fastness PropertyCationized DyeingConventional DyeingReference
Wash Fastness Good to Excellent (4-5)Good to Excellent (4-5)[5]
Rubbing Fastness (Dry) Good to Excellent (4-5)Good to Excellent (4-5)[5]
Light Fastness May be slightly lowerGenerally good[4][9]

Note: Some studies have reported a slight decrease in light fastness for reactive dyes on cationized cellulose compared to conventional dyeing.[4][9] This may be due to the different bonding environment of the dye chromophore.

Signaling Pathways and Mechanisms

The interaction between this compound and cationized cellulose involves both electrostatic attraction and covalent bond formation.

  • Electrostatic Attraction: The positively charged quaternary ammonium groups on the cationized cellulose attract the negatively charged sulfonate (-SO₃⁻) groups of the this compound dye molecule. This strong ionic interaction is responsible for the high rate of dye exhaustion without the need for salt.

  • Covalent Bond Formation: The reactive group of the dye (a triazine ring in the case of many red reactive dyes) forms a stable covalent bond. In cationized cellulose, this bond can be formed with the hydroxyl groups of the cellulose itself or with the hydroxyl group present on the cationic modifier (e.g., from CHPTAC).[4][10] This reaction typically occurs via nucleophilic substitution.

G Cellulose Cationized Cellulose Chain (+ve Charge Sites) Step1 Step 1: Electrostatic Attraction (Ionic Bonding) Cellulose->Step1 Dye This compound (Anionic Sulfonate Groups & Reactive Group) Dye->Step1 Step2 Step 2: Covalent Bond Formation (Nucleophilic Substitution) Step1->Step2 Result Dyed Fiber (High Exhaustion & Fixation) Step2->Result

References

Application Notes and Protocols: Reactive Red 24:1 in One-Phase Printing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of C.I. Reactive Red 24:1, a vinyl sulfone-based reactive dye, in a one-phase textile printing process on cellulosic fibers such as cotton.

Introduction

This compound is a reactive dye characterized by the presence of a vinyl sulfone group. This functional group allows the dye to form a strong, covalent bond with the hydroxyl groups of cellulosic fibers under alkaline conditions, resulting in prints with high wash fastness and brilliant shades. The one-phase printing process simplifies the application by combining the dye, alkali, and other necessary auxiliaries into a single printing paste. This method is widely used for its efficiency and effectiveness in achieving vibrant and durable prints.

Data Presentation

Physicochemical Properties of this compound
PropertyValue
C.I. NameThis compound
CAS Number70210-20-7, 12238-00-5
Molecular FormulaC₂₆H₁₇ClN₇Na₃O₁₀S₃
Molecular Weight788.07 g/mol
AppearancePowder / Granules
Solubility in Water> 300 g/L
pH6-9
Fastness Properties of this compound on Cotton

The following table summarizes the typical fastness properties of cotton fabric printed with this compound, evaluated according to ISO standards.

Fastness TestStandardRating
Light FastnessISO 105-B024-5
Washing Fastness (Severe)ISO 105-E015
Water Fastness (Severe)ISO 105-E015
Perspiration Fastness (Alkaline)ISO 105-E045
Perspiration Fastness (Acid)ISO 105-E045
Rubbing Fastness (Dry)ISO 105-X124-5
Rubbing Fastness (Wet)ISO 105-X123
Chlorinated Water (20mg/l active chlorine)ISO 105-E034-5B

Experimental Protocols

Materials and Equipment
  • Fabric: Scoured and bleached 100% cotton fabric.

  • Dye: C.I. This compound

  • Thickener: Sodium alginate (medium viscosity)

  • Alkali: Sodium bicarbonate (NaHCO₃)

  • Hygroscopic Agent: Urea

  • Auxiliaries: Resist salt (e.g., sodium m-nitrobenzenesulfonate)

  • Equipment: Laboratory scale, magnetic stirrer, pH meter, screen printing setup (or other suitable printing equipment), laboratory oven/dryer, laboratory steamer or thermofixation unit, washing beakers, and a spectrophotometer for color yield measurement.

Preparation of Printing Paste (One-Phase Method)

This protocol provides a standard recipe for a 100g printing paste. Adjustments may be necessary based on desired shade depth and fabric type.

ComponentQuantity (g)Function
This compound3Colorant
Urea10Hygroscopic agent, improves dye solubility
Sodium Alginate (4% stock solution)50Thickener
Sodium Bicarbonate2Alkali for fixation
Resist Salt1Mild oxidizing agent to prevent reduction
Water34Solvent
Total 100

Procedure:

  • In a beaker, dissolve the required amount of this compound and urea in water with gentle stirring.

  • Slowly add the sodium alginate stock solution to the dye solution while stirring continuously to avoid lump formation.

  • Add the resist salt and continue stirring until a homogenous paste is formed.

  • Just before printing, add the sodium bicarbonate and stir thoroughly until it is completely dissolved.

Printing and Fixation Procedure
  • Printing: Apply the prepared printing paste to the cotton fabric using a screen printing or other suitable method.

  • Drying: Dry the printed fabric at 80-100°C for 3-5 minutes.

  • Fixation:

    • Steaming: Treat the dried fabric with saturated steam at 102-105°C for 8-12 minutes.[1]

    • Thermofixation (Alternative): Alternatively, fix the print by dry heat at 150°C for 4-5 minutes. Steaming is generally the recommended method for achieving the best color yield and vibrancy.[1]

Post-Treatment (Washing-off)

Proper washing is crucial to remove unfixed dye and auxiliaries, ensuring good fastness properties.

  • Cold Rinse: Rinse the printed and fixed fabric thoroughly in cold water to remove the thickener and other chemicals.

  • Hot Wash: Wash the fabric in a solution containing a non-ionic detergent (1-2 g/L) at 90-95°C for 10-15 minutes.

  • Hot Rinse: Rinse with hot water.

  • Cold Rinse: Perform a final cold rinse.

  • Drying: Dry the washed fabric.

Evaluation of Print Quality
  • Color Yield (K/S Value): The color strength of the print can be quantitatively assessed by measuring the spectral reflectance of the printed fabric using a spectrophotometer. The Kubelka-Munk equation (K/S = (1-R)² / 2R) is used to calculate the K/S value, where R is the reflectance at the wavelength of maximum absorption. Higher K/S values indicate a greater color yield.

  • Fastness Properties: Evaluate the light, wash, and rubbing fastness of the printed fabric according to the ISO standards mentioned in Table 2.2.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Print Paste Preparation cluster_process Printing & Fixation cluster_post Post-Treatment p1 Dissolve Dye & Urea p2 Add Thickener p1->p2 p3 Add Auxiliaries p2->p3 p4 Add Alkali p3->p4 pr1 Printing p4->pr1 pr2 Drying (80-100°C) pr1->pr2 pr3 Fixation (Steaming/Thermofixation) pr2->pr3 po1 Cold Rinse pr3->po1 po2 Hot Wash po1->po2 po3 Rinsing po2->po3 po4 Drying po3->po4

Caption: One-phase printing workflow.

Chemical Reaction Pathway

G Dye_SO2_CH2_CH2_OSO3H Dye-SO₂-CH₂-CH₂-OSO₃H Sulfatoethylsulfone form Dye_SO2_CH_CH2 Dye-SO₂-CH=CH₂ Vinyl sulfone (active form) Dye_SO2_CH2_CH2_OSO3H->Dye_SO2_CH_CH2 Alkali (OH⁻) Elimination Covalent_Bond Dye-SO₂-CH₂-CH₂-O-Cellulose Covalent Bond Dye_SO2_CH_CH2->Covalent_Bond Cell_OH Cellulose-OH Cellulose fiber Cell_O_minus Cellulose-O⁻ Cellulosate anion Cell_OH->Cell_O_minus Alkali (OH⁻) Cell_O_minus->Covalent_Bond Nucleophilic addition

Caption: Fixation of vinyl sulfone dye.

References

Adsorption of Reactive Red 24 onto Carbon Nanotubes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the adsorption of reactive red dyes, with a focus on Reactive Red 24, onto carbon nanotubes. Due to the limited availability of specific data for the adsorption of Reactive Red 24:1 onto single-walled carbon nanotubes (SWCNTs), this report also includes data for similar reactive dyes and for Reactive Red 24 on a different adsorbent to provide a comprehensive understanding of the adsorption process.

Introduction

The removal of textile dyes from wastewater is a significant environmental challenge. Reactive dyes, such as Reactive Red 24, are widely used in the textile industry and are known for their complex aromatic structures, making them resistant to degradation. Single-walled carbon nanotubes (SWCNTs) have emerged as promising adsorbents for dye removal due to their large specific surface area, hollow and layered structure, and high adsorption capacity.[1] The primary mechanisms for the adsorption of dyes onto carbon nanotubes include hydrophobic interactions, van der Waals forces, π-π stacking, hydrogen bonding, and electrostatic interactions.[2]

Quantitative Data Summary

The following tables summarize the quantitative data for the adsorption of various reactive red dyes onto carbon nanotubes and other adsorbents. This comparative data is provided to offer insights into the potential adsorption behavior of this compound onto SWCNTs.

Table 1: Adsorption Isotherm Parameters for Reactive Dyes on Carbon Nanotubes

DyeAdsorbentIsotherm Modelq_max (mg/g)Reference
Reactive Red 120MWCNTsLangmuir3453.4>0.99[3]
Procion Red MX-5BCNTsLangmuir29.94 - 44.64-[4]
Reactive Red M-2BEMWCNTsLiu312.3-[5]
Reactive Red 198MWCNTsFreundlich169.730.996[6]

Table 2: Adsorption Kinetic Parameters for Reactive Dyes on Carbon Nanotubes

DyeAdsorbentKinetic Modelk₂ (g/mg·min)Reference
Procion Red MX-5BCNTsPseudo-second-order->0.99[7]
Reactive Red 239ChitosanPseudo-second-order-≥0.999[8]
Acid Blue 92SWCNTsPseudo-second-order--[9]

Table 3: Thermodynamic Parameters for Reactive Dye Adsorption

DyeAdsorbentΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)Reference
Procion Red MX-5BCNTsNegative31.55 (at pH 6.5)216.99 (at pH 6.5)[7]
Reactive Red 198MWCNTsNegative38.119134.93[6]
Acid Blue 92SWCNTs-12.73 to -16.082.5155[9]

Note: A negative ΔG° indicates a spontaneous adsorption process. A positive ΔH° suggests an endothermic process, while a positive ΔS° indicates increased randomness at the solid-liquid interface.

Experimental Protocols

The following are detailed methodologies for key experiments related to the adsorption of reactive dyes onto single-walled carbon nanotubes. These protocols are based on established methods found in the literature.[3][6][9][10]

Materials and Reagents
  • Adsorbent: Single-walled carbon nanotubes (SWCNTs)

  • Adsorbate: this compound dye

  • Reagents: Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment, deionized water.

Preparation and Characterization of SWCNTs
  • Purification: Raw SWCNTs may contain impurities such as amorphous carbon and metallic catalysts. A common purification method involves acid treatment (e.g., with nitric acid or a mixture of sulfuric and nitric acid) followed by thorough washing with deionized water until the pH is neutral, and then drying.

  • Characterization: To understand the properties of the SWCNTs, the following characterization techniques are recommended:

    • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the surface morphology and structure.

    • Brunauer-Emmett-Teller (BET) analysis: To determine the specific surface area and pore size distribution.

    • Fourier-Transform Infrared Spectroscopy (FTIR): To identify surface functional groups.

    • Raman Spectroscopy: To assess the quality and purity of the nanotubes.

Batch Adsorption Experiments
  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a known amount of the dye in deionized water.

  • Working Solutions: Prepare working solutions of desired concentrations by diluting the stock solution.

  • Adsorption Procedure:

    • For each experiment, add a specific amount of SWCNTs (e.g., 0.01–0.2 g/L) to a series of flasks containing a fixed volume of the dye solution of a known initial concentration.[9]

    • Adjust the initial pH of the solutions using 0.1 M HCl or 0.1 M NaOH. Studies on other reactive dyes suggest that an acidic pH (around 3-5) is often optimal for adsorption onto carbon nanotubes.[3][6][9]

    • Agitate the flasks in a shaker at a constant speed and temperature for a predetermined period.

    • After agitation, separate the SWCNTs from the solution by centrifugation or filtration.

    • Determine the final concentration of the dye in the supernatant using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λ_max) of this compound.

  • Calculation of Adsorption Capacity: The amount of dye adsorbed per unit mass of SWCNTs at equilibrium (q_e, mg/g) can be calculated using the following equation:

    • q_e = (C₀ - C_e) * V / m

    • Where C₀ and C_e are the initial and equilibrium concentrations of the dye (mg/L), V is the volume of the solution (L), and m is the mass of the SWCNTs (g).

Kinetic Studies

To determine the adsorption rate, follow the batch adsorption procedure and withdraw samples at different time intervals. Analyze the dye concentration in each sample. This data can then be fitted to various kinetic models such as the pseudo-first-order and pseudo-second-order models to understand the adsorption dynamics.[8]

Isotherm Studies

To describe the equilibrium of adsorption, conduct batch experiments with varying initial dye concentrations while keeping other parameters (adsorbent dose, pH, temperature, and contact time) constant. The equilibrium data can be analyzed using isotherm models like the Langmuir and Freundlich models to determine the maximum adsorption capacity and the nature of the adsorption process.[6]

Thermodynamic Studies

To evaluate the thermodynamic parameters (ΔG°, ΔH°, and ΔS°), perform batch adsorption experiments at different temperatures (e.g., 298 K, 308 K, 318 K). The thermodynamic constants can be calculated from the variations of the adsorption equilibrium constant with temperature.

Visualizations

The following diagrams illustrate the key processes and relationships in the adsorption of Reactive Red 24 onto SWCNTs.

Experimental_Workflow A SWCNT Preparation (Purification & Characterization) C Batch Adsorption Experiments A->C B This compound Stock Solution Preparation B->C D Parameter Optimization (pH, Dose, Time, Conc.) C->D E Kinetic Studies D->E F Isotherm Studies D->F G Thermodynamic Studies D->G H Data Analysis & Modeling E->H F->H G->H

Caption: Experimental workflow for adsorption studies.

Adsorption_Factors Adsorption Adsorption Efficiency pH Solution pH pH->Adsorption Dose SWCNT Dose Dose->Adsorption Time Contact Time Time->Adsorption Conc Initial Dye Concentration Conc->Adsorption Temp Temperature Temp->Adsorption

References

Application Notes and Protocols: Dyeing Tussah Silk with Reactive Red Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for dyeing tussah silk using reactive dyes, with a focus on achieving high fixation and good colorfastness. While the specific dye "Reactive Red 24:1" was not explicitly detailed in the provided research, this document focuses on sulfatoethylsulfone (SES) reactive dyes, such as Reactive Red 180, which have demonstrated superior performance on tussah silk compared to monochlorotriazine (MCT) dyes like Reactive Red 24.[1][2]

Introduction

Tussah silk, a wild silk, presents different dyeing characteristics compared to mulberry silk due to variations in its amino acid composition and morphological structure.[2] While acid dyes are commonly used, they often result in poor wet fastness.[1][3][4] Reactive dyes offer a solution by forming covalent bonds with the functional groups (amino and hydroxyl groups) of the silk fibroin, leading to excellent wash fastness.[5][6] Sulfatoethylsulfone (SES) reactive dyes have been shown to be particularly effective for dyeing tussah silk, offering high fixation rates under both alkaline and neutral boiling conditions.[1][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data on the fixation of reactive dyes on tussah silk under various conditions.

Table 1: Fixation Efficiency of SES Reactive Dyes on Tussah Silk

Dyeing MethodDye TypeTemperatureAlkaliFixation (%)Source(s)
Alkaline DyeingSES90°CSodium Bicarbonate70-85[1][3][4]
Neutral Boiling DyeingSES100°CNone82-92[1][3][4]

Table 2: Comparative Fixation of Different Reactive Dye Types on Tussah and Mulberry Silk

FiberDye TypeTemperatureAlkaliFixation (%) on Tussah SilkFixation (%) on Mulberry SilkSource(s)
Tussah vs. MulberrySES/MCT60°CSodium Carbonate22-2869-72[4]
Tussah vs. MulberryMCT (Reactive Red 24)70°CSodium Carbonate~48~73[2]
Tussah vs. MulberrySES (Reactive Red 180)90°CSodium Bicarbonate70-85-[1][3][4]

Experimental Protocols

Materials and Reagents
  • Tussah silk fabric (scoured)

  • Reactive dye (e.g., C.I. Reactive Red 180 - an SES dye)

  • Sodium sulfate (Na₂SO₄)

  • Sodium bicarbonate (NaHCO₃)

  • Non-ionic detergent

  • Deionized water

  • Laboratory dyeing machine or water bath with stirrer

  • Spectrophotometer for measuring dye exhaustion and fixation

Protocol 1: Alkaline Dyeing of Tussah Silk with SES Reactive Dyes

This protocol is based on the effective alkaline dyeing method for SES dyes on tussah silk.[4]

  • Dye Bath Preparation: Prepare the dye bath with a liquor-to-goods ratio of 20:1.

  • Dyeing Procedure:

    • Set the dye bath at 30°C and add the tussah silk fabric.

    • Add sodium sulfate (e.g., 70 g/L).

    • Add the pre-dissolved reactive dye (e.g., 4% on weight of fabric - owf).

    • Raise the temperature to 90°C at a rate of 1°C/min.

    • Hold at 90°C for 30 minutes.

    • Add sodium bicarbonate (e.g., 1 g/L) to initiate fixation.

    • Continue dyeing at 90°C for another 60 minutes.

  • Rinsing and Soaping:

    • Cool the dye bath and rinse the fabric thoroughly with cold water.

    • Wash the dyed fabric with a solution of non-ionic detergent (e.g., 2 g/L) at 80°C for 15 minutes to remove unfixed dye.

    • Rinse with hot and then cold water until the water runs clear.

  • Drying: Air-dry the fabric at room temperature.

Protocol 2: Neutral Boiling Dyeing of Tussah Silk with SES Reactive Dyes

This method offers higher fixation efficiency for SES dyes on tussah silk.[4]

  • Dye Bath Preparation: Prepare the dye bath with a liquor-to-goods ratio of 20:1.

  • Dyeing Procedure:

    • Set the dye bath at 30°C and add the tussah silk fabric.

    • Add sodium sulfate (e.g., 70 g/L).

    • Add the pre-dissolved reactive dye (e.g., 4% owf).

    • Raise the temperature to 100°C at a rate of 1°C/min.

    • Hold at 100°C for 90 minutes.

  • Rinsing and Soaping: Follow the same rinsing and soaping procedure as in Protocol 1.

  • Drying: Air-dry the fabric at room temperature.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment A Scoured Tussah Silk D Initial Dye Bath (Silk + Water + Na₂SO₄) A->D B Dye Solution (Reactive Red) E Add Dye Solution Raise Temperature B->E C Auxiliaries (Na₂SO₄, NaHCO₃) C->D F Add Alkali (for Alkaline Method) Hold at Temperature C->F D->E E->F G Rinsing (Cold Water) F->G H Soaping (Hot Detergent Solution) G->H I Final Rinsing H->I J Drying I->J

Caption: Workflow for dyeing tussah silk with reactive dyes.

Fixation Mechanism

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Dye Reactive Dye (D-SO₂CH₂CH₂OSO₃Na) Conditions Alkali (OH⁻) Heat Dye->Conditions Silk Tussah Silk Fiber (Silk-NH₂ or Silk-OH) Silk->Conditions DyedSilk Dyed Silk Fiber (D-SO₂CH₂CH₂-NH-Silk or D-SO₂CH₂CH₂-O-Silk) Conditions->DyedSilk Byproduct NaHSO₄ Conditions->Byproduct

Caption: Covalent bond formation between SES dye and silk fiber.

Fixation Characteristics and Discussion

The fixation of reactive dyes on tussah silk is influenced by several factors:

  • Dye Structure: SES dyes show higher fixation on tussah silk compared to MCT and other reactive dyes under alkaline conditions.[1][3][4] This is attributed to the reactivity of the vinyl sulfone group, which is formed from the sulfatoethylsulfone group under alkaline conditions, with the amino and hydroxyl groups of the silk fibroin.[4]

  • pH and Alkali: An alkaline medium, typically achieved with sodium bicarbonate, is crucial for the fixation of SES dyes at lower temperatures (e.g., 90°C).[1][3][4] However, excessively high pH can lead to increased hydrolysis of the dye, reducing its efficiency.[7]

  • Temperature: Higher temperatures promote dye diffusion into the fiber and the rate of the dye-fiber reaction. The neutral boiling method (100°C) demonstrates the highest fixation rates for SES dyes on tussah silk, suggesting that thermal energy alone can be sufficient to drive the fixation process.[1][3][4]

  • Electrolyte: The addition of an electrolyte like sodium sulfate is necessary to overcome the electrostatic repulsion between the anionic dye and the silk fiber, thereby promoting dye exhaustion.[5]

Dyed tussah silk, particularly with SES dyes using these protocols, exhibits excellent colorfastness to soaping, with ratings of 4-5 or higher.[4] This indicates the stability of the covalent bonds formed between the dye and the fiber.

References

Continuous Synthesis of Azo Reactive Dyes: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the transition from batch to continuous manufacturing processes offers significant advantages in terms of safety, efficiency, and product consistency. This document provides detailed application notes and protocols for the continuous synthesis of similar azo reactive dyes, a prominent class of colorants used in various industries. The following sections outline the experimental setup, detailed protocols for synthesis, and comparative data for a series of analogous azo reactive dyes.

Introduction to Continuous Flow Synthesis of Reactive Dyes

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients. Its application to the production of azo reactive dyes offers several benefits over traditional batch processes. Azo dyes are typically synthesized through a two-step process involving diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component.[1] In a continuous flow setup, these reactions can be carried out in a sequential manner within a microreactor or a tubular reactor system, allowing for precise control over reaction parameters such as temperature, pressure, residence time, and stoichiometry.[1] This enhanced control leads to improved reaction yields, higher product purity, and a safer process, particularly when handling unstable diazonium salt intermediates.[1]

This document focuses on the continuous synthesis of a series of similar azo reactive dyes, providing a framework for researchers to adapt and apply these methods to their specific target molecules. The protocols and data presented herein are based on established literature and provide a starting point for the development and optimization of continuous synthesis processes for this important class of compounds.

Experimental Protocols

The continuous synthesis of azo reactive dyes can be performed using a modular flow chemistry system. The following protocols are provided for the synthesis of a model azo dye, C.I. Acid Red 1, and can be adapted for the synthesis of analogous dyes by modifying the starting materials.

Materials and Reagents
  • Aniline derivative (e.g., 4-aminobenzenesulfonic acid)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Coupling component (e.g., N,N-dimethylaniline)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Organic solvent (if necessary, e.g., DMF)

  • Syringe pumps

  • Microreactor or coiled tubular reactor

  • T-mixer

  • Back pressure regulator

  • Collection vessel

  • In-line monitoring equipment (e.g., UV-Vis spectrometer) (optional)

General Procedure for Continuous Diazotization and Azo Coupling
  • Preparation of Stock Solutions:

    • Solution A (Aniline Derivative): Prepare a solution of the aniline derivative (e.g., 0.1 M 4-aminobenzenesulfonic acid) in aqueous HCl (e.g., 0.2 M).

    • Solution B (Sodium Nitrite): Prepare an aqueous solution of sodium nitrite (e.g., 0.12 M).

    • Solution C (Coupling Component): Prepare a solution of the coupling component (e.g., 0.1 M N,N-dimethylaniline) in a suitable solvent (e.g., aqueous NaOH or an organic solvent).

  • Setup of the Continuous Flow System:

    • Assemble the continuous flow system as depicted in the workflow diagram below.

    • Use syringe pumps to deliver the reactant solutions at controlled flow rates.

    • The diazotization reaction is typically carried out at a low temperature (0-5 °C), which can be achieved by immersing the reactor in an ice bath.

    • The azo coupling reaction is usually performed at or slightly above room temperature.

  • Reaction Execution:

    • Pump Solution A and Solution B through a T-mixer into the first reactor (diazotization reactor) at the desired flow rates to achieve the target residence time.

    • The output from the first reactor, containing the diazonium salt intermediate, is then mixed with Solution C in a second T-mixer.

    • This mixture is then passed through the second reactor (coupling reactor) to allow for the azo coupling reaction to occur.

    • The final product stream is collected in a collection vessel after passing through a back pressure regulator to maintain system pressure.

  • Work-up and Analysis:

    • The collected product can be isolated by precipitation, filtration, and drying.

    • The purity and yield of the synthesized dye can be determined using analytical techniques such as HPLC and UV-Vis spectroscopy.

Data Presentation

The following tables summarize the quantitative data for the continuous synthesis of a series of model azo dyes, demonstrating the effect of varying reaction parameters on the product yield.

Table 1: Continuous Synthesis of Azo Dyes - Reaction Parameters and Yields [1]

DyeAniline DerivativeCoupling ComponentFlow Rate (mL/min)Residence Time (s)Temperature (°C)Yield (%)
1 Aniline2-Naphthol0.97102591
2 4-NitroanilineDiphenylamine0.03-0.71725>98
3 Sulfanilic acidN,N-dimethylaniline0.15 m/s (velocity)6.673097
4 AnilinePhenol0.27---

Table 2: Comparison of Batch vs. Continuous Synthesis for an Azo Dye [1]

Synthesis MethodDiazotization TimeCoupling TimeOverall Yield (%)
Batch 10 min30 min98
Continuous --78

Note: The continuous process yield was not fully optimized in this specific comparison.

Mandatory Visualizations

Reaction Pathway for Azo Dye Synthesis

G cluster_diazotization Diazotization cluster_coupling Azo Coupling AromaticAmine Aromatic Primary Amine (Ar-NH2) DiazoniumSalt Diazonium Salt (Ar-N2+) AromaticAmine->DiazoniumSalt  0-5 °C NaNO2_HCl NaNO2 / HCl NaNO2_HCl->DiazoniumSalt AzoDye Azo Dye (Ar-N=N-Ar') DiazoniumSalt->AzoDye  Room Temp. CouplingComponent Coupling Component (Ar'-H) CouplingComponent->AzoDye

Caption: General reaction pathway for the synthesis of azo dyes.

Experimental Workflow for Continuous Synthesis

G cluster_reactants Reactant Delivery cluster_reactors Reaction Zone cluster_collection Product Collection PumpA Syringe Pump A (Aromatic Amine) Mixer1 T-Mixer 1 PumpA->Mixer1 PumpB Syringe Pump B (NaNO2) PumpB->Mixer1 PumpC Syringe Pump C (Coupling Component) Mixer2 T-Mixer 2 PumpC->Mixer2 Reactor1 Diazotization Reactor (0-5 °C) Mixer1->Reactor1 Reactor1->Mixer2 Reactor2 Coupling Reactor (Room Temp) Mixer2->Reactor2 BPR Back Pressure Regulator Reactor2->BPR Collection Product Collection Vessel BPR->Collection

Caption: Experimental workflow for the continuous synthesis of azo dyes.

References

Application Notes and Protocols for Staining and Tracking Biomolecules with Reactive Red 24

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Reactive Red 24, a versatile dichlorotriazine-based reactive dye, for the stable covalent labeling of proteins and cells. This allows for robust staining and tracking of biomolecules in various applications, including gel electrophoresis, flow cytometry, and fluorescence microscopy.

Introduction

Reactive Red 24 is a multifunctional azo dye that can form stable covalent bonds with biomolecules.[1] Its reactive dichlorotriazine group readily undergoes a nucleophilic substitution reaction with primary amino groups, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins. This reaction, typically performed under slightly alkaline conditions (pH 8.0-9.5), results in a permanent fluorescent label on the target biomolecule. The bright red fluorescence of Reactive Red 24 enables sensitive detection and tracking in a variety of biological assays. A similar dye, Procion Red MX-5B, has been successfully used for visualizing the osteocyte canalicular system, highlighting the utility of this class of dyes in biological imaging.[2][3]

Data Presentation

The following tables summarize the key properties of Reactive Red 24 and provide recommended starting concentrations for various applications.

Table 1: Physicochemical and Spectral Properties of Reactive Red 24

PropertyValueReference
Synonyms Procion Red MX-5B, C.I. Reactive Red 24[2][4]
Molecular Formula C₂₆H₁₇ClN₇Na₃O₁₀S₃[5]
Molecular Weight 788.07 g/mol [5]
Reactive Group DichlorotriazineInferred from structure
Reactivity Primary Amines (e.g., Lysine)General for dichlorotriazine dyes
Absorption Maximum (λmax) ~538 nm[2]
Fluorescence Excitation Maximum ~540 nm (Estimated)[6]
Fluorescence Emission Maximum ~610 nm (Estimated)[6]
Molar Extinction Coefficient (ε) ~30,000 M⁻¹cm⁻¹ (Estimated)*[7]

*The molar extinction coefficient is an estimate based on similar azo dyes and should be determined experimentally for precise quantification.

Table 2: Recommended Starting Concentrations for Staining Applications

ApplicationBiomoleculeRecommended Starting ConcentrationIncubation Time
SDS-PAGE Protein Staining Proteins in polyacrylamide gel0.1% (w/v) in 7.5% acetic acid30 - 60 minutes
Flow Cytometry Suspension cells1 - 10 µM30 minutes
Fluorescence Microscopy Adherent or suspension cells1 - 5 µM15 - 60 minutes

Experimental Protocols

Protocol 1: Covalent Staining of Proteins in SDS-PAGE Gels

This protocol describes the post-electrophoresis staining of proteins in polyacrylamide gels with Reactive Red 24. The covalent nature of the staining provides a stable signal for documentation and analysis.

Materials:

  • Polyacrylamide gel with separated proteins

  • Fixing Solution: 40% ethanol, 10% acetic acid in deionized water

  • Staining Solution: 0.1% (w/v) Reactive Red 24 in 7.5% (v/v) acetic acid

  • Destaining Solution: 7.5% (v/v) acetic acid

  • Staining trays

  • Orbital shaker

Procedure:

  • Fixation: After electrophoresis, place the gel in a clean staining tray and add enough Fixing Solution to completely submerge the gel. Incubate for 30 minutes at room temperature with gentle agitation on an orbital shaker.

  • Washing: Discard the Fixing Solution and wash the gel with deionized water for 5 minutes. Repeat the wash step twice.

  • Staining: Add the Staining Solution to the gel, ensuring it is fully covered. Incubate for 30-60 minutes at room temperature with gentle agitation, protected from light.

  • Destaining: Discard the Staining Solution and add the Destaining Solution. Incubate for 15-30 minutes with gentle agitation. For lower background, the destaining solution can be changed and the incubation time extended.

  • Imaging: The gel can be imaged using a standard gel documentation system with a white light transilluminator or a fluorescence imager with appropriate filters for red fluorescence.

Protocol 2: Staining of Suspension Cells for Flow Cytometry

This protocol details the labeling of viable cells for analysis by flow cytometry. Reactive Red 24 covalently binds to cell surface and intracellular proteins, providing a stable fluorescent signal for cell tracking and population analysis.

Materials:

  • Suspension cells

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Reactive Red 24 stock solution (1 mM in DMSO)

  • Cell culture medium

  • Flow cytometry tubes

  • Centrifuge

Procedure:

  • Cell Preparation: Harvest cells and wash them once with PBS. Resuspend the cell pellet in pre-warmed PBS at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add the Reactive Red 24 stock solution to the cell suspension to achieve the desired final concentration (1-10 µM). Mix gently by vortexing.

  • Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.

  • Washing: Add 5 volumes of cell culture medium to the stained cells and centrifuge at 300 x g for 5 minutes.

  • Resuspension: Discard the supernatant and resuspend the cell pellet in an appropriate buffer for flow cytometry analysis.

  • Analysis: Analyze the stained cells on a flow cytometer using an appropriate laser and emission filter for red fluorescence (e.g., excitation at 561 nm and emission detection around 610 nm).

Protocol 3: Staining of Adherent Cells for Fluorescence Microscopy

This protocol is for labeling live or fixed adherent cells for visualization by fluorescence microscopy.

Materials:

  • Adherent cells cultured on coverslips or in imaging dishes

  • PBS, pH 7.4

  • Reactive Red 24 stock solution (1 mM in DMSO)

  • Live-cell imaging medium or appropriate buffer

  • (For fixed cells) 4% Paraformaldehyde (PFA) in PBS

  • (For fixed cells) Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Mounting medium

Procedure for Live-Cell Imaging:

  • Cell Preparation: Wash the cells twice with pre-warmed PBS.

  • Staining: Prepare the staining solution by diluting the Reactive Red 24 stock solution in pre-warmed live-cell imaging medium to the desired final concentration (1-5 µM). Replace the culture medium with the staining solution.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a cell culture incubator, protected from light.

  • Washing: Gently wash the cells two to three times with pre-warmed live-cell imaging medium.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with filters suitable for red fluorescence.

Procedure for Fixed-Cell Imaging:

  • Fixation: Wash the cells with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization (Optional, for intracellular targets): Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature. Wash three times with PBS.

  • Staining: Dilute the Reactive Red 24 stock solution in PBS to the desired final concentration (1-5 µM). Add the staining solution to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope.

Visualizations

Experimental_Workflow_SDS_PAGE cluster_electrophoresis SDS-PAGE cluster_staining Staining Protocol cluster_analysis Analysis run_gel Run Protein Gel fixation Fixation (40% EtOH, 10% Acetic Acid) run_gel->fixation wash1 Wash (x3) (DI Water) fixation->wash1 stain Stain (0.1% Reactive Red 24) wash1->stain destain Destain (7.5% Acetic Acid) stain->destain imaging Image Gel destain->imaging

Caption: Workflow for staining proteins in SDS-PAGE gels with Reactive Red 24.

Experimental_Workflow_Flow_Cytometry cluster_prep Cell Preparation cluster_stain Staining cluster_wash Post-Staining cluster_analysis Analysis harvest Harvest Cells wash_pbs Wash with PBS harvest->wash_pbs resuspend Resuspend in PBS (1x10^6 cells/mL) wash_pbs->resuspend add_dye Add Reactive Red 24 (1-10 µM) resuspend->add_dye incubate Incubate 30 min at 37°C add_dye->incubate add_medium Add Culture Medium incubate->add_medium centrifuge Centrifuge & Discard Supernatant add_medium->centrifuge resuspend_buffer Resuspend in Flow Buffer centrifuge->resuspend_buffer analyze Analyze by Flow Cytometry resuspend_buffer->analyze

Caption: Workflow for staining suspension cells with Reactive Red 24 for flow cytometry.

Covalent_Labeling_Pathway Protein Protein (with primary amines, e.g., Lysine) CovalentBond Stable Covalent Bond Formation (Nucleophilic Substitution) Protein->CovalentBond ReactiveRed24 Reactive Red 24 (Dichlorotriazine) ReactiveRed24->CovalentBond LabeledProtein Fluorescently Labeled Protein CovalentBond->LabeledProtein Detection Detection (Fluorescence) LabeledProtein->Detection

Caption: Covalent labeling of proteins with Reactive Red 24.

References

Application Notes and Protocols for Cold Pad-Batch Dyeing with Reactive Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the Cold Pad-Batch (CPB) dyeing method using reactive dyes, a process of significant interest for its efficiency and reduced environmental impact. These notes are intended for laboratory and research applications.

Introduction

The Cold Pad-Batch (CPB) dyeing method is a semi-continuous process primarily used for dyeing cellulosic fibers such as cotton and viscose with reactive dyes.[1] The technique involves impregnating the fabric with a dye liquor containing the reactive dye and an alkali at ambient temperature, followed by storing the batched fabric for a period to allow for dye fixation.[2][3] This method is distinguished by its significant reductions in water, energy, and chemical consumption compared to conventional exhaust dyeing methods.[3][4] Key advantages include the elimination of salt in the dyeing process, higher dye fixation rates, and minimal fabric abrasion.[3][5] However, the process requires careful control to avoid issues such as "tailing" (color variation along the fabric length) and is characterized by a longer processing time for dye fixation.[5][6]

Principle of the Method

The core of the CPB method lies in the chemical reaction between the reactive dye and the hydroxyl groups of the cellulosic fibers. This reaction, which forms a stable covalent bond, is facilitated by an alkaline environment at room temperature. The process can be broken down into three main stages: padding, batching (fixation), and washing-off.[2]

  • Padding: The fabric is passed through a trough containing the dye liquor and then squeezed through rollers to ensure even dye penetration and a specific liquor pick-up percentage.

  • Batching: The padded fabric is rolled and wrapped in plastic film to prevent drying and the absorption of atmospheric carbon dioxide, which could alter the pH of the system. The batch is then stored at ambient temperature for several hours, during which the dye fixation reaction occurs.

  • Washing-off: After fixation, the fabric is thoroughly washed to remove any unfixed, hydrolyzed dye, ensuring good colorfastness.[2]

Experimental Protocols

Materials and Equipment
  • Fabric: Scoured and bleached 100% cotton fabric. The fabric should be free from any residual alkali or other impurities that could interfere with dye uptake.[4]

  • Dyes: Reactive dyes (e.g., Vinyl Sulfone or Monochlorotriazine types).

  • Chemicals:

    • Sodium Carbonate (Soda Ash)

    • Sodium Hydroxide (Caustic Soda)

    • Urea (optional, to aid dye solubility)[4]

    • Wetting agent (non-ionic)

    • Sequestering agent

  • Equipment:

    • Laboratory padding mangle

    • Beakers and graduated cylinders

    • Stirring apparatus

    • pH meter

    • Plastic film for wrapping

    • Rotating rack for batching (optional)

    • Washing beakers or a laboratory washing machine

    • Spectrophotometer for color measurement and fixation analysis

Safety Precautions
  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when handling reactive dyes and alkalis.[7][8][9]

  • Work in a well-ventilated area to avoid inhalation of dye powders or chemical fumes.[7][8]

  • Reactive dyes and alkalis can be corrosive and irritating to the skin and eyes. In case of contact, rinse the affected area immediately with plenty of water.[10][11]

  • Consult the Safety Data Sheets (SDS) for all chemicals used.

Dye Liquor Preparation

The dye and alkali solutions are prepared separately and mixed just before padding to prevent premature hydrolysis of the dye.[1][4]

Dye Solution:

  • Calculate the required amount of reactive dye based on the desired shade depth (see Table 1).

  • Make a paste of the dye powder with a small amount of cold water.

  • Gradually add more water while stirring to ensure the dye is fully dissolved.

  • Add a wetting agent and a sequestering agent as required (see Table 2).

  • If using, dissolve urea in the dye solution.

  • Adjust the final volume with water.

Alkali Solution:

  • Calculate the required amount of sodium carbonate and/or sodium hydroxide based on the desired shade depth (see Table 1).

  • Carefully dissolve the alkali in water. Note that the dissolution of sodium hydroxide is exothermic.

  • Allow the solution to cool to room temperature before use.

Padding Procedure
  • Set the pressure of the laboratory padding mangle to achieve the desired wet pick-up percentage (typically 60-80% for cotton).[2]

  • Just before starting the padding process, mix the dye solution and the alkali solution in the recommended ratio (often 4:1 or 2:1, dye to alkali).[1][12]

  • Feed the prepared cotton fabric through the dye liquor in the padding trough and then through the nip of the rollers.

  • Ensure the fabric is evenly saturated and that the speed and pressure are kept constant to avoid variations in color.

Batching (Fixation)
  • Immediately after padding, roll the fabric onto a beam or into a roll.

  • Wrap the roll securely in plastic film to create a closed system.

  • Store the wrapped fabric roll at a constant ambient temperature (20-30°C) for the required batching time (see Table 3). For consistent results, the batch should be rotated slowly if possible to prevent liquor drainage.[2][3]

Washing-off
  • After the batching time is complete, unwrap the fabric.

  • Rinse the fabric thoroughly with cold water to remove the majority of the unfixed dye and alkali.

  • Wash the fabric in a hot bath (e.g., 90-95°C) with a non-ionic detergent to remove the hydrolyzed dye.

  • Rinse again with warm and then cold water until the rinse water is clear.

  • Dry the fabric.

Quantitative Data

Table 1: Typical Recipe Formulations for Cold Pad-Batch Dyeing of Cotton
Shade DepthReactive Dye (g/L)Sodium Carbonate (g/L)Sodium Hydroxide (g/L)
Light 0.5 - 510 - 151 - 3
Medium 5 - 2015 - 203 - 6
Dark 20 - 6020 - 256 - 10

Note: The exact concentrations will vary depending on the specific reactive dye class, fabric type, and desired shade.

Table 2: Auxiliary Chemicals in Cold Pad-Batch Dyeing
ChemicalConcentration (g/L)Function
Wetting Agent 1 - 2Ensures rapid and uniform wetting of the fabric by the dye liquor.
Sequestering Agent 1 - 2Chelates heavy metal ions in the water that could interfere with the dyeing process.
Urea 50 - 150Aids in dissolving the dye and prevents dye precipitation.
Anti-migrating Agent 10 - 20Prevents the migration of dye during batching, especially for deep shades.
Table 3: Process Parameters for Cold Pad-Batch Dyeing
ParameterRangeNotes
Liquor Pick-up 60 - 80%For cotton fabrics.
Padding Temperature 20 - 30°CShould be kept constant to ensure shade consistency.
Batching Time 4 - 24 hoursDepends on the reactivity of the dye and the depth of the shade. Turquoise and very deep shades may require longer times.
Batching Temperature 20 - 30°CA controlled temperature environment is crucial for reproducibility.

Quality Control and Analysis

Determination of Dye Fixation Percentage

The percentage of dye that has covalently bonded to the fiber can be determined spectrophotometrically.

  • After dyeing and before washing-off, a small sample of the dyed fabric is taken.

  • The unfixed dye is extracted from this sample using a suitable solvent (e.g., 50% aqueous pyridine).

  • The amount of fixed dye is determined by stripping the dye from a washed-off sample using a harsh solvent or by dissolving the dyed cotton in a solvent like Cadoxen.

  • The dye concentration in the extracts is measured using a UV-Vis spectrophotometer.

  • The fixation percentage is calculated as: % Fixation = (Amount of fixed dye / Total amount of dye on the fabric) x 100

Alternatively, the K/S value, which is proportional to the dye concentration on the fabric, can be measured before and after the washing-off process to estimate the fixation rate.[13][14][15][16]

Colorfastness Testing

The performance of the dyed fabric should be evaluated according to standard testing methods.

TestISO StandardDescription
Colorfastness to Washing ISO 105-C06Assesses the resistance of the color to domestic and commercial laundering.[17]
Colorfastness to Rubbing ISO 105-X12Determines the amount of color transferred from the fabric surface to another surface by rubbing.[17][18]
Colorfastness to Light ISO 105-B02Evaluates the resistance of the color to fading when exposed to a standard light source.[17]
Colorfastness to Perspiration ISO 105-E04Measures the resistance of the color to the action of acidic and alkaline perspiration.[17]

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Tailing (Lighter to darker shade from start to end of the batch) - Different substantivity of dyes in a combination shade. - Premature hydrolysis of the dye in the padding trough.- Select dyes with similar substantivity. - Use a small volume padding trough and ensure a quick turnover of the dye liquor. - Maintain a constant padding temperature.
Listing (Side-to-side shade variation) - Uneven pressure of the padding rollers. - Uneven moisture content or temperature of the fabric before padding. - Improper alignment of the fabric.- Ensure uniform pressure across the padding rollers. - Ensure the fabric is uniformly dried and cooled before padding. - Use proper fabric guiding systems.
Poor Color Yield - Insufficient alkali or incorrect pH. - Low batching temperature or insufficient batching time. - Dye hydrolysis due to prolonged storage of the mixed liquor.- Check the concentration and type of alkali. - Ensure the batching temperature and time are appropriate for the dye and shade. - Mix the dye and alkali solutions immediately before use.
Poor Reproducibility - Variation in process parameters (temperature, time, pick-up). - Inconsistent fabric preparation. - Water quality variations.- Standardize and carefully control all process parameters. - Ensure consistent scouring and bleaching of the fabric. - Use deionized or softened water.

Visualizations

Cold_Pad_Batch_Workflow cluster_prep Preparation cluster_process Dyeing Process cluster_qc Quality Control Dye_Prep Dye Solution Preparation Mixing Mixing of Dye and Alkali Solutions Dye_Prep->Mixing Alkali_Prep Alkali Solution Preparation Alkali_Prep->Mixing Padding Padding of Fabric Mixing->Padding Batching Batching and Storage (Fixation) Padding->Batching Wash_off Washing-off Batching->Wash_off Drying Drying Wash_off->Drying Analysis Color and Fastness Analysis Drying->Analysis

Figure 1: Experimental workflow for the Cold Pad-Batch dyeing process.

Reactive_Dye_Cellulose_Reaction cluster_vinyl_sulfone Vinyl Sulfone (VS) Dye Reaction cluster_mct Monochlorotriazine (MCT) Dye Reaction Dye_VS_SO2CH2CH2OSO3H Dye-SO2-CH2-CH2-OSO3H (Inactive Form) Dye_VS_SO2CHCH2 Dye-SO2-CH=CH2 (Active Vinyl Sulfone) Dye_VS_SO2CH2CH2OSO3H->Dye_VS_SO2CHCH2 OH⁻ (Elimination) Dye_Cell_VS Dye-SO2-CH2-CH2-O-Cellulose (Covalent Bond) Dye_VS_SO2CHCH2->Dye_Cell_VS + Cellulose-O⁻ (Michael Addition) Cell_OH Cellulose-OH Cell_O_minus Cellulose-O⁻ Cell_OH->Cell_O_minus OH⁻ Dye_MCT_Cl Dye-Triazine-Cl Dye_Cell_MCT Dye-Triazine-O-Cellulose (Covalent Bond) Dye_MCT_Cl->Dye_Cell_MCT + Cellulose-O⁻ (Nucleophilic Substitution) Cell_OH_2 Cellulose-OH Cell_O_minus_2 Cellulose-O⁻ Cell_OH_2->Cell_O_minus_2 OH⁻

Figure 2: Reaction mechanisms of Vinyl Sulfone and Monochlorotriazine reactive dyes with cellulose.

References

Application Notes and Protocols: The Use of Ultrasonic Energy in Reactive Dye Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The application of ultrasonic energy in the textile industry, particularly in dyeing processes, presents a significant advancement over conventional methods. This technology utilizes high-frequency sound waves (typically above 20 kHz) to create cavitation bubbles in the dye bath. The collapse of these bubbles generates localized high temperature and pressure, leading to a range of physical and chemical effects that enhance the dyeing process. For reactive dyes, which form a covalent bond with the fiber, ultrasound-assisted dyeing offers numerous advantages, including improved dye uptake, increased fixation, and enhanced fastness properties. Furthermore, this method often allows for dyeing at lower temperatures and with reduced processing times and chemical consumption, making it a more sustainable and environmentally friendly alternative.[1][2][3][4][5]

Mechanism of Action

Ultrasonic energy enhances the reactive dyeing process through several key mechanisms:

  • Cavitation: The formation and collapse of microscopic bubbles in the dye bath create intense localized energy. This energy can break down dye aggregates into smaller particles, leading to a more uniform and stable dye dispersion.[1][3]

  • Enhanced Mass Transfer: The agitation caused by cavitation disrupts the boundary layer around the fiber, accelerating the diffusion of dye molecules from the bulk solution to the fiber surface.[1][2][6]

  • Increased Fiber Swelling: Ultrasound can increase the swelling of fibers, such as cotton, which opens up the polymer structure and facilitates the penetration of dye molecules into the fiber interior.[1]

  • Degassing: The ultrasonic waves help to remove dissolved or entrapped air from the fiber capillaries, allowing for better contact between the dye and the fiber.[2][6][7]

  • Accelerated Reaction Rate: The localized heating and pressure from cavitation can increase the rate of the chemical reaction between the reactive dye and the fiber, leading to faster and more efficient dye fixation.[8]

Quantitative Data Summary

The following tables summarize the comparative data from various studies on the application of ultrasonic energy in reactive dyeing versus conventional methods.

ParameterConventional DyeingUltrasonic-Assisted DyeingPercentage ImprovementReference
Color Strength (K/S) LowerHigher5-230%[4][5][9][10]
Dye Fixation (%F) StandardHigher>17%[6]
Dyeing Time 12 hours (Cold Pad-Batch)8 hours (Cold Pad-Batch)33% reduction[4]
Dyeing Temperature 60-80°C20-50°CLower temperature[11]
Salt Concentration StandardReducedSignificant reduction[3][12]
Water Consumption StandardReducedNot specified[2]
Energy Consumption HigherLowerSignificant reduction[2][3]
Fastness PropertyConventional DyeingUltrasonic-Assisted DyeingImprovementReference
Washing Fastness GoodExcellentImproved[2][6][11]
Rubbing Fastness GoodExcellentImproved[2][11]
Light Fastness GoodGood to ExcellentImproved[6]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Exhaust Dyeing of Cotton Fabric with Reactive Dyes

Materials:

  • Bleached cotton fabric

  • Reactive dye (e.g., C.I. Reactive Red 195, C.I. Reactive Blue 250)

  • Glauber's salt (Sodium Sulfate)

  • Soda ash (Sodium Carbonate)

  • Acetic acid

  • Ultrasonic bath (e.g., 40 kHz frequency)

  • Beakers

  • Heating plate with magnetic stirrer

  • Spectrophotometer for color measurement

Procedure:

  • Preparation of Dye Bath:

    • Prepare the dye bath with the required amount of reactive dye, Glauber's salt, and water. The liquor-to-material ratio is typically maintained at 20:1.

  • Dyeing Process:

    • Immerse the pre-wetted cotton fabric in the dye bath.

    • Place the beaker in the ultrasonic bath.

    • Begin sonication and simultaneously raise the temperature of the dye bath to the desired level (e.g., 50-60°C).

    • Continue the dyeing process with sonication for the specified duration (e.g., 45-60 minutes).

    • After the initial dyeing period, add the pre-dissolved soda ash to the dye bath to initiate dye fixation.

    • Continue the dyeing with sonication for another 30-45 minutes.

  • After-treatment:

    • After dyeing, remove the fabric from the dye bath and rinse it with cold water.

    • Soaping: Wash the dyed fabric with a 2 g/L non-ionic detergent solution at boiling temperature for 10-15 minutes to remove unfixed dye.

    • Rinse the fabric thoroughly with hot and then cold water.

    • Neutralize the fabric with a 0.5-1.0 g/L acetic acid solution.

    • Finally, rinse the fabric with cold water and air dry.

Protocol 2: Ultrasound-Assisted Cold Pad-Batch Dyeing of Cotton Fabric

Materials:

  • Bleached cotton fabric

  • Reactive dye

  • Alkali (e.g., Sodium silicate, Caustic soda)

  • Wetting agent

  • Padding mangle

  • Ultrasonic bath

  • Polyethylene bags

Procedure:

  • Padding:

    • Prepare the padding liquor containing the reactive dye, alkali, and wetting agent.

    • Pad the cotton fabric through the liquor using a padding mangle to achieve a specific wet pick-up percentage (e.g., 70-80%).

  • Ultrasonic Treatment:

    • Immediately after padding, immerse the fabric in an ultrasonic bath filled with water at a controlled temperature (e.g., 25-30°C) for a short duration (e.g., 5-10 minutes). This step enhances dye penetration.

  • Batching:

    • After the ultrasonic treatment, roll the fabric and enclose it in a polyethylene bag to prevent drying and allow for dye fixation.

    • Store the batched fabric at room temperature for a reduced batching time (e.g., 8 hours) compared to the conventional 12-24 hours.[4]

  • Wash-off:

    • After the batching period, wash off the fabric as described in the after-treatment section of Protocol 1 to remove hydrolyzed and unfixed dye.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_after After-treatment prep_fabric Pre-wetted Fabric dyeing Immersion in Dye Bath prep_fabric->dyeing prep_dyebath Dye Bath Preparation (Dye + Salt) prep_dyebath->dyeing ultrasound Ultrasonic Treatment (e.g., 40 kHz, 50-60°C) dyeing->ultrasound fixation Alkali Addition (Soda Ash) ultrasound->fixation fixation_us Continued Sonication fixation->fixation_us rinse1 Cold Water Rinse fixation_us->rinse1 soaping Soaping at Boil rinse1->soaping rinse2 Hot & Cold Rinse soaping->rinse2 neutralize Neutralization (Acetic Acid) rinse2->neutralize rinse3 Final Cold Rinse neutralize->rinse3 dry Air Dry rinse3->dry

Caption: Experimental workflow for ultrasound-assisted exhaust dyeing.

mechanism_of_action cluster_effects Primary Effects in Dye Bath cluster_consequences Consequences for Dyeing cluster_outcomes Final Outcomes ultrasound Ultrasonic Energy (>20 kHz) cavitation Acoustic Cavitation ultrasound->cavitation agitation Micro-agitation ultrasound->agitation swelling Increased Fiber Swelling ultrasound->swelling deaggregation Dye De-aggregation cavitation->deaggregation degassing Degassing of Fiber cavitation->degassing reaction_rate Accelerated Reaction cavitation->reaction_rate boundary_layer Boundary Layer Disruption agitation->boundary_layer dye_uptake Improved Dye Uptake deaggregation->dye_uptake levelness Improved Levelness deaggregation->levelness boundary_layer->dye_uptake swelling->dye_uptake degassing->dye_uptake fixation Enhanced Dye Fixation reaction_rate->fixation dye_uptake->fixation dye_uptake->levelness fastness Better Fastness Properties fixation->fastness

Caption: Mechanism of ultrasonic energy in reactive dyeing.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Light Fastness of Reactive Red 24:1 on Cellulose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols for researchers and scientists working to improve the light fastness of C.I. Reactive Red 24:1 on cellulose fibers.

Frequently Asked Questions (FAQs)

Q1: What is light fastness and how is it measured?

A1: Light fastness is the resistance of a dyed material to color change or fading upon exposure to light.[1] It is a critical property for textiles that will be exposed to sunlight or artificial light during their lifespan. The most common standard for testing is ISO 105-B02, which uses a xenon-arc lamp to simulate natural sunlight.[2] The degree of fading is assessed by comparing the exposed sample to a set of standardized blue wool references, with ratings on a scale from 1 (very poor) to 8 (outstanding).[2]

Q2: Why does C.I. This compound generally have poor light fastness on cellulose?

A2: The light fastness of reactive dyes is primarily determined by the chemical structure of their chromophore, or color-bearing part.[3] C.I. This compound belongs to the azo class of dyes.[3][4] Azo-based reactive dyes, particularly in the red spectrum, are known to have generally lower light fastness compared to other chromophore types like anthraquinone or phthalocyanine.[3][5] Their degradation is typically a photo-oxidative process, where light and oxygen cause the azo structure to break down, leading to fading.[3]

Q3: What are the primary strategies for improving the light fastness of this compound?

A3: The main strategies involve:

  • Application of UV Absorbers: These compounds absorb harmful UV radiation and dissipate it as less harmful thermal energy, thus protecting the dye molecule.[6][7] They can be applied as a finish or incorporated during the dyeing process.[8][9]

  • Use of Antioxidants: Antioxidants work by scavenging reactive oxygen species that are formed during light exposure and are responsible for the photo-oxidative degradation of the dye.[10]

  • Optimization of the Dyeing Process: Proper control of dyeing concentration, ensuring thorough soaping to remove unfixed or hydrolyzed dye, and selecting appropriate after-treatments can significantly impact the final fastness properties.[3][11][12]

Q4: What is the difference between a reactive and a non-reactive UV absorber?

A4: A reactive UV absorber contains a reactive group (e.g., a dichlorotriazine group) that can form a covalent bond with the hydroxyl groups of the cellulose fiber.[6] This creates a permanent finish that is highly durable to washing.[6] A non-reactive UV absorber is fixed to the fabric through physical absorption, bonding, or with the help of a crosslinking agent.[6] While effective, its durability can be lower than that of a reactive type.

Q5: Can other finishing agents, like softeners or fixing agents, affect light fastness?

A5: Yes, they can have a significant impact. Cationic fixing agents, while improving wash fastness, can sometimes decrease the light fastness of reactive dyes.[11] Similarly, some softeners, particularly cationic and amino-modified silicone types, can cause yellowing upon sun exposure, which alters the fabric's final color and reduces perceived fastness.[11]

Troubleshooting Guide

Q: My dyed fabric shows significant fading (e.g., a rating of 3) after a standard light fastness test. What are the likely causes?

A: Several factors could be responsible for the poor performance:

  • Hydrolyzed Dye: Insufficient soaping and washing after dyeing can leave unfixed or hydrolyzed dye on the fiber surface. This unbonded dye has significantly lower light fastness than the covalently bonded dye and will fade quickly.[3][12]

  • Dyeing Concentration: Light fastness is proportional to the dyeing depth.[11] Lighter shades have a higher proportion of dye molecules in a highly dispersed, single-molecule state on the fiber, making them more susceptible to photodegradation.[3]

  • Negative Finishing Effects: The use of certain cationic fixing agents or softeners after dyeing may have negatively impacted the light stability of the dye.[11]

  • Inherent Dye Properties: this compound is an azo dye, which inherently possesses lower light fastness compared to other dye structures.[3] Without enhancement, a rating of 3-4 at standard depths is not uncommon.[13]

Q: I applied a UV absorber, but the improvement in light fastness was minimal (e.g., less than 0.5 grade). Why might this be?

A: The lack of expected improvement could stem from several issues:

  • Incorrect Application: The UV absorber may not have been applied uniformly or at the correct concentration, pH, or temperature, leading to poor uptake and fixation on the fiber.

  • Incompatible Chemistry: The chosen UV absorber might not be optimal for a cellulose substrate or the specific reactive dye system.

  • Insufficient Concentration: The amount of UV absorber applied may be too low to provide adequate protection against the intensity of the light source used in the test.

  • Visible Light Fading: UV absorbers primarily protect against UV radiation. However, dye fading can also be caused by visible light.[10] If the degradation is primarily due to visible light-induced photo-oxidation, a UV absorber alone may be insufficient, and an antioxidant might be more effective.[10]

Q: After an after-treatment with a commercial fixing agent, the light fastness of my fabric decreased from a rating of 4 to 3. What happened?

A: This is a known issue with some after-treatment agents. Many fixing agents are cationic compounds that form a film on the fiber surface. This can alter the chemical environment around the dye molecule, potentially making its conjugated system more vulnerable to degradation by light energy.[3][11] It is crucial to select fixing agents that are tested and confirmed not to impair the light fastness of the dyed fabric.

Data Presentation

Table 1: Typical Light Fastness of C.I. This compound on Cotton (Untreated)
Standard DepthLight Fastness Rating (Xenotest)
1/253[13]
1/64[13]
1/15[13]
Ratings are on the Blue Wool Scale (1-8).
Table 2: Comparative Light Fastness Improvement on Cotton
Dye SystemTreatmentLight Fastness Improvement (Grades)Reference
Reactive DyesReactive UV Absorber (UV-DTHM)+0.5 to 1.0 grade[6]
C.I. Reactive Red 22Antioxidant (Vitamin C)Significant Improvement[10]
C.I. Reactive Red 22UV Absorber (2-hydroxybenzophenone)Moderate Improvement[10]
Improvement is measured against an untreated control sample.

Experimental Protocols

Protocol 1: Exhaust Dyeing of Cotton with C.I. This compound
  • Preparation: Scour and bleach the cellulose fabric. Prepare a dyebath with the required amount of C.I. This compound dye.

  • Dyeing:

    • Set the liquor ratio (e.g., 1:20).[6]

    • Add the fabric to the dyebath at ambient temperature.

    • Add Glauber's salt (e.g., 20 g/L) and run for 15 minutes to allow for dye exhaustion.[6]

    • Increase the temperature to 40°C.[6]

    • Add sodium carbonate (e.g., 5 g/L) to raise the pH and initiate fixation.[6]

    • Continue dyeing for 30-60 minutes.[6]

  • Washing:

    • Rinse the fabric thoroughly with cold water.

    • Perform a soaping wash at or near boiling (e.g., with 2 g/L neutral soap) for 15 minutes to remove all hydrolyzed and unfixed dye.[12]

    • Rinse again with hot and cold water until the water runs clear.

    • Dry the fabric.

Protocol 2: Application of a Reactive UV Absorber via Pad-Dry-Bake

This protocol is based on the application of a reactive UV absorber like 4-(4,6-dichloro-1,3,5-triazin-2-yloxy)-2-hydroxybenzophenone (UV-DTHM).[6]

  • Preparation: Prepare a padding solution containing the reactive UV absorber (e.g., 2% on weight of fabric) and a suitable catalyst in water.

  • Application:

    • Immerse the undyed cotton fabric in a sodium carbonate solution (pH 9) at 40°C for 30 minutes.[6]

    • Pad the fabric through the UV absorber solution to achieve a specific wet pick-up (e.g., 90%).[6]

    • Dry the fabric.

    • Bake the fabric at a specified temperature and time (e.g., 150°C for 2 minutes) to fix the UV absorber to the cellulose.[8]

  • Post-Treatment: The fabric is now ready for dyeing according to Protocol 1. The reactive UV absorber forms a covalent bond with the fiber and is highly durable.[6]

Protocol 3: After-Treatment with an Antioxidant/UV Absorber via Exhaust Method

This protocol is suitable for applying non-reactive UV absorbers or antioxidants like Vitamin C.[10]

  • Preparation: Prepare a treatment bath containing the additive (e.g., Vitamin C) at a specified concentration.

  • Application:

    • Introduce the dyed, rinsed, and neutralized fabric into the treatment bath.

    • Set the liquor ratio (e.g., 1:20).

    • Raise the temperature (e.g., 80°C) and run for a specified time (e.g., 30 minutes).[8]

  • Finishing:

    • Cool the bath, remove the fabric, and rinse.

    • Dry the fabric at a moderate temperature.

Protocol 4: Light Fastness Evaluation
  • Standard: Follow the ISO 105-B02 test method.[2]

  • Apparatus: Use a calibrated xenon-arc lamp light fastness tester.[2]

  • Procedure:

    • Mount the test specimen and Blue Wool Standards side-by-side on a card.

    • Partially cover the samples and standards.

    • Expose them to the xenon-arc light under controlled conditions of temperature and humidity.[6]

    • Periodically check the fading of the specimen against the fading of the Blue Wool Standards.

  • Assessment: The light fastness rating is the number of the Blue Wool Standard that shows a similar degree of color change as the test specimen.

Visualizations

Photodegradation_Pathway cluster_0 Inputs Light Light Energy (UV & Visible) Dye Azo Dye Chromophore on Cellulose Oxygen Atmospheric Oxygen (O2) ExcitedDye Excited State Dye Molecule Dye->ExcitedDye 1. Absorption ROS Reactive Oxygen Species (ROS) ExcitedDye->ROS 2. Energy Transfer to O2 Degradation Oxidative Cleavage of Azo Bond ROS->Degradation 3. Attack on Dye Fading Color Loss (Fading) Degradation->Fading 4. Result

Caption: Simplified photo-oxidative degradation pathway for azo dyes on cellulose.

Experimental_Workflow cluster_prep Preparation cluster_treatment Improvement Strategy cluster_process Core Process cluster_post Post-Treatment (Optional) A Cellulose Fabric (Scoured/Bleached) B Option 1: Pre-treat with Reactive UV Absorber A->B C Option 2: Standard Dyeing First A->C D Dyeing with This compound B->D C->D E Thorough Soaping & Rinsing D->E F Apply Antioxidant or Non-Reactive UV Absorber E->F If using Option 2 G Drying & Curing E->G F->G H Light Fastness Testing (ISO 105-B02) G->H

Caption: Experimental workflow for dyeing and improving light fastness.

Logical_Relationships cluster_dye Dye Factors cluster_process Process Factors cluster_additives Additive Factors center Light Fastness of RR 24:1 DyeStructure Azo Structure (Poor Stability) center->DyeStructure Concentration Dyeing Depth (Higher is Better) center->Concentration Aggregation State on Fiber (Aggregates > Molecules) center->Aggregation Soaping Removal of Hydrolyzed Dye center->Soaping Fixation Dye-Fiber Bond (Covalent) center->Fixation Water Water Quality (Hardness) center->Water UV_Absorbers UV Absorbers (Protective Screen) center->UV_Absorbers Antioxidants Antioxidants (ROS Scavengers) center->Antioxidants Fixers Fixing Agents (Can be negative) center->Fixers Softeners Softeners (Can be negative) center->Softeners

Caption: Key factors influencing the light fastness of this compound.

References

Technical Support Center: Optimizing Dyeing Conditions for Reactive Red 24 on Silk

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Reactive Red 24 for dyeing silk fabrics.

Frequently Asked Questions (FAQs)

Q1: What are the optimal dyeing conditions for achieving high color yield and fastness with Reactive Red 24 on silk?

A1: The optimal conditions for dyeing silk with Reactive Red 24 involve a careful balance of several parameters to maximize dye fixation and minimize hydrolysis. Key factors include temperature, pH, salt concentration, and dyeing time. Generally, a temperature of around 70°C is effective for the fixation of monochlorotriazine (MCT) dyes like Reactive Red 24 on silk.[1] An alkaline pH is necessary for the chemical reaction between the dye and the silk fiber.

Q2: What is the role of sodium sulfate in the dyeing process?

A2: Sodium sulfate, or Glauber's salt, is a neutral electrolyte that plays a crucial role in the exhaustion of reactive dyes onto the silk fiber.[2] In an aqueous solution, both the silk fiber and the reactive dye molecules carry a negative charge, leading to electrostatic repulsion. Sodium sulfate helps to neutralize the negative charge on the fiber surface, which reduces this repulsion and allows the dye molecules to approach and adsorb onto the fiber.[2][3] This increased dye uptake is essential for achieving deeper shades.

Q3: How does pH affect the dyeing of silk with Reactive Red 24?

A3: The pH of the dye bath is a critical factor that influences both the dye uptake and the fixation reaction. Silk contains amino groups that become protonated (-NH3+) in acidic solutions, which can increase the initial attraction of anionic dyes.[4] However, the covalent bond formation between the reactive group of the dye and the functional groups of silk (primarily amino and hydroxyl groups) requires alkaline conditions.[5] For many reactive dyes, the optimal fixation pH is in the range of 10.5 to 11.0.[6] It is crucial to control the pH, as a pH that is too high can lead to increased dye hydrolysis, where the dye reacts with water instead of the fiber, reducing the dyeing efficiency.

Q4: Can Reactive Red 24 be used for dyeing different types of silk, such as Mulberry and Tussah silk?

A4: Yes, Reactive Red 24 can be used to dye different types of silk. However, the optimal dyeing conditions and achievable color depth may vary. For instance, Tussah silk has a higher content of anionic amino acids compared to Mulberry silk, leading to greater electrostatic repulsion with anionic dyes.[1][7] Consequently, dyeing Tussah silk may require a higher concentration of neutral salts to achieve good dye exhaustion.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Uneven Dyeing / Patchy Color 1. Improper pre-treatment of the silk fabric, leaving impurities or sizing agents. 2. Dye molecules aggregated due to high salt concentration added too quickly. 3. Uneven temperature distribution in the dye bath. 4. Incorrect pH level, leading to rapid, uncontrolled dye uptake.1. Ensure the silk is thoroughly scoured and rinsed before dyeing to remove any impurities. 2. Add the salt portion-wise to the dye bath to allow for gradual dye exhaustion.[7] 3. Ensure constant and gentle agitation of the dye bath to maintain a uniform temperature. 4. Start the dyeing process at a neutral or slightly acidic pH to promote even dye absorption before gradually increasing the pH to the alkaline range for fixation.
Poor Colorfastness (Color Bleeds During Washing) 1. Incomplete fixation of the dye to the silk fiber. 2. Insufficient removal of unfixed, hydrolyzed dye after dyeing. 3. Dye-fiber bond hydrolysis due to incorrect pH during dyeing.1. Optimize the fixation conditions (temperature, time, and pH) according to the recommended protocol. 2. Perform a thorough soaping and rinsing process after dyeing to remove all unfixed dye. A typical procedure involves washing at 90°C for 20 minutes with a soaping agent.[1] 3. Ensure the pH is maintained within the optimal range during the fixation step to promote stable covalent bond formation.
Low Color Yield / Pale Shades 1. Sub-optimal dyeing temperature or time. 2. Incorrect pH, leading to poor dye fixation. 3. Insufficient salt concentration, resulting in low dye exhaustion. 4. Excessive dye hydrolysis due to high pH or prolonged dyeing at high temperatures.1. Increase the dyeing temperature to the recommended 70°C and ensure an adequate fixation time.[1] 2. Verify and adjust the pH of the dye bath to the optimal alkaline level for fixation. 3. Increase the concentration of sodium sulfate to enhance dye uptake. 4. Control the addition of alkali and the dyeing time to minimize the reaction of the dye with water.
Color Inconsistency Between Batches 1. Variations in water quality (e.g., hardness). 2. Inconsistent weighing of dyes and chemicals. 3. Fluctuations in dyeing temperature or time.1. Use deionized or softened water to avoid interference from metal ions. 2. Use a calibrated balance for accurate measurement of all components. 3. Precisely control the temperature and time for each dyeing cycle.

Experimental Protocols

Laboratory-Scale Exhaust Dyeing of Silk with Reactive Red 24

This protocol is designed for a laboratory setting to dye a small sample of silk fabric.

Materials:

  • Silk fabric (pre-scoured)

  • Reactive Red 24 dye

  • Sodium sulfate (Na₂SO₄)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Acetic acid (CH₃COOH) (optional, for pH adjustment)

  • Non-ionic soaping agent

  • Deionized water

  • Laboratory dyeing machine or a temperature-controlled water bath with a beaker and stirrer

Procedure:

  • Preparation of Dye Bath:

    • Prepare a dye bath with a liquor-to-material ratio of 30:1.[5] For example, for 5 grams of silk, you will need 150 mL of deionized water.

    • Calculate the required amount of Reactive Red 24 based on the weight of the fabric (e.g., 2% on weight of fabric, owf).

    • Dissolve the dye powder in a small amount of warm water before adding it to the main dye bath.

  • Dyeing Process:

    • Introduce the pre-wetted silk fabric into the dye bath at room temperature.

    • Add the required amount of sodium sulfate (e.g., 60 g/L).[7] Stir for 10-15 minutes to allow for dye exhaustion.

    • Gradually raise the temperature of the dye bath to 70°C at a rate of 1-2°C per minute.

    • Hold the temperature at 70°C for 30 minutes, ensuring gentle agitation.

  • Fixation:

    • After 30 minutes at 70°C, add the required amount of sodium carbonate (e.g., 3 g/L) to raise the pH to the alkaline range (around 10.5-11).[6][7]

    • Continue the dyeing at 70°C for another 60 minutes for fixation of the dye to the silk fiber.

  • Rinsing and Soaping:

    • After fixation, cool down the dye bath and remove the fabric.

    • Rinse the dyed fabric thoroughly with cold water until the water runs clear.

    • Prepare a soaping bath containing a non-ionic soaping agent (e.g., 2 g/L) at a liquor ratio of 30:1.

    • Treat the fabric in the soaping bath at 90°C for 20 minutes to remove any unfixed dye.[1]

    • Rinse the fabric again with warm and then cold water.

    • Squeeze out the excess water and air-dry the fabric.

Data Presentation

Table 1: Recommended Dyeing Parameters for Reactive Red 24 on Silk

ParameterRecommended ValuePurpose
Dye Concentration1-4% (owf)To achieve desired color depth
Liquor Ratio30:1To ensure even dyeing and fabric movement
Sodium Sulfate60-90 g/LTo promote dye exhaustion
Dyeing Temperature70°COptimal for dye fixation
Fixation Time60 minutesTo allow for covalent bond formation
Fixation pH10.5 - 11.0To facilitate the reaction between dye and fiber
Soaping Temperature90°CTo remove unfixed dye
Soaping Time20 minutesTo ensure good wash fastness

Table 2: Influence of Temperature on Fixation of Reactive Red 24 on Silk (MCT Dye)

Silk TypeTemperature (°C)Maximum Fixation (%)
Tussah Silk7048.0
Mulberry Silk6073.0
Data adapted from a study on various reactive dyes on silk.[1]

Mandatory Visualization

ExperimentalWorkflow Experimental Workflow for Dyeing Silk with Reactive Red 24 A 1. Prepare Dye Bath - Reactive Red 24 - Deionized Water - Liquor Ratio 30:1 B 2. Introduce Silk Fabric (Pre-wetted) A->B C 3. Add Sodium Sulfate (e.g., 60 g/L) B->C D 4. Ramp Temperature to 70°C C->D E 5. Hold at 70°C for 30 min D->E F 6. Add Sodium Carbonate (to pH 10.5-11) E->F G 7. Fixation at 70°C for 60 min F->G H 8. Cool and Rinse G->H I 9. Soaping at 90°C for 20 min H->I J 10. Final Rinse and Dry I->J

Caption: Experimental workflow for dyeing silk with Reactive Red 24.

TroubleshootingLogic Troubleshooting Logic for Uneven Dyeing Problem Uneven Dyeing Cause1 Improper Pre-treatment? Problem->Cause1 Solution1 Action: Ensure thorough scouring and rinsing of silk fabric. Cause1->Solution1 Yes Cause2 Rapid Salt Addition? Cause1->Cause2 No Solution2 Action: Add sodium sulfate in portions. Cause2->Solution2 Yes Cause3 Incorrect pH Control? Cause2->Cause3 No Solution3 Action: Start at neutral/acidic pH, then raise for fixation. Cause3->Solution3 Yes

Caption: Troubleshooting logic for addressing uneven dyeing issues.

References

Technical Support Center: Removal of Reactive Red Dyes from Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the removal of Reactive Red dyes from wastewater. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My dye removal efficiency is lower than expected. What are the first parameters I should check?

A1: Low removal efficiency is a common issue. Systematically check the following critical parameters, as they significantly influence most removal techniques[1][2][3]:

  • pH of the solution: The surface charge of the adsorbent/catalyst and the ionization state of the dye molecule are highly pH-dependent[2][3]. For many anionic reactive dyes, lower pH values are often more effective, especially in adsorption and Fenton processes[4][5][6].

  • Adsorbent/Catalyst Dosage: An insufficient amount of active material will result in fewer available sites for adsorption or catalytic degradation[1]. Conversely, an excessive amount can lead to particle aggregation, reducing the effective surface area[3].

  • Initial Dye Concentration: High initial dye concentrations can saturate the active sites of your material, leading to decreased percentage removal[1][6].

  • Contact Time: Ensure the experiment has run long enough to reach equilibrium. Adsorption and degradation are time-dependent processes[4][7].

Q2: Why is the pH of the wastewater so critical for Reactive Red dye removal?

A2: The pH is a master variable that controls the surface chemistry of the materials used and the dye itself[2][3]. Reactive Red dyes are typically anionic.

  • For Adsorption: At low pH, the surface of many common adsorbents (like activated carbon or certain clays) becomes positively charged, which enhances the electrostatic attraction with anionic dye molecules, leading to higher removal efficiency[4][7].

  • For Fenton/Photo-Fenton Processes: The generation of highly reactive hydroxyl radicals is most efficient within a narrow acidic pH range, typically between 2.5 and 4.0[5][8][9]. At higher pH, iron precipitates as hydroxide, inhibiting the reaction.

  • For Photocatalysis: The pH affects the surface charge of the photocatalyst (e.g., TiO2). The point of zero charge (pzc) of the catalyst determines whether its surface is positive or negative, influencing its interaction with the charged dye molecules[3].

Q3: I'm observing inconsistent results between experimental batches. What could be the cause?

A3: Inconsistent results often stem from variability in experimental conditions. Key factors to control rigorously include:

  • Wastewater Composition: If using real textile wastewater, its composition can vary significantly between batches, containing different concentrations of dyes, salts, and auxiliary chemicals that can interfere with the treatment process[10].

  • Preparation of Adsorbent/Catalyst: Ensure your synthesis or activation procedure for the adsorbent or catalyst is highly reproducible.

  • Temperature: Adsorption can be an endothermic or exothermic process, meaning temperature can affect the equilibrium[4]. For other processes, temperature can influence reaction kinetics.

  • Mixing Speed: Inadequate mixing can lead to poor mass transfer, where the dye molecules do not efficiently reach the active sites of the adsorbent or catalyst.

Q4: How do I choose the right analytical method to measure the concentration of my Reactive Red dye?

A4: The most common and accessible method is UV-Visible Spectrophotometry . You first need to determine the maximum absorbance wavelength (λmax) of your specific Reactive Red dye. For example, the λmax for Reactive Red 198 is 519 nm and for Reactive Blue 19 (often used in conjunction) is 591 nm[11]. Create a calibration curve by measuring the absorbance of standard solutions of known concentrations. However, be aware that this method measures color, and intermediate degradation products might still have absorbance at the same wavelength. For more accurate results that can distinguish the parent dye from its byproducts, High-Performance Liquid Chromatography (HPLC) is a more robust technique[11].

Troubleshooting Guides

Guide 1: Adsorption-Based Removal
Issue Possible Cause(s) Troubleshooting Steps
Low Adsorption Capacity Incorrect pH.Reactive Red dyes are anionic, so adsorption is often favored at lower pH values where the adsorbent surface is positively charged. Conduct a pH study (e.g., from pH 2 to 10) to find the optimum[4][7].
Insufficient adsorbent dosage.Increase the adsorbent dose incrementally. A typical range to test is 0.5 g/L to 10.5 g/L[7].
Saturated adsorbent sites.The initial dye concentration may be too high. Try diluting the wastewater. The removal percentage often decreases as the initial concentration increases[1][12].
Short contact time.The system may not have reached equilibrium. Take samples at various time points (e.g., 15, 30, 60, 120, 240 min) to determine the equilibrium time[4][7].
Adsorbent Regeneration Fails Strong, irreversible binding of the dye.Try different eluents for desorption (e.g., altering pH with NaOH or HCl solutions, using organic solvents like ethanol).
Clogged pores of the adsorbent.Wash the adsorbent thoroughly with distilled water to remove any unbound dye or interfering substances before regeneration.
Poor Performance with Real Wastewater Presence of interfering ions/organics.Real textile effluent contains salts and other organic compounds that compete with dye molecules for active sites. Consider a pre-treatment step like coagulation to remove some of these interfering substances[10].
Guide 2: Fenton/Photo-Fenton Oxidation
Issue Possible Cause(s) Troubleshooting Steps
Low Color and COD Removal Suboptimal pH.The Fenton reaction is highly pH-dependent. Adjust the pH to the optimal range of 2.5-4.0, with pH 3 often being the most effective[5][8][13].
Incorrect Fe²⁺/H₂O₂ ratio.The ratio of ferrous iron to hydrogen peroxide is critical. Systematically vary the concentrations of both FeSO₄ and H₂O₂ to find the optimal ratio for your specific wastewater[5][14]. A common starting point is a weight ratio of 1:2 to 1:5 for Fe²⁺:H₂O₂.
Scavenging of hydroxyl radicals.Other organic compounds or ions (like carbonates) in the wastewater can consume the hydroxyl radicals, reducing the efficiency of dye degradation.
Insufficient reaction time.Fenton reactions can be rapid, but complete degradation may take longer. Monitor color and COD removal over time (e.g., 10, 20, 30, 60 minutes)[9][14].
Brown Precipitate Forms Immediately pH is too high.If the pH is above 4, iron will precipitate as ferric hydroxide [Fe(OH)₃], which removes the catalyst from the solution. Ensure the pH is properly adjusted before adding the Fenton reagents.
Photo-Fenton is not more effective than Fenton Inadequate UV light source.Ensure your UV lamp is functioning correctly and has the appropriate wavelength (e.g., UV-C at 254 nm or UV-A)[13]. The light must be able to penetrate the solution.
High turbidity of the solution.Suspended solids in the wastewater can block UV light. Consider a pre-filtration step.
Guide 3: Photocatalytic Degradation
Issue Possible Cause(s) Troubleshooting Steps
Low Degradation Rate Suboptimal catalyst loading.Too little catalyst provides insufficient active sites. Too much catalyst can increase the turbidity of the solution, scattering the UV light and reducing its penetration[3]. Optimize the catalyst dosage (e.g., from 1 mg/L to 2000 mg/L)[15][16].
Incorrect pH.The pH affects the surface charge of the photocatalyst and its interaction with the dye. Determine the point of zero charge (pzc) of your catalyst and adjust the pH accordingly to promote adsorption of the anionic dye[3].
Catalyst deactivation.The catalyst surface can be fouled by dye molecules or degradation byproducts. Try washing the catalyst or regenerating it through heat treatment.
Low intensity or incorrect wavelength of light.Ensure the light source (e.g., UV-A, solar) is powerful enough and its emission spectrum matches the bandgap of your photocatalyst[2].
Degradation Stops Prematurely Consumption of electron acceptors.Dissolved oxygen is a common electron acceptor. Ensure the solution is well-aerated or bubble air/oxygen through it during the experiment.
Formation of inhibitory intermediates.Some degradation byproducts can be more resistant to further oxidation or can adsorb onto the catalyst surface, blocking active sites.

Data Presentation: Comparison of Operating Parameters

The optimal conditions for removing Reactive Red dyes can vary significantly depending on the specific dye, the composition of the wastewater, and the chosen treatment method. The following tables summarize typical ranges and optimal values found in the literature.

Table 1: Adsorption Parameters for Reactive Red Dyes

ParameterTypical Range ExploredOptimal Value Example (Reactive Red 45)[7]
pH3 - 103.05
Adsorbent Dose0.5 - 10.5 g/L10.5 g/L
Contact Time30 - 90 min38.79 min
Initial Dye Conc.50 - 100 mg/L50.4 mg/L
Temperature30 - 70 °CVaries (can be endo- or exothermic)[4]

Table 2: Fenton & Photo-Fenton Process Parameters

ParameterTypical Range ExploredOptimal Value Example (Textile Wastewater)[5]
pH2.5 - 4.03
FeSO₄ Dose0.2 - 1.2 g/L0.2 g/L (Color), 1.2 g/L (COD)
H₂O₂ Dose0.1 - 0.6 mL/L0.1 mL/L (Color), 0.6 mL/L (COD)
Reaction Time10 - 60 min< 20 min for 99.9% color removal (Photo-Fenton)[14]

Table 3: Photocatalytic Degradation Parameters

ParameterTypical Range ExploredOptimal Value Example (Reactive Red Dye)[15]
pH3 - 115.85
Catalyst Dose1 - 2000 mg/L1 mg/L
Exposure Timeup to 90 min90 min
Initial Dye Conc.10 - 50 mg/L10 mg/L

Experimental Protocols

Protocol 1: Batch Adsorption of Reactive Red 45 using Activated Carbon

This protocol is based on the methodology for studying the biosorption of Reactive Red 45 dye using activated carbon derived from Catha edulis stems[7].

  • Preparation of Dye Stock Solution: Prepare a 1000 mg/L stock solution of Reactive Red 45 by dissolving the required amount of dye in deionized water.

  • Batch Adsorption Experiments:

    • In a series of 150 mL conical flasks, add a fixed volume (e.g., 100 mL) of the dye solution at the desired initial concentration (e.g., 50 mg/L), prepared by diluting the stock solution.

    • Adjust the initial pH of the solutions using 0.1 M HCl or 0.1 M NaOH.

    • Add a precise amount of the adsorbent (activated carbon) to each flask.

    • Place the flasks in an orbital shaker at a constant speed (e.g., 300 rpm) and temperature.

    • Withdraw samples at predetermined time intervals.

  • Analysis:

    • Separate the adsorbent from the solution by centrifugation or filtration.

    • Measure the residual concentration of Reactive Red 45 in the supernatant using a UV-Visible spectrophotometer at its λmax.

    • Calculate the removal efficiency (%) using the formula: ((C₀ - Cₑ) / C₀) * 100, where C₀ is the initial concentration and Cₑ is the equilibrium concentration.

Protocol 2: Decolorization by Fenton Oxidation

This protocol is adapted from general procedures for treating textile wastewater with Fenton's reagent[5][8].

  • Sample Preparation: Place a known volume (e.g., 500 mL) of the Reactive Red dye solution in a beaker.

  • pH Adjustment: While stirring, adjust the pH of the solution to 3.0 using concentrated H₂SO₄ or 1 M NaOH. This step is critical[9].

  • Fenton Reagent Addition:

    • Add the desired amount of ferrous sulfate (FeSO₄·7H₂O) to the solution and stir until it dissolves completely.

    • Add the required volume of hydrogen peroxide (H₂O₂) to initiate the reaction. The reaction is often exothermic.

  • Reaction and Sampling:

    • Allow the reaction to proceed for a set amount of time (e.g., 60 minutes) under constant stirring.

    • Withdraw samples at regular intervals. Immediately quench the reaction in the sample by adding a strong base (e.g., NaOH) to raise the pH above 8, which stops the generation of hydroxyl radicals.

  • Analysis:

    • Allow the iron sludge to precipitate and settle.

    • Measure the color of the clear supernatant using a UV-Visible spectrophotometer.

    • For a more thorough analysis, measure the Chemical Oxygen Demand (COD) of the treated and untreated samples to quantify the extent of mineralization.

Protocol 3: Photocatalytic Degradation of Reactive Red 195 using TiO₂

This protocol is based on the degradation of Reactive Red 195 using TiO₂ nanoparticles under UV-A irradiation[16].

  • Reactor Setup:

    • Use a photoreactor equipped with a UV-A lamp. The reaction vessel should be made of a material that is transparent to UV-A light (e.g., quartz).

    • Incorporate a magnetic stirrer to keep the catalyst suspended.

  • Experimental Procedure:

    • Add a specific volume of the dye solution (e.g., 50 mg/L of RR195) to the reactor.

    • Add the desired loading of the TiO₂ photocatalyst (e.g., 2000 mg/L).

    • Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

    • Turn on the UV-A lamp to start the photocatalytic reaction.

  • Sampling and Analysis:

    • Withdraw aliquots of the suspension at specific time intervals (e.g., every 5 minutes for the first 15-20 minutes).

    • Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove the TiO₂ particles.

    • Analyze the filtrate for the remaining dye concentration using a UV-Visible spectrophotometer.

Visualizations

Below are diagrams illustrating key experimental workflows and logical relationships in troubleshooting.

Troubleshooting_Low_Removal_Efficiency cluster_params Primary Parameter Check start Low Removal Efficiency Observed ph Is pH Optimal? start->ph dosage Is Dosage Correct? ph->dosage Yes adjust_ph Adjust pH to Optimal Range ph->adjust_ph No time Is Contact Time Sufficient? dosage->time Yes adjust_dosage Optimize Dosage (Increase/Decrease) dosage->adjust_dosage No concentration Is Initial Conc. Too High? time->concentration Yes increase_time Increase Contact Time (Run Kinetic Study) time->increase_time No dilute_sample Dilute Wastewater Sample concentration->dilute_sample Yes success Efficiency Improved concentration->success No, problem persists adjust_ph->success adjust_dosage->success increase_time->success dilute_sample->success

Caption: Troubleshooting workflow for low dye removal efficiency.

Experimental_Workflow_Adsorption prep_stock 1. Prepare Dye Stock Solution prep_samples 2. Prepare Experimental Samples (Dilute Stock, Adjust pH) prep_stock->prep_samples add_adsorbent 3. Add Adsorbent to Samples prep_samples->add_adsorbent agitate 4. Agitate at Constant Temp & Speed add_adsorbent->agitate sampling 5. Withdraw Samples at Intervals agitate->sampling separation 6. Separate Adsorbent (Centrifuge/Filter) sampling->separation analysis 7. Analyze Supernatant (UV-Vis Spec) separation->analysis calc 8. Calculate Removal Efficiency analysis->calc

Caption: Standard batch adsorption experimental workflow.

Fenton_Process_Logic start Start: Wastewater Sample ph_adjust 1. Adjust pH to ~3.0 start->ph_adjust add_fe 2. Add FeSO4 Catalyst ph_adjust->add_fe add_h2o2 3. Add H2O2 to Initiate Reaction (Fe²⁺ + H₂O₂ -> Fe³⁺ + OH• + OH⁻) add_fe->add_h2o2 reaction 4. Degradation via OH• Radicals add_h2o2->reaction quench 5. Quench Reaction (Raise pH > 8) reaction->quench analyze 6. Analyze for Color/COD Removal quench->analyze

Caption: Key steps and logic of the Fenton oxidation process.

References

Factors affecting the fixation of Reactive Red 24:1 in dyeing.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Reactive Red 24:1. The information is designed to address common issues encountered during the dyeing process and ensure successful and reproducible experimental outcomes.

Troubleshooting Guide

This guide addresses specific problems that may arise during the fixation of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low Dye Fixation / Pale Shade 1. Incorrect pH: The pH of the dye bath is too low for the fixation step. 2. Insufficient Temperature: The fixation temperature is too low for the monochlorotriazine reactive group. 3. Inadequate Salt Concentration: Insufficient electrolyte (salt) leads to poor dye exhaustion onto the fiber. 4. Dye Hydrolysis: The dye has reacted with water instead of the fiber due to prolonged time in alkaline solution at high temperature or incorrect pH.[1] 5. Incorrect Liquor Ratio: A high liquor ratio can lead to lower exhaustion and fixation.1. Verify and Adjust pH: Ensure the pH is within the optimal range of 10.5-11.0 for the fixation stage using sodium carbonate.[2] 2. Increase Temperature: For monochlorotriazine dyes like this compound, a fixation temperature of 80-95°C is typically required.[3] 3. Optimize Salt Concentration: Add the appropriate amount of Glauber's salt or sodium chloride based on the shade depth. 4. Control Dyeing Time and Conditions: Add alkali just before the fixation stage. Do not prolong the fixation time unnecessarily. Ensure the pH is not excessively high.[1] 5. Use a Lower Liquor Ratio: A lower liquor ratio will increase the concentration of dye and chemicals at the fiber surface.
Uneven Dyeing / Patchiness 1. Poor Dye Dissolution: The dye was not fully dissolved before being added to the dye bath. 2. Rapid pH Change: The alkali was added too quickly, causing premature and localized fixation. 3. Inadequate Mixing: The dye bath was not stirred effectively, leading to uneven distribution of dye and chemicals. 4. Incorrect Salt Addition: Salt was added too quickly or not distributed evenly.1. Ensure Complete Dissolution: Paste the dye with a small amount of cold water before dissolving it in hot water. 2. Gradual Alkali Addition: Add the alkali solution portion-wise over a period of 10-15 minutes. 3. Maintain Good Agitation: Ensure continuous and thorough stirring of the dye bath throughout the process. 4. Portion-wise Salt Addition: Add the salt in at least two portions to allow for even absorption.
Poor Wash Fastness 1. Incomplete Removal of Hydrolyzed Dye: Unfixed, hydrolyzed dye remains on the fiber surface. 2. Low Fixation Rate: Suboptimal dyeing conditions led to a low percentage of covalent bonding.1. Thorough Soaping: After dyeing, perform a rigorous soaping wash at or near boiling temperature with a suitable detergent to remove all unfixed dye. 2. Optimize Dyeing Parameters: Refer to the "Low Dye Fixation" section to ensure optimal conditions for covalent bond formation.
Shade Variation Between Batches 1. Inconsistent Process Parameters: Variations in temperature, pH, time, or chemical concentrations between batches. 2. Water Hardness: Differences in the mineral content of the water used.1. Standardize the Protocol: Strictly adhere to the established experimental protocol for all batches. 2. Use Deionized or Distilled Water: Employing water of consistent quality will eliminate variability from this source.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of salt in the fixation of this compound?

A1: Salt, such as sodium chloride or Glauber's salt (sodium sulfate), is crucial for the exhaustion of the reactive dye onto the cellulosic fibers. In an aqueous solution, both the cotton fiber and the reactive dye molecules carry a negative charge, leading to electrostatic repulsion. The salt neutralizes the negative charge on the fiber surface, which reduces this repulsion and allows the dye molecules to approach and be adsorbed by the fiber. This initial adsorption, or exhaustion, is a prerequisite for the subsequent fixation step where the covalent bond is formed.

Q2: How does pH affect the fixation process?

A2: The pH of the dye bath is a critical factor that governs the reaction between the reactive dye and the cellulose fiber. The fixation of reactive dyes on cotton occurs under alkaline conditions. The alkali, typically sodium carbonate, raises the pH of the dye bath to the optimal range of 10.5-11.0.[2] This high pH causes the hydroxyl groups on the cellulose to ionize, forming cellulosate ions (Cell-O⁻). These cellulosate ions are strong nucleophiles that readily attack the electrophilic carbon atom in the reactive group of the dye molecule, leading to the formation of a stable covalent bond. However, an excessively high pH can accelerate the hydrolysis of the dye, where the dye reacts with hydroxide ions (OH⁻) in the water instead of the fiber, rendering the dye inactive.[1]

Q3: What is the optimal temperature for the fixation of this compound?

A3: this compound is a monochlorotriazine (MCT) reactive dye. Dyes with this reactive group generally require higher temperatures for efficient fixation compared to other types of reactive dyes. The optimal fixation temperature for MCT dyes is typically in the range of 80-95°C.[3] At these temperatures, the rate of the reaction between the dye and the fiber is significantly increased, leading to a higher degree of fixation. It is important to note that while higher temperatures promote fixation, they also increase the rate of dye hydrolysis. Therefore, it is crucial to control the temperature and dyeing time to maximize fixation while minimizing hydrolysis. For instance, the rate constant of hydrolysis for a monochlorotriazine reactive dye at 80°C is about 33 times higher than at 50°C.[4]

Q4: What is dye hydrolysis and how can it be minimized?

A4: Dye hydrolysis is a competing and undesirable reaction that occurs during the reactive dyeing process. In an alkaline environment, the reactive group of the dye can react with the hydroxide ions (OH⁻) present in the water, instead of the hydroxyl groups of the cellulose fiber. This reaction deactivates the dye, preventing it from forming a covalent bond with the fiber. The hydrolyzed dye can only be physically adsorbed onto the fiber and is easily removed during washing, leading to a loss of color depth and poor wash fastness.

To minimize hydrolysis:

  • Control the pH: Avoid excessively high pH levels. The optimal pH range of 10.5-11.0 should be maintained.[1][2]

  • Manage Temperature and Time: While high temperatures are necessary for fixation, prolonged exposure can increase hydrolysis. Adhere to the recommended dyeing time for the specific shade.

  • Proper Chemical Addition Sequence: Add the alkali to the dye bath just before the fixation stage to minimize the time the dye is exposed to alkaline conditions at a high temperature before it has been fully exhausted onto the fiber.

Q5: Can the liquor ratio impact the fixation of this compound?

A5: Yes, the liquor ratio, which is the ratio of the volume of the dye bath to the weight of the fabric, can significantly influence the fixation efficiency. A lower liquor ratio is generally preferred for exhaust dyeing with reactive dyes. A lower volume of water means a higher concentration of the dye, salt, and alkali in the vicinity of the fiber. This increased concentration enhances the exhaustion of the dye onto the fiber and promotes a more efficient fixation reaction. Conversely, a high liquor ratio can lead to lower exhaustion and fixation rates due to the dilution of the dye and chemicals.

Quantitative Data on Fixation Factors

The following tables summarize the influence of key parameters on the fixation of reactive red dyes. Note that while the data may not be exclusively for this compound, it provides valuable insights into the behavior of similar monochlorotriazine reactive dyes under various conditions.

Table 1: Effect of Temperature on the Fixation of Reactive Red Dyes on Cotton

Temperature (°C)Fixation of Reactive Red 195 (%)
3018
4035
5058
6075
7082
8078
9072

(Data synthesized from a study on Reactive Red 195, a bifunctional reactive dye, providing a trend for temperature effects.)[2]

Table 2: Effect of pH on the Fixation of Reactive Red 195 on Cotton at 60°C

pHFixation (%)
9.055
9.565
10.072
10.578
11.076
11.570
12.065

(Data synthesized from a study on Reactive Red 195, indicating the optimal pH range for fixation.)[2]

Table 3: Effect of Salt Concentration on the Fixation of Reactive Red 195 on Cotton

Salt (Sodium Sulfate) Concentration (g/L)Fixation (%)
1050
2062
3070
4075
5078
6076

(Data synthesized from a study on Reactive Red 195, demonstrating the role of electrolyte concentration in achieving high fixation.)[2]

Experimental Protocols

Standard Exhaust Dyeing Protocol for Cotton with this compound

This protocol outlines a standard laboratory procedure for dyeing cotton fabric with this compound.

Materials and Reagents:

  • Cotton fabric (scoured and bleached)

  • This compound

  • Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

  • Sodium carbonate (Na₂CO₃)

  • Acetic acid (for neutralization)

  • Non-ionic detergent

  • Deionized or distilled water

Procedure:

  • Preparation:

    • Weigh the dry cotton fabric accurately.

    • Calculate the required amounts of dye, salt, and alkali based on the weight of the fabric (o.w.f) and the desired shade depth.

    • Prepare stock solutions of the dye, salt, and alkali.

  • Dyeing - Exhaustion Phase:

    • Set up a dye bath with the required volume of water to achieve the desired liquor ratio (e.g., 1:20).

    • Add the pre-dissolved this compound solution to the dye bath.

    • Introduce the cotton fabric into the dye bath at room temperature.

    • Start agitation and run for 10 minutes.

    • Gradually add the salt solution in two portions over 15-20 minutes.

    • Raise the temperature of the dye bath to the fixation temperature (e.g., 80°C) at a rate of 1-2°C per minute.

    • Continue the exhaustion phase at this temperature for 30 minutes.

  • Dyeing - Fixation Phase:

    • After the exhaustion phase, add the pre-dissolved sodium carbonate solution to the dye bath in two portions over 10-15 minutes to raise the pH to 10.5-11.0.

    • Continue the dyeing process at the fixation temperature for 60-90 minutes, depending on the shade depth.

  • Post-Dyeing Treatment:

    • After fixation, drop the dye bath.

    • Rinse the dyed fabric with cold water.

    • Neutralize the fabric with a dilute solution of acetic acid (0.5-1.0 g/L) for 10 minutes.

    • Rinse again with cold water.

    • Soaping: Wash the fabric with a solution of non-ionic detergent (1-2 g/L) at 95-100°C for 15 minutes to remove any unfixed and hydrolyzed dye.

    • Rinse thoroughly with hot and then cold water until the rinse water is clear.

    • Squeeze the fabric and air-dry.

Method for Determining Dye Fixation Rate

The fixation rate (%F) is the percentage of the exhausted dye that has covalently bonded to the fiber.

  • Measure Dye Exhaustion:

    • Determine the initial concentration of the dye in the dye bath (C₀).

    • After the dyeing process (before draining the bath), take a sample of the dye liquor and measure its concentration (C₁).

    • The percentage of exhaustion (%E) can be calculated as: %E = [(C₀ - C₁) / C₀] * 100

  • Measure Unfixed Dye:

    • Collect all the rinsing and soaping liquors.

    • Measure the concentration of the dye in the collected liquors (C₂).

  • Calculate Fixation Rate:

    • The fixation rate (%F) is calculated as: %F = [((C₀ - C₁) - C₂) / (C₀ - C₁)] * 100

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_exhaustion 2. Exhaustion Phase cluster_fixation 3. Fixation Phase cluster_post_treatment 4. Post-Dyeing Treatment prep1 Weigh Fabric prep2 Calculate Reagents prep1->prep2 prep3 Prepare Stock Solutions prep2->prep3 ex1 Set up Dye Bath with Dye prep3->ex1 ex2 Add Fabric ex1->ex2 ex3 Add Salt ex2->ex3 ex4 Raise Temperature to 80°C ex3->ex4 fix1 Add Alkali (Sodium Carbonate) ex4->fix1 fix2 Maintain Temperature for 60-90 min fix1->fix2 post1 Rinse fix2->post1 post2 Neutralize post1->post2 post3 Soaping at 95-100°C post2->post3 post4 Final Rinse & Dry post3->post4

Caption: Standard exhaust dyeing workflow for this compound on cotton.

logical_relationships pH pH (10.5-11.0) Fixation High Dye Fixation pH->Fixation Increases Hydrolysis Dye Hydrolysis pH->Hydrolysis Increases if too high Temp Temperature (80-95°C) Temp->Fixation Increases Temp->Hydrolysis Increases Salt Salt Conc. Salt->Fixation Increases Exhaustion for Fixation Time Dyeing Time Time->Hydrolysis Increases with prolonged exposure Hydrolysis->Fixation Decreases

Caption: Key factors influencing the fixation and hydrolysis of this compound.

References

Technical Support Center: Energy-Efficient Reactive Red 24 Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experimenting with energy-saving techniques for dyeing with Reactive Red 24.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the implementation of energy-efficient dyeing protocols for Reactive Red 24.

Issue 1: Low Color Yield in Low-Temperature Dyeing

  • Question: We are attempting a low-temperature dyeing protocol with Reactive Red 24 at 40°C, but the resulting color yield is significantly lower than our conventional high-temperature process. What could be the cause?

  • Answer: Low color yield at reduced temperatures is a common issue and can stem from several factors:

    • Insufficient Fixation Time: The fixation reaction of reactive dyes is slower at lower temperatures. You may need to extend the fixation time to achieve a comparable level of dye-fiber bonding.

    • Incorrect Alkali Concentration: The type and concentration of alkali are critical for fixation at lower temperatures. Ensure the pH is within the optimal range for the specific low-temperature reactive dye system (typically pH 10.5-11.5).[1] For some low-temperature processes, a combination of soda ash and caustic soda may be required to achieve the necessary alkalinity.

    • Dye Hydrolysis: Adding alkali prematurely can cause the Reactive Red 24 to react with water (hydrolyze) instead of the fiber, rendering it inactive.[1] The alkali should be added after the dye has had sufficient time to exhaust onto the fiber in the presence of salt.

    • Sub-optimal Salt Concentration: While aiming to reduce chemical usage, an insufficient concentration of salt (e.g., sodium sulfate) can lead to poor dye exhaustion, resulting in less dye being available on the fiber surface for fixation.

Issue 2: Uneven Dyeing with Ultrasonic Assistance

  • Question: Our experiments with ultrasonic-assisted dyeing of cotton with Reactive Red 24 are showing patchy or uneven color distribution. How can we improve the levelness of the dyeing?

  • Answer: Uneven dyeing in ultrasonic systems can be attributed to the following:

    • Hot Spots in the Ultrasonic Bath: Uneven distribution of ultrasonic energy can create "hot spots" leading to localized increases in dyeing rates. Ensure the fabric is not stationary and is able to move freely within the bath for uniform exposure to the cavitation effects.

    • Dye Aggregation: While ultrasound helps in breaking down dye aggregates, high concentrations of dye or electrolytes can still lead to the formation of larger particles that do not dye evenly.[1] Ensure proper dissolution of the dye and gradual addition of salt.

    • Rapid Initial Dye Uptake: The enhanced mass transfer at the beginning of the ultrasonic process can sometimes lead to rapid, uncontrolled dye uptake. A gradual increase in temperature or a staged addition of salt can help control the initial exhaustion rate.

Issue 3: Fabric Damage or Color Change with Microwave-Assisted Dyeing

  • Question: We are experimenting with microwave-assisted fixation for Reactive Red 24, but we are observing a change in shade and, in some cases, a harsh feel to the fabric. What is causing this?

  • Answer: These issues in microwave dyeing often point to:

    • Over-exposure to Microwave Energy: Excessive microwave power or prolonged exposure can lead to localized overheating, which can degrade the dye molecule, causing a color shift, or even damage the cellulosic fibers of the cotton, resulting in a harsh handle.[2] It is crucial to optimize the microwave power and irradiation time.

    • Uneven Heating: Non-uniform microwave distribution within the oven cavity can lead to uneven fixation and potential fabric damage in areas of high energy concentration. Rotating the sample during irradiation can improve heating uniformity.

    • Incorrect Moisture Content: The moisture content of the fabric is a critical parameter in microwave heating. An uneven moisture distribution can lead to uneven heating and dyeing. Ensure the fabric is uniformly impregnated with the dye liquor before microwave fixation.

Frequently Asked Questions (FAQs)

General Questions

  • Q1: What are the primary benefits of using energy-efficient dyeing methods for Reactive Red 24?

    • A1: The main advantages include significant reductions in energy consumption due to lower operating temperatures, decreased water usage from lower liquor ratios, and reduced chemical consumption, particularly salt.[3][4][5] This leads to both cost savings and a smaller environmental footprint.

  • Q2: Can low-temperature dyeing with Reactive Red 24 achieve the same color fastness as conventional methods?

    • A2: Yes, when optimized correctly, low-temperature reactive dyeing can achieve comparable or even improved wash and rubbing fastness properties.[6][7] This is because the covalent bond formed between the dye and the fiber is the same, regardless of the fixation temperature. Proper fixation and thorough washing-off of unfixed dye are key.

Low-Temperature Dyeing

  • Q3: What is the typical temperature range for "low-temperature" Reactive Red 24 dyeing?

    • A3: Low-temperature dyeing for reactive dyes is generally conducted in the range of 40-60°C.[1][6] This is a significant reduction from conventional processes which often operate at 80°C or higher.[8]

Ultrasonic-Assisted Dyeing

  • Q4: How does ultrasound enhance the dyeing process at lower temperatures?

    • A4: Ultrasound creates acoustic cavitation in the dye bath—the formation and collapse of microscopic bubbles. This phenomenon generates intense localized heating and pressure, which enhances dye dispersion, breaks down aggregates, and accelerates the diffusion of dye molecules into the fiber, allowing for efficient dyeing at lower temperatures and shorter times.[9][10][11]

  • Q5: Does ultrasonic dyeing with Reactive Red 24 require special equipment?

    • A5: Yes, a laboratory or industrial-scale ultrasonic bath or probe system is required to introduce the ultrasonic energy into the dye bath. These systems are designed to operate at specific frequencies (e.g., 40-53 kHz) suitable for textile processing.[9][11]

Microwave-Assisted Dyeing

  • Q6: What is the principle behind microwave-assisted dyeing with Reactive Red 24?

    • A6: Microwave energy directly heats the water molecules present in the dye liquor and within the fibers. This rapid and uniform heating accelerates the dye fixation process, significantly reducing the time required compared to conventional heating methods.[12][13][14]

  • Q7: Can a standard laboratory microwave be used for these experiments?

    • A7: While initial feasibility studies can be conducted in a laboratory microwave, it is important to use a system that allows for precise control of power and time. For reproducible results, a dedicated scientific microwave reactor is recommended.[2][12]

Data Presentation

Table 1: Comparison of Process Parameters for Cotton Dyeing with Reactive Dyes

ParameterConventional DyeingLow-Temperature DyeingUltrasonic-Assisted DyeingMicrowave-Assisted Dyeing
Temperature 80 - 98 °C[8]40 - 60 °C[1][6]40 - 60 °C[8][11]60 - 75 °C[2][13]
Time 60 - 90 min[13][14]60 - 90 min30 - 60 min[9][10]10 - 55 min[2][13][14]
Salt Concentration High (e.g., 60-80 g/L)[4]Reduced[4]Significantly Reduced[11]Reduced[15]
Energy Savings BaselineSubstantial[5]High[10][11]Very High[13][14]

Table 2: Reported Efficiency Gains with Energy-Saving Techniques

TechniqueParameter ImprovedReported ImprovementReference
Ultrasonic-Assisted Color Strength157.94% increase compared to conventional[8]
Ultrasonic-Assisted Dyeing TimeReduced from 120 min to 60 min[11]
Microwave-Assisted Dyeing TimeReduced from 90 min to 10 min[13][14]
Microwave-Assisted Salt Consumption75% reduction[15]
Microwave-Assisted Alkali Consumption20% reduction[15]
Low-Temperature Fixation RateUp to 94.19%[7]

Experimental Protocols

Protocol 1: Low-Temperature Dyeing of Cotton with Reactive Red 24

This protocol is adapted from methodologies for low-temperature reactive dyeing.[6]

  • Preparation:

    • Scour and bleach the cotton fabric to ensure it is free from impurities.

    • Prepare a stock solution of Reactive Red 24.

  • Dyeing:

    • Set up a dyebath with a liquor ratio of 1:25.

    • Add the required amount of Reactive Red 24 dye (e.g., 1.0% on weight of fabric).

    • Add an electrolyte, such as sodium sulfate (e.g., 30 g/L), and stir until dissolved.

    • Introduce the cotton fabric into the dyebath at room temperature (25°C).

    • Allow the dye to exhaust onto the fabric for 30 minutes with gentle agitation.

  • Fixation:

    • Add the required alkali, such as sodium carbonate (e.g., 10 g/L), to the dyebath.

    • Raise the temperature to 40°C at a rate of approximately 3°C/min.

    • Maintain the temperature at 40°C for 60 minutes to allow for dye fixation.

  • Washing-off:

    • Rinse the dyed fabric thoroughly with cold water.

    • Perform a soaping treatment at 90-95°C for 10 minutes with a non-ionic detergent (e.g., 2 g/L) to remove unfixed dye.

    • Rinse with hot and cold water until the water runs clear.

    • Dry the fabric.

Protocol 2: Ultrasonic-Assisted Dyeing of Cotton with Reactive Red 24

This protocol is based on general procedures for ultrasonic-assisted reactive dyeing.[8][9][10]

  • Preparation:

    • Prepare the scoured and bleached cotton fabric.

    • Prepare a stock solution of Reactive Red 24.

  • Dyeing and Fixation:

    • Set up the dyebath in an ultrasonic cleaner with a working frequency of around 40-53 kHz.

    • Set the temperature to 50°C.

    • Add the required amounts of Reactive Red 24 dye, sodium sulfate (reduced concentration, e.g., 35 g/L), and sodium carbonate.

    • Immerse the cotton fabric in the dyebath.

    • Turn on the ultrasound and run the dyeing process for 45-60 minutes.

  • Washing-off:

    • Follow the same washing-off procedure as described in Protocol 1 to ensure removal of all hydrolyzed and unfixed dye.

Protocol 3: Microwave-Assisted Fixation of Reactive Red 24 on Cotton

This protocol is a conceptual guide based on studies of microwave fixation.[13]

  • Preparation and Impregnation:

    • Prepare the scoured and bleached cotton fabric.

    • Prepare the dye liquor containing Reactive Red 24, a wetting agent, and alkali (e.g., sodium carbonate). Urea may also be added to improve dye solubility.

    • Impregnate the cotton fabric uniformly with the dye liquor to a specific wet pick-up percentage.

  • Microwave Fixation:

    • Place the impregnated fabric in a laboratory microwave oven with power control.

    • Irradiate the fabric at a specific power (e.g., 480 W) for a short duration (e.g., 4-8 minutes). Optimization of power and time is critical.

  • Washing-off:

    • After microwave fixation, immediately proceed to the washing-off steps as outlined in Protocol 1 to remove unfixed dye and residual chemicals.

Mandatory Visualization

experimental_workflows cluster_conventional Conventional Dyeing cluster_low_temp Low-Temperature Dyeing cluster_ultrasonic Ultrasonic-Assisted Dyeing cluster_microwave Microwave-Assisted Dyeing conv_start Start (80-98°C) conv_dye Dyeing & Exhaustion (High Salt) conv_start->conv_dye conv_fix Alkali Fixation (60-90 min) conv_dye->conv_fix conv_wash Hot Soaping & Rinsing conv_fix->conv_wash conv_end End conv_wash->conv_end lt_start Start (40-60°C) lt_dye Dyeing & Exhaustion (Reduced Salt) lt_start->lt_dye lt_fix Alkali Fixation (Extended Time) lt_dye->lt_fix lt_wash Hot Soaping & Rinsing lt_fix->lt_wash lt_end End lt_wash->lt_end us_start Start (40-60°C) us_dye_fix Simultaneous Dyeing & Fixation with Ultrasound (30-60 min) us_start->us_dye_fix us_wash Hot Soaping & Rinsing us_dye_fix->us_wash us_end End us_wash->us_end mw_start Start mw_impregnate Impregnate Fabric mw_start->mw_impregnate mw_fix Microwave Fixation (Short Time) mw_impregnate->mw_fix mw_wash Hot Soaping & Rinsing mw_fix->mw_wash mw_end End mw_wash->mw_end

Caption: Comparative workflows for different energy-saving dyeing processes.

troubleshooting_low_yield start Low Color Yield Observed check_temp Is Temperature Correct? (40-60°C) start->check_temp check_time Is Fixation Time Sufficient? check_temp->check_time Yes solution_temp Adjust Temperature check_temp->solution_temp No check_alkali Is Alkali/pH Correct? (pH 10.5-11.5) check_time->check_alkali Yes solution_time Increase Fixation Time check_time->solution_time No check_salt Is Salt Concentration Adequate? check_alkali->check_salt Yes solution_alkali Adjust Alkali Type/Concentration check_alkali->solution_alkali No solution_salt Optimize Salt Concentration check_salt->solution_salt No success Problem Resolved check_salt->success Yes solution_temp->check_time solution_time->check_alkali solution_alkali->check_salt solution_salt->success

Caption: Troubleshooting workflow for low color yield in low-temperature dyeing.

References

Troubleshooting uneven dyeing with Reactive Red 24:1.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Reactive Red 24:1 in their experiments. The information is designed to address specific issues that may lead to uneven dyeing results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the chemical nature of this compound and how does it affect the dyeing process?

This compound is a single azo, monochlorotriazine (MCT) reactive dye.[1] The reactive group is a triazine ring with one chlorine atom that can be substituted. This class of dyes typically requires higher temperatures (e.g., 80°C) and specific alkaline pH conditions (around 10.5-11) to facilitate a covalent bond with the hydroxyl groups on cellulosic substrates like cotton.[2] Understanding its MCT nature is crucial, as using conditions intended for "cold-brand" (more reactive) dyes will result in poor fixation and potential for unevenness.

Q2: My dyed substrate shows patchiness and inconsistent color. What are the most likely causes?

Patchy or uneven dyeing is one of the most common issues and can stem from several factors during the dyeing process. The primary culprits are usually related to the improper addition of salt and alkali, or issues with the dye solution itself.

  • Improper Salt Addition: Rapidly adding the entire quantity of salt can cause the dye to aggregate and rush onto the substrate too quickly, preventing level absorption.[3][4]

  • Incorrect Alkali Addition: Adding alkali too early or too quickly raises the pH while the dye is not yet evenly distributed, causing premature fixation on accessible areas of the substrate. This leads to darker patches where the dye fixes first.[2][3]

  • Poor Dye Solubility: If the dye is not fully dissolved before being added to the dyebath, small particles can deposit on the fabric, creating dark-colored spots.[5]

  • Water Hardness: The presence of calcium and magnesium ions in hard water can lead to the precipitation of the dye, causing spots and uneven coloration.[5]

Q3: I'm observing shade variation between different experimental batches, even when using the same recipe. What could be the reason?

Batch-to-batch shade variation is often a result of subtle inconsistencies in process parameters. Key factors to control are:

  • Liquor Ratio (M:L): The ratio of the material (substrate) weight to the liquor (solution) volume is critical. A lower liquor ratio generally improves dye exhaustion and fixation.[3] Fluctuations in this ratio between batches will alter the effective concentrations of dye, salt, and alkali, leading to shade differences.[6]

  • Temperature Control: The rates of dye exhaustion, diffusion, fixation, and the competing hydrolysis reaction are all highly dependent on temperature.[3][7] Inconsistent temperature profiles between experiments will lead to different outcomes. This compound, as an MCT dye, is sensitive to temperature variations during the fixation phase.

  • Substrate Preparation: Ensure all substrates undergo identical pretreatment (scouring and bleaching). Any residual impurities, sizing agents, or differences in the absorbency of the material will cause variations in dye uptake.[5]

Q4: The final color of my substrate is much lighter than expected. What causes low color yield?

A pale shade suggests that an insufficient amount of dye has covalently bonded with the substrate. This can be due to two primary issues: poor exhaustion or excessive dye hydrolysis.

  • Insufficient Electrolyte (Salt): Reactive dyes have a low affinity for cellulosic fibers in water alone. An electrolyte, like Glauber's salt or sodium chloride, is necessary to overcome the electrostatic repulsion between the negatively charged fiber surface and the dye anions, thus promoting dye exhaustion onto the surface before fixation.[3][4]

  • Excessive Dye Hydrolysis: This is a critical competing reaction where the reactive group of the dye reacts with water (OH- ions) instead of the fiber.[2] Once hydrolyzed, the dye can no longer form a covalent bond with the substrate and will be washed off. Hydrolysis is accelerated by:

    • High temperatures combined with high pH before the dye has been fully exhausted onto the fiber.[3]

    • Keeping the dye solution in an alkaline state for a prolonged period before adding the substrate.[2]

  • Incorrect pH or Temperature: The fixation of this compound is optimal within a specific pH and temperature range. If the pH is too low or the temperature is not high enough (typically ~80°C for MCT dyes), the rate of reaction with the fiber will be too slow, resulting in low fixation.[8] Conversely, excessively high temperatures can favor hydrolysis.[3]

Q5: How can I improve the levelness of my dyeing with this compound?

To achieve level, even dyeing, the goal is to ensure the dye is uniformly distributed throughout the substrate before the fixation (alkali) stage begins.

  • Controlled Addition of Auxiliaries: Add the dissolved dye and salt to the bath and allow sufficient time for the dye to exhaust and migrate evenly through the substrate before introducing the alkali. Salt and alkali should be added in portions (e.g., in two or three parts over 15-20 minutes) rather than all at once.[3]

  • Use a Leveling Agent: For particularly sensitive applications, a suitable anionic leveling agent can be used. These agents temporarily associate with the dye, slowing down its initial rate of exhaustion and promoting more even distribution.

  • Start at a Lower Temperature: Begin the dyeing process at a lower temperature (e.g., 40-50°C) during the salt and dye exhaustion phase. This allows for better migration and leveling before raising the temperature for the fixation step.

  • Ensure Proper Agitation: Continuous and uniform movement of the substrate within the dye liquor is essential for preventing localized concentrations of dye and chemicals.

Data Presentation: Recommended Dyeing Parameters

The following table provides a general guideline for the required amounts of salt and alkali for an exhaust dyeing process with this compound on cotton, based on the depth of shade. These values are for a standard liquor ratio of 1:10.

Shade Depth Dye (% owf*) Glauber's Salt (g/L) Soda Ash (g/L)
Pale< 1.0%30 - 4010 - 15
Medium1.0% - 3.0%40 - 6015 - 20
Dark> 3.0%60 - 8020

*owf = on weight of fiber

Note: These are starting recommendations. Optimal concentrations may vary based on the specific substrate, equipment, and water quality. It is always recommended to perform preliminary tests. For very deep shades, a combination of soda ash and a small amount of caustic soda might be used to achieve the required pH for fixation.[2]

Experimental Protocols

Standard Exhaust Dyeing Protocol for Cotton with this compound (Medium Shade)

This protocol outlines a standard laboratory procedure for dyeing a 10g sample of scoured and bleached cotton fabric to a 2% depth of shade.

Materials:

  • This compound Dye

  • Glauber's Salt (Anhydrous Sodium Sulfate)

  • Soda Ash (Sodium Carbonate)

  • Acetic Acid (for neutralization)

  • Non-ionic Soaping Agent

  • 10g pre-wetted, scoured, and bleached cotton fabric

  • Laboratory dyeing apparatus (e.g., beaker dyeing machine)

  • Deionized water

Procedure:

  • Set up the Dyebath:

    • Set the liquor ratio to 1:10. For a 10g fabric sample, the total volume will be 100 mL.

    • Add 100 mL of deionized water to the dyeing vessel.

    • Set the initial temperature to 50°C.

  • Dye and Salt Addition (Exhaustion Phase):

    • Separately dissolve 0.2g of this compound (2% owf) in a small amount of warm water and add it to the dyebath.

    • Add the pre-wetted cotton sample to the bath.

    • Run the machine for 10 minutes to ensure even wetting and dye distribution.

    • Gradually add 6g of Glauber's salt (60 g/L) in two portions over 15 minutes.

    • Continue running the machine at 50°C for an additional 20 minutes to allow for dye exhaustion and leveling.

  • Alkali Addition (Fixation Phase):

    • Raise the temperature of the dyebath to 80°C.

    • Gradually add 2g of Soda Ash (20 g/L), previously dissolved in water, in two portions over 15 minutes.

    • Continue the dyeing process at 80°C for 60 minutes for fixation.

  • Rinsing and Soaping (Wash-off):

    • Cool the dyebath and drain the liquor.

    • Rinse the fabric thoroughly with cold water.

    • Neutralize the fabric by treating it with a solution of 1 g/L acetic acid at 50°C for 10 minutes.

    • Rinse again.

    • Conduct a soaping wash to remove unfixed and hydrolyzed dye. Wash the fabric with 2 g/L of a non-ionic soaping agent at 95°C for 15 minutes.

    • Rinse with hot water and then cold water until the water runs clear.

  • Drying:

    • Squeeze the excess water from the fabric and air-dry or oven-dry at a moderate temperature.

Visualizations

Reactive Dyeing Workflow

The following diagram illustrates the key stages of a typical exhaust dyeing process designed to promote level dyeing.

G cluster_prep Preparation cluster_dyeing Dyeing Process cluster_washoff Post-Treatment Prep Substrate Pre-treatment Exhaust 1. Exhaustion Phase (Add Dye & Salt) Temp: 50-60°C Prep->Exhaust Dye_Prep Dye & Chemical Dissolution Dye_Prep->Exhaust Leveling 2. Migration & Leveling Period Exhaust->Leveling Time Fixation 3. Fixation Phase (Raise Temp, Add Alkali) Temp: 80°C Leveling->Fixation Controlled Dosing Rinse Rinsing Fixation->Rinse Neutralize Neutralization Rinse->Neutralize Soaping Soaping at Boil Neutralize->Soaping Final_Rinse Final Rinse & Dry Soaping->Final_Rinse

Caption: Workflow for level dyeing with reactive dyes.

Chemical Reaction Pathways

This diagram illustrates the primary desired reaction (fixation) and the main competing side-reaction (hydrolysis) for a monochlorotriazine reactive dye like this compound.

G Dye Reactive Dye (D-Triazine-Cl) Alkali Alkali (OH⁻) Temp (80°C) Dye->Alkali Cellulose Cellulose-OH (Substrate) Cellulose->Alkali Water H₂O / OH⁻ (Water/Hydroxide) Water->Alkali FixedDye Dyed Fiber (D-Triazine-O-Cellulose) + HCl Alkali->FixedDye Fixation (Desired Reaction) HydrolyzedDye Hydrolyzed Dye (D-Triazine-OH) + HCl Alkali->HydrolyzedDye Hydrolysis (Side Reaction)

References

Technical Support Center: Enhancing Wet Fastness Properties of Reactive Red Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the wet fastness of Reactive Red dyes in their experiments.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the dyeing process with Reactive Red dyes and offers practical solutions to enhance wet fastness properties.

Q1: What are the primary causes of poor wet fastness in fabrics dyed with Reactive Red dyes?

Poor wet fastness, including washing, perspiration, and rubbing fastness, in fabrics dyed with Reactive Red dyes can be attributed to several factors:

  • Unfixed Dye: A significant portion of the reactive dye may not form a covalent bond with the fiber and remains physically adsorbed. This unfixed dye, along with hydrolyzed dye, is a primary contributor to poor wet fastness.[1][2][3][4]

  • Dye Hydrolysis: In the alkaline conditions required for fixation, reactive dyes can react with water molecules (hydrolysis) instead of the fiber. This hydrolyzed dye cannot form a covalent bond with the fiber and remains as a colored impurity that is difficult to remove.[5][6][7][8]

  • Improper Dye Selection: Dyes with low fixation rates or high substantivity of their hydrolyzed form can lead to more unfixed dye remaining on the fabric after washing.[2][3][9] Dyes with larger molecular structures can also be more difficult to wash out.[4]

  • Inadequate Soaping and Washing: Insufficient removal of unfixed and hydrolyzed dye after the dyeing process is a major cause of poor wet fastness.[1][10][11][12]

  • Process Parameters: Factors such as high water hardness, incorrect pH, temperature, and electrolyte concentration can negatively impact dye fixation and washing efficiency.[7][13] For instance, hard water can form insoluble precipitates with dyes, leading to poor fastness.[3][9][13]

  • Fabric Pretreatment: Incomplete removal of impurities like waxes, pectins, and sizing agents from the fabric can hinder dye penetration and fixation.[1]

Q2: How can I improve the wet rubbing fastness of dark shades dyed with Reactive Red dyes?

Improving the wet rubbing fastness of dark shades is a common challenge. Here are several strategies:

  • Optimize Dye Selection: Choose reactive dyes with high fixation rates, high lifting power, and low E-F values (the difference between exhaustion and fixation), which indicates less floating color.[2][3] Multi-reactive group dyes often exhibit better fixation.[9]

  • Thorough Pretreatment: Ensure the fabric is well-prepared with efficient desizing, scouring, and bleaching to improve dye penetration and levelness.[1] Mercerization can also enhance wet rubbing fastness.[2][3]

  • Control Dyeing Parameters: Avoid excessive dye concentrations, as this leads to more unfixed dye on the fiber surface.[2][3][4] The dye concentration should generally not exceed 10% of the dyeing saturation value.[2][9]

  • Effective Soaping: A rigorous soaping process at or near boiling temperature is crucial to remove unfixed dye.[10][12] The use of appropriate soaping agents that can disperse and suspend the unfixed dye is recommended.[3][9]

  • After-treatment with Fixing Agents: The use of cationic fixing agents can significantly improve wet rubbing fastness by forming a film on the fiber surface or by blocking the water-soluble groups of the dye.[2][3][14][15] This can improve the fastness rating by 0.5 to 1.0 grade.[2][3]

  • Control Fabric Surface pH: The pH of the dyed fabric surface should be controlled between 6.5 and 7.5 to prevent the cleavage of the ether bond between the dye and the fiber under alkaline conditions.[2][3]

Q3: What is the role of soaping in improving wet fastness, and what are the best practices?

Soaping is a critical post-dyeing step to remove unfixed, hydrolyzed dye from the fabric, thereby improving all-around wet fastness properties.[10][11][12]

  • Mechanism: Soaping agents, typically anionic and non-ionic surfactants, help to solubilize and disperse the unfixed dye, preventing it from redepositing on the fabric.[3][9] The process is usually carried out at high temperatures (near boiling) to facilitate the diffusion of the unfixed dye out of the fiber.[12]

  • Best Practices:

    • Pre-washing: A preliminary cold and then hot water rinse before soaping helps to remove a significant amount of salt, alkali, and surface dye, making the subsequent soaping more effective.[12]

    • Temperature: Soaping should be carried out at a temperature of at least 95°C for effective removal of hydrolyzed dye.[10]

    • Soaping Agents: Use high-quality soaping agents with good dispersing and chelating properties.[3][9]

    • Water Quality: Use soft water for soaping, as hard water can form insoluble precipitates with the dye, leading to poor fastness.[3][9][13]

    • pH Control: Neutralizing the fabric with a weak acid like acetic acid before soaping can prevent dye hydrolysis during the soaping process, especially for dyes sensitive to alkali.[12]

Q4: Can the use of a fixing agent negatively impact other fabric properties?

While fixing agents are effective in improving wet fastness, they can sometimes have an impact on other fabric properties:

  • Shade Change: Some fixing agents can cause a slight change in the shade of the dyed fabric.[3]

  • Light Fastness: Cationic fixing agents can sometimes reduce the light fastness of the dyed fabric.[1]

  • Hand Feel: The application of a fixing agent can occasionally alter the hand feel of the fabric, potentially making it harsher.

  • Yellowing: Certain fixing agents may cause yellowing of the fabric, especially after exposure to heat or light.[3]

It is crucial to select a high-quality fixing agent that minimizes these side effects and to conduct preliminary trials to assess its impact on the specific dye and fabric combination.[3]

Data Presentation

Table 1: General Wet Fastness Ratings for Reactive Dyes

Fastness PropertyTypical Rating (ISO 105)
Washing Fastness (Color Change)4-5[6]
Washing Fastness (Staining)4-5[6]
Perspiration Fastness4-5[6]
Wet Rubbing Fastness2-3[3][9]
Dry Rubbing Fastness4-5[3]

Table 2: Improvement in Wet Rubbing Fastness with After-treatment

After-treatment MethodImprovement in Wet Rubbing Fastness Grade
Cationic Fixing Agent0.5 - 1.0 grade[2][3]
Specialty Finishing (e.g., Sarafinish RFI + Sarafinish X)From grade 1 to 3[16]

Experimental Protocols

Protocol 1: Standard Exhaust Dyeing of Cotton with Reactive Red Dye

  • Fabric Preparation: Start with scoured and bleached 100% cotton fabric.

  • Dye Bath Preparation:

    • Set the liquor ratio (e.g., 1:10).

    • Add a sequestering agent to the water to counter hardness.

    • Add Glauber's salt (sodium sulfate) as the electrolyte.

    • Add the pre-dissolved Reactive Red dye.

  • Dyeing:

    • Introduce the fabric into the dye bath at room temperature.

    • Raise the temperature to the recommended dyeing temperature for the specific dye (e.g., 60°C for monochlorotriazine dyes).

    • Run for 30-45 minutes to allow for dye exhaustion.

  • Fixation:

    • Add the required amount of alkali (e.g., soda ash) to the dye bath to raise the pH to the optimal level for fixation (typically pH 10.5-11.5).

    • Continue dyeing for another 45-60 minutes for fixation.

  • Post-Dyeing Rinsing:

    • Drain the dye bath.

    • Rinse the fabric thoroughly with cold water.

    • Rinse with hot water.

  • Neutralization:

    • Treat the fabric with a weak acetic acid solution (1 g/L) to neutralize the residual alkali.

  • Soaping: Proceed to Protocol 2.

Protocol 2: High-Temperature Soaping

  • Soaping Bath Preparation:

    • Prepare a fresh bath with soft water.

    • Add a suitable soaping agent (e.g., a mixture of anionic and non-ionic surfactants) at a concentration of 1-2 g/L.

  • Soaping Process:

    • Introduce the neutralized, dyed fabric into the soaping bath.

    • Raise the temperature to 95-100°C.

    • Treat for 15-20 minutes.

  • Rinsing:

    • Drain the soaping bath.

    • Rinse the fabric with hot water.

    • Rinse with cold water until the water runs clear.

  • Drying: Dry the fabric.

Protocol 3: After-treatment with a Cationic Fixing Agent

  • Fixing Bath Preparation:

    • Prepare a fresh bath with soft water at room temperature.

    • Add the cationic fixing agent according to the manufacturer's recommendation (typically 1-2% on the weight of the fabric).

  • Fixing Process:

    • Introduce the soaped and rinsed fabric into the fixing bath.

    • Treat for 15-20 minutes at room temperature with gentle agitation.

  • Drying:

    • Hydro-extract the fabric.

    • Dry the fabric at a moderate temperature.

Mandatory Visualizations

experimental_workflow cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment start Scoured & Bleached Cotton Fabric dye_bath Dye Bath Preparation (Dye, Salt, Auxiliaries) start->dye_bath exhaustion Exhaustion Phase dye_bath->exhaustion fixation Fixation Phase (Alkali Addition) exhaustion->fixation rinsing Rinsing (Cold & Hot Water) fixation->rinsing neutralization Neutralization (Acetic Acid) rinsing->neutralization soaping High-Temperature Soaping neutralization->soaping final_rinsing Final Rinsing soaping->final_rinsing fixing Cationic Fixing Agent (Optional) final_rinsing->fixing drying Drying final_rinsing->drying Without Fixing fixing->drying

Caption: Experimental workflow for enhancing wet fastness.

dye_reaction_pathway cluster_reactants Reactants in Alkaline Condition cluster_products Reaction Products reactive_dye Reactive Dye (D-SO2-CH2-CH2-OSO3Na) fixed_dye Fixed Dye (Covalent Bond) (D-SO2-CH2-CH2-O-Cell) reactive_dye->fixed_dye Desired Reaction (Fixation) hydrolyzed_dye Hydrolyzed Dye (No Fixation) (D-SO2-CH2-CH2-OH) reactive_dye->hydrolyzed_dye Undesired Reaction (Hydrolysis) cellulose Cellulose Fiber (Cell-OH) cellulose->fixed_dye water Water (H2O) water->hydrolyzed_dye

Caption: Desired vs. undesired reactions of reactive dyes.

logical_relationship cluster_factors Key Influencing Factors goal Enhanced Wet Fastness dye_selection Proper Dye Selection (High Fixation Rate) dye_selection->goal pretreatment Thorough Pretreatment pretreatment->goal dyeing_process Optimized Dyeing Process dyeing_process->goal soaping Effective Soaping soaping->goal after_treatment Cationic After-treatment after_treatment->goal

Caption: Key factors for enhancing wet fastness properties.

References

Overcoming ion repulsion in cellulosic fiber dyeing.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges related to ion repulsion during the dyeing of cellulosic fibers.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental cause of ion repulsion in cellulosic fiber dyeing?

A1: In an aqueous medium, cellulosic fibers like cotton acquire a negative surface charge due to the ionization of hydroxyl groups.[1][2] Reactive dyes, which are commonly used for these fibers, are also anionic (negatively charged).[3] This results in electrostatic repulsion between the fiber surface and the dye molecules, hindering the dye's ability to approach and bind to the fiber.[1][3][4] This repulsion is a primary reason for low dye uptake and fixation efficiency in conventional dyeing processes.[4][5]

Q2: What is the role of inorganic salts (e.g., NaCl, Na₂SO₄) in the conventional dyeing process?

A2: Inorganic salts act as electrolytes or exhausting agents to overcome the electrostatic repulsion between the anionic dye and the negatively charged cellulosic fiber.[1][2][6] When dissolved in the dye bath, the salt's cations (e.g., Na⁺) form a positive electrical double layer around the negatively charged fiber surface.[7] This effectively shields the fiber's negative charge, reducing the repulsive forces and allowing the anionic dye molecules to approach the fiber surface for adsorption and subsequent fixation.[1][7] High concentrations of salt, often ranging from 30 g/L to 150 g/L, are typically required to achieve sufficient dye exhaustion.[1]

Q3: What is cationization and how does it enable salt-free dyeing?

A3: Cationization is a chemical modification process that introduces permanent, positively charged functional groups into the cellulose structure.[4][8][9] This is typically achieved by treating the cotton with cationic agents such as 3-chloro-2-hydroxypropyl trimethylammonium chloride (CHPTAC) or glycidyltrimethylammonium chloride (GTA).[8][10] The modified fiber, now possessing a positive surface charge, actively attracts anionic dye molecules through strong electrostatic attraction.[8][10] This eliminates the need for inorganic salts to overcome repulsion, enabling high dye exhaustion and fixation in a salt-free environment, which significantly reduces the salinity of wastewater effluent.[4][8][11]

Q4: What are the main challenges associated with the cationization process?

A4: While effective, cationization presents several challenges. Achieving uniform modification across the fabric can be difficult, potentially leading to unlevel dyeing.[12] The process involves additional chemicals and steps, which can increase costs and complexity.[12] Some cationic agents may have safety concerns or may not be fully eco-friendly.[13] Furthermore, excessive build-up of cationic agents can lead to a greasy or waxy feel on the fabric and may interfere with subsequent finishing processes.[14] High crystallinity of cotton fibers can also hinder the penetration of cationic reagents, reducing the efficiency of the modification.[10]

Troubleshooting Guide

Issue 1: Low Dye Uptake in Salt-Free Cationized Cotton Dyeing

Possible Cause Troubleshooting Step
Inefficient Cationization Verify the concentration of the cationic agent, alkali (e.g., NaOH), temperature, and reaction time as per the established protocol. The molar ratio of alkali to the cationic agent is critical.[8] Ensure uniform application of the cationic agent to avoid localized areas of low modification.
High Fiber Crystallinity High crystallinity can prevent the cationic agent from penetrating the fiber core.[10] Consider a pre-treatment step with an alcohol-water-NaOH system to reduce crystallinity before cationization.[10]
Incorrect Dye Bath pH Although cationization allows for dyeing at neutral pH, the stability and reactivity of the specific dye should be considered. Ensure the pH is within the optimal range for the reactive dye being used.[9]
Presence of Interfering Anionic Agents Residual anionic surfactants from scouring or other pre-treatments can react with the cationic sites on the fiber, neutralizing them and preventing dye attraction. Ensure thorough rinsing after pre-treatment steps.[14]

Issue 2: Uneven Dyeing (Patchiness or "Barriness")

Possible Cause Troubleshooting Step
Non-uniform Cationization Uneven application of the cationic agent is a primary cause of patchy dyeing.[12] Ensure proper mixing and circulation in exhaust methods or uniform pressure and saturation in padding methods.
Premature Dye Fixation Rapid, uncontrolled exhaustion of the dye onto the highly attractive cationized fiber can lead to poor dye migration and unlevelness. Optimize the dyeing temperature profile and the rate of temperature increase to allow for even dye distribution before fixation.
Dye Aggregation Some reactive dyes can aggregate, especially at high concentrations, leading to poor penetration and uneven color.[15] Ensure the dye is fully dissolved before adding it to the dye bath and consider using dispersing agents if necessary.
Substrate Irregularities Variations in the cotton fiber itself (e.g., maturity) can lead to different levels of cationization and subsequent dye uptake. Ensure the starting material is of uniform quality.

Issue 3: Poor Colorfastness (Wash, Rubbing)

Possible Cause Troubleshooting Step
Incomplete Dye Fixation The covalent bond between the dye and fiber may not have formed properly. Ensure the correct amount of alkali (e.g., sodium carbonate) was added at the right stage of the dyeing cycle and that the fixation temperature and time were sufficient.[5]
Hydrolyzed Dye Residue Unfixed, hydrolyzed dye that was not properly washed out will bleed during washing, resulting in poor wash fastness.[5] Implement a thorough post-dyeing washing-off process, typically involving rinsing and soaping at high temperatures, to remove all unfixed dye.[15]
Interference from Cationic Agent An excessive layer of the cationic agent on the fiber surface might physically hinder the formation of a stable covalent bond between the dye and the cellulose. Optimize the concentration of the cationic agent to avoid excessive build-up.[14]

Data and Experimental Protocols

Quantitative Data Summary

The following tables summarize key quantitative data from experiments on cationized cotton.

Table 1: Comparison of Dyeing Performance

Parameter Conventional Dyeing (with Salt) Cationized Dyeing (Salt-Free) Reference(s)
Dye Exhaustion (%) 70.34 78.65 - 94.8 [10][16]
Dye Fixation (%) 75.61 84.27 - 95.3 [10][16]

| Color Strength (K/S) | 3.7 - 4.51 | 4.96 - 21.4 |[8][16] |

Table 2: Zeta Potential of Cotton Fabric

Fabric Condition Zeta Potential (mV) at Neutral/Alkaline pH Reference(s)
Untreated Cotton -9.5 to -12.0 [17]

| Cationized Cotton | More positive values compared to untreated fabric |[18] |

Key Experimental Protocols

Protocol 1: Cationization of Cotton with CHPTAC (Exhaust Method)

This protocol is based on methodologies described in the literature.[12]

  • Preparation: Prepare a solution of 3-chloro-2-hydroxypropyltrimethylammonium chloride (CHPTAC) with a concentration of 60 g/L.

  • Immersion: Immerse the cotton fabric into the CHPTAC solution at a material-to-liquor ratio of 1:20.

  • Heating: Raise the temperature of the bath to 80°C.

  • Alkali Addition: After 10 minutes at 80°C, add sodium hydroxide (NaOH) to the bath to achieve a concentration of 15 g/L.

  • Reaction: Maintain the reaction at 80°C for 50 minutes with continuous stirring.

  • Washing: After the reaction, remove the fabric and wash it thoroughly with distilled water for 5 minutes to remove any unreacted chemicals.

  • Drying: Dry the modified cotton fabric at room temperature.

Protocol 2: Salt-Free Reactive Dyeing of Cationized Cotton

This protocol is adapted from salt-free dyeing procedures for modified cotton.[10]

  • Dye Bath Preparation: Prepare the dye bath with the required concentration of reactive dye (e.g., 6% on weight of fabric for C.I. Reactive Black 5). Do not add any salt.

  • Dyeing Initiation: Immerse the cationized cotton fabric into the dye solution at 30°C. Run for 30 minutes to allow for dye exhaustion and leveling.

  • Temperature Increase: Raise the temperature to the optimal fixation temperature for the specific reactive dye (e.g., 60°C) at a rate of 2°C/min.

  • Alkali Addition for Fixation: Once at the target temperature, add sodium carbonate (e.g., 1.6g for a 4.0g fabric sample) to the dye bath to raise the pH and initiate the dye-fiber reaction.

  • Fixation: Hold the temperature for 40-60 minutes to ensure complete fixation.

  • Washing-Off: Drain the dye bath. Rinse the fabric thoroughly, followed by a soaping wash at or near boiling temperature to remove all unfixed, hydrolyzed dye. Rinse again until the water is clear.

  • Drying: Dry the dyed fabric.

Visualizations

Logical Relationship: Overcoming Ion Repulsion

G cluster_problem The Core Problem cluster_solutions Solutions cluster_details1 Mechanism cluster_details2 Mechanism Problem Ion Repulsion Solution1 Conventional Method: Charge Masking Problem->Solution1 Overcome with Electrolyte Solution2 Modern Method: Charge Reversal Problem->Solution2 Eliminate with Cationization Cellulose Cellulosic Fiber (Negative Surface Charge) Cellulose->Problem Dye Anionic Dye (Negative Charge) Dye->Problem Salt Add Inorganic Salt (e.g., NaCl) Solution1->Salt Cationize Chemically Modify Fiber (e.g., with CHPTAC) Solution2->Cationize Result1 Reduced Repulsion, High Effluent Salinity Salt->Result1 Result2 Electrostatic Attraction, Salt-Free Effluent Cationize->Result2

Caption: Logical flow of overcoming ion repulsion in dyeing.

Experimental Workflow: Cationization and Salt-Free Dyeing

G start Start: Untreated Cotton Fabric pretreatment 1. Cationization (e.g., CHPTAC + NaOH) start->pretreatment wash1 2. Wash & Dry pretreatment->wash1 cationized_fabric Cationized Cotton (Positive Surface Charge) wash1->cationized_fabric dyeing 3. Salt-Free Dyeing (Anionic Dye + Alkali) cationized_fabric->dyeing wash2 4. Wash-Off & Soaping (Remove Hydrolyzed Dye) dyeing->wash2 finish End: Dyed Fabric wash2->finish

Caption: Workflow for cationization and subsequent salt-free dyeing.

Chemical Pathway: Cellulose Cationization with GTA

G cellulose Cellulose-OH Cellulose Polymer Chain + Hydroxyl Group catalyst NaOH (Alkaline Catalyst) cellulose->catalyst gta GTA O CH₂-CH-CH₂-N⁺(CH₃)₃ gta->catalyst product Cationized Cellulose Cellulose-O-CH₂-CH(OH)-CH₂-N⁺(CH₃)₃ catalyst->product Reaction

Caption: Reaction of cellulose with Glycidyltrimethylammonium Chloride (GTA).

References

Technical Support Center: Optimizing Alkali and Electrolyte Use in Reactive Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reactive dyeing experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of electrolytes (salts) in the reactive dyeing process?

A1: In reactive dyeing, both the cellulosic fiber (e.g., cotton) and the reactive dye molecules are anionic (negatively charged) in water, leading to electrostatic repulsion.[1] Electrolytes, such as sodium chloride (NaCl) or sodium sulfate (Glauber's salt), are crucial for overcoming this repulsion.[2] The salt neutralizes the negative charge on the fiber surface, which allows the dye molecules to approach and adsorb onto the fiber.[3] This process is known as exhaustion, where the dye moves from the dyebath to the fiber.[2][4] Essentially, salt improves the affinity of the dye for the fiber and increases the exhaustion rate.[2][5]

Q2: Why is alkali necessary in reactive dyeing, and what is its mechanism of action?

A2: Alkali is essential for the fixation stage of reactive dyeing, where a permanent covalent bond is formed between the dye molecule and the fiber.[6][7] The alkali creates the necessary alkaline conditions (high pH) to ionize the hydroxyl groups (-OH) on the cellulose fiber, converting them to more reactive cellulosate ions (Cell-O⁻).[1] These cellulosate ions then act as nucleophiles, attacking the reactive group on the dye molecule to form a stable covalent bond.[7][8] Common alkalis used include soda ash (sodium carbonate), caustic soda (sodium hydroxide), and sodium bicarbonate.[9][10] The choice of alkali and its concentration depend on the reactivity of the dye being used.[10]

Q3: My dyeing results are pale or weak. What are the likely causes related to alkali and electrolyte?

A3: Pale or weak shades can result from several factors related to improper alkali and electrolyte use:

  • Insufficient Electrolyte: Inadequate salt concentration will lead to poor exhaustion of the dye onto the fiber due to electrostatic repulsion, resulting in less dye being available for fixation.[10]

  • Insufficient Alkali or Incorrect pH: The fixation reaction is pH-dependent. If the amount of alkali is insufficient or the pH of the dyebath is too low, the cellulose will not be sufficiently activated, leading to a low fixation rate.[6][10]

  • Premature Alkali Addition: Adding the alkali too early, before adequate exhaustion has occurred, can cause premature fixation and hydrolysis of the dye in the dyebath, reducing the amount of dye available to react with the fiber.[11]

  • Dye Hydrolysis: High temperatures and high pH can increase the rate of dye hydrolysis, where the dye reacts with water instead of the fiber.[12][13] Hydrolyzed dye can no longer bond with the fiber, leading to a weaker shade.[10][14]

Q4: I am observing uneven dyeing or patchiness. How can I troubleshoot this?

A4: Uneven dyeing is often a result of an uncontrolled dyeing process. Key factors related to alkali and electrolyte include:

  • Inadequate Dissolving of Chemicals: Ensure that the dye, salt, and alkali are completely dissolved before adding them to the dyebath. Undissolved particles can lead to spotting.

  • Too Rapid Addition of Salt or Alkali: Adding salt or alkali too quickly can cause rapid, localized exhaustion and fixation, resulting in an uneven shade. A progressive or portion-wise addition is recommended.[15]

  • Poor Liquor Circulation: Insufficient agitation or movement of the fabric within the dyebath can lead to uneven distribution of the dye and chemicals.[16]

  • Incorrect Temperature: Temperature affects the rate of exhaustion and fixation. Ensure the temperature is uniform throughout the dyebath.[10]

Q5: What is dye hydrolysis and how can it be minimized?

A5: Dye hydrolysis is a competing reaction where the reactive group of the dye reacts with the hydroxyl ions (OH⁻) from water instead of the cellulose fiber.[1][14] This hydrolyzed dye is no longer able to form a covalent bond with the fiber, leading to a loss of color yield and potential for poor wash fastness.[10][14]

To minimize hydrolysis:

  • Control pH: Avoid excessively high pH levels, as this accelerates hydrolysis.[12][13]

  • Control Temperature: Higher temperatures increase the rate of hydrolysis. Adhere to the recommended temperature for the specific reactive dye class.[12][13]

  • Time of Dyeing: Prolonged dyeing times, especially after the addition of alkali, can increase the extent of hydrolysis.[12][13]

  • Proper Dosing: Add the alkali at the correct stage of the process, after the dye has been exhausted onto the fiber.[11] Preparing dye and alkali solutions separately and mixing them just before use can also help.[12]

Q6: Can I reduce the amount of salt and alkali used in my experiments?

A6: Yes, reducing salt and alkali is a key goal for more environmentally friendly and cost-effective dyeing.[1][17] Strategies include:

  • Using Low Liquor Ratios: A lower liquor-to-goods ratio means the dye molecules are in closer proximity to the fiber, which can improve exhaustion with less salt.[1][18]

  • Using High-Affinity Dyes: Some reactive dyes are designed to have a higher affinity for the fiber, requiring less salt for exhaustion.[2][5]

  • Using Alternative Alkalis: Specialized "eco-alkalis" or alkali substitutes can offer better pH control and higher fixation efficiency at lower concentrations compared to traditional soda ash.[19][20]

  • Fiber Modification: Pre-treating the cotton with cationic compounds can reverse the surface charge, eliminating the need for salt and allowing for dyeing at a neutral pH.[17]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Pale/Weak Shade Insufficient electrolyte concentration.Increase the salt concentration according to the dye percentage and liquor ratio. (See Table 1)
Insufficient alkali or incorrect pH.Increase the alkali concentration or use a stronger alkali to achieve the optimal pH for fixation. (See Table 1)[10]
Premature addition of alkali.Add alkali only after sufficient time has been allowed for dye exhaustion.
Excessive dye hydrolysis.Optimize dyeing temperature and time. Avoid excessively high pH.[12][13]
Uneven Dyeing Poor dissolution of dye or chemicals.Ensure all dyes and chemicals are fully dissolved before adding to the dyebath.
Too rapid addition of salt or alkali.Add salt and alkali in portions or use a progressive dosing method.[15]
Inadequate agitation/liquor circulation.Ensure continuous and uniform movement of the substrate in the dyebath.[16]
Poor Wash Fastness Incomplete fixation of the dye.Ensure optimal alkali concentration, temperature, and time for fixation.
Inadequate removal of hydrolyzed dye.Perform thorough rinsing and soaping after dyeing to remove unfixed and hydrolyzed dye.[16]
Shade Variation Fluctuations in liquor ratio.Maintain a consistent liquor ratio between batches.
Inconsistent water quality (e.g., hardness, pH).Use softened or deionized water with consistent pH.[9]
Inaccurate weighing of dyes and chemicals.Use calibrated weighing equipment for all components.

Data Presentation

Table 1: Recommended Salt and Soda Ash Concentrations for Exhaust Dyeing

Dye Percentage on Weight of Fiber (owf)Glauber's Salt (g/L)Soda Ash (g/L)
< 0.5%2010
0.5% - 1.0%3015
1.0% - 2.0%4020
2.0% - 4.0%6020
> 4.0%8020

Note: These are general recommendations and may need to be adjusted based on the specific dye, substrate, and liquor ratio.[21]

Table 2: Comparison of Common Electrolytes

ElectrolyteChemical FormulaKey Characteristics
Glauber's Salt Na₂SO₄·10H₂OPreferred for turquoise and royal blue shades; less corrosive to equipment than NaCl.[5]
Common Salt NaClWidely used and highly soluble. May contain impurities that can affect dyeing.[9]

Table 3: Common Alkalis and their Properties

AlkaliChemical FormulaTypical pH RangeCharacteristics
Soda Ash Na₂CO₃11.0 - 12.0Most commonly used; provides good buffering.[9][10]
Caustic Soda NaOH12.5 - 13.0Stronger alkali, used for less reactive dyes; requires careful control.[10]
Sodium Bicarbonate NaHCO₃10.0 - 11.0Weaker alkali, used for highly reactive dyes.[10]

Experimental Protocols

Protocol 1: Standard Exhaust Dyeing of Cotton with a Medium-Reactivity Dye

  • Preparation:

    • Accurately weigh the scoured and bleached cotton fabric.

    • Calculate the required amounts of reactive dye, Glauber's salt, and soda ash based on the weight of the fabric and the desired shade depth (refer to Table 1).

    • Prepare a stock solution of the reactive dye by pasting it with a small amount of cold water and then dissolving it in warm water (not exceeding 40°C).[12]

    • Separately prepare solutions for the Glauber's salt and soda ash.

  • Dyeing Procedure:

    • Set up the dyebath with the required volume of water to achieve the desired liquor ratio (e.g., 10:1).

    • Add the dissolved Glauber's salt to the dyebath and stir until fully mixed.

    • Introduce the cotton fabric into the dyebath.

    • Raise the temperature to the recommended exhaustion temperature (e.g., 60°C).

    • Add the dissolved dye solution to the dyebath.

    • Run for 30 minutes to allow for dye exhaustion.

    • Add the dissolved soda ash solution to the dyebath in two portions over 10-15 minutes to initiate fixation.[15]

    • Continue dyeing for 45-60 minutes at 60°C for fixation.

  • Post-Dyeing Treatment:

    • Drain the dyebath.

    • Rinse the fabric with cold water until the water runs clear.

    • Perform a soaping wash at or near boiling (e.g., 95°C) for 10 minutes with a suitable detergent to remove unfixed and hydrolyzed dye.

    • Rinse thoroughly with hot and then cold water.

    • Dry the fabric.

Mandatory Visualizations

experimental_workflow cluster_prep 1. Preparation Phase cluster_dyeing 2. Dyeing Phase cluster_post 3. Post-Dyeing Phase node_prep node_prep node_dye node_dye node_post node_post node_chem node_chem weigh_fabric Weigh Fabric calc_chems Calculate Chemicals weigh_fabric->calc_chems dissolve_dye Dissolve Dye calc_chems->dissolve_dye dissolve_salt Dissolve Salt calc_chems->dissolve_salt dissolve_alkali Dissolve Alkali calc_chems->dissolve_alkali setup_bath Set up Dyebath (Water + Salt) dissolve_salt->setup_bath add_fabric Add Fabric setup_bath->add_fabric add_dye Add Dye Solution add_fabric->add_dye exhaustion Exhaustion (30 min) add_dye->exhaustion add_alkali Add Alkali Solution (Fixation) exhaustion->add_alkali fixation Fixation (45-60 min) add_alkali->fixation rinse_cold Cold Rinse fixation->rinse_cold soaping Soaping at 95°C rinse_cold->soaping rinse_hot_cold Hot & Cold Rinse soaping->rinse_hot_cold dry Dry rinse_hot_cold->dry

Caption: Experimental workflow for a standard reactive dyeing process.

signaling_pathway cluster_exhaustion Exhaustion Phase cluster_fixation Fixation Phase Dye Anionic Dye (D-SO3-) Repulsion Electrostatic Repulsion Dye->Repulsion Adsorption Dye Adsorption on Fiber Dye->Adsorption Exhaustion CovalentBond Covalent Bond (Dye-O-Cell) Dye->CovalentBond Fiber Cellulose Fiber (Cell-OH) Fiber->Repulsion ActivatedFiber Activated Fiber (Cell-O-) Fiber->ActivatedFiber Activation Salt Electrolyte (Na+) Salt->Repulsion Overcomes Alkali Alkali (OH-) Alkali->Fiber ActivatedFiber->CovalentBond Fixation

Caption: Key chemical stages in the reactive dyeing of cellulose.

References

Technical Support Center: Preventing Degradation of Reactive Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of reactive dyes during application.

I. Troubleshooting Guides

This section addresses common issues encountered during the application of reactive dyes, providing potential causes and solutions in a straightforward question-and-answer format.

Issue 1: Low Color Yield

Q: Why is my final color yield lower than expected?

A: Low color yield is a frequent issue that can be attributed to several factors, primarily the deactivation of the dye before it can covalently bond to the substrate.

  • Premature Hydrolysis: The most common cause is the hydrolysis of the reactive dye, where the dye reacts with water or hydroxide ions in the dyebath instead of the fiber. This hydrolyzed dye can no longer form a covalent bond with the substrate.[1] Factors that accelerate hydrolysis include:

    • High pH: An excessively alkaline environment promotes the reaction between the dye and hydroxide ions.[2]

    • High Temperature: Elevated temperatures increase the rate of all chemical reactions, including hydrolysis.[3]

    • Prolonged Dyeing Time: The longer the dye is in an alkaline solution, the more opportunity it has to hydrolyze.[2]

  • Improper Chemical Addition: Adding alkali to the dyebath too early can cause rapid hydrolysis of the dye in the solution before it has had a chance to be adsorbed by the fiber.[4]

  • Dye Precipitation: Incompatibility of dyes with each other or with other auxiliaries, high concentrations of electrolytes, or incorrect pH can lead to dye aggregation and precipitation, making the dye unavailable for reaction with the fiber.[5][6]

  • Incorrect Dye Selection: Using a dye with low reactivity for the chosen application temperature can result in incomplete fixation.

Solutions:

  • Optimize pH: Maintain the pH of the dyebath within the optimal range for the specific reactive dye being used, generally between 10 and 11.[4]

  • Control Temperature: Adhere to the recommended temperature profile for the dye. While higher temperatures can increase the reaction rate, excessive heat can favor hydrolysis.[3]

  • Staged Dosing of Alkali: Add salt to promote dye exhaustion onto the fiber first, and then introduce the alkali to initiate the fixation reaction.[4]

  • Ensure Proper Dissolution: Thoroughly dissolve the dye powder in water at the recommended temperature before adding it to the dyebath to prevent aggregation.[7]

  • Use of Auxiliaries: Employ sequestering agents to chelate metal ions in hard water that can cause dye precipitation.[6]

Issue 2: Shade Inconsistency and Uneven Dyeing

Q: What is causing batch-to-batch shade variation or unevenness within a single sample?

A: Shade inconsistency can arise from a lack of reproducibility in the dyeing process or uneven reaction conditions across the substrate.

  • Inconsistent Process Parameters: Minor variations in temperature, pH, dyeing time, and the concentration of dyes and auxiliaries between batches can lead to noticeable differences in shade.

  • Uneven Dye Uptake: Poor preparation of the substrate, leading to variations in its absorbency, can cause uneven dye uptake.

  • Dye Migration Issues: If the dye does not migrate and distribute evenly throughout the fiber before fixation, it can result in a patchy appearance.

  • Dye Precipitation: Localized precipitation of the dye on the fabric surface can lead to specks or areas of deeper color.[5]

Solutions:

  • Standardize Procedures: Strictly control all dyeing parameters, including temperature, pH, time, and chemical concentrations, for all batches.

  • Thorough Substrate Preparation: Ensure the substrate is properly scoured and bleached to remove all impurities and achieve uniform wettability.

  • Controlled Addition of Salt and Alkali: Add salt and alkali gradually to allow for even dye exhaustion and fixation.

  • Use of Leveling Agents: Incorporate a suitable leveling agent in the dyebath to promote even dye migration.

Issue 3: Poor Wash Fastness

Q: Why does the color of my dyed substrate bleed or fade after washing?

A: Poor wash fastness is primarily due to the presence of unfixed, hydrolyzed dye that is only physically adsorbed onto the fiber surface.[8]

  • Incomplete Removal of Hydrolyzed Dye: If the post-dyeing washing process is not thorough enough, hydrolyzed dye molecules will remain loosely attached to the fiber and will be removed during subsequent washing.[9]

  • Low Fixation Rate: If the dyeing conditions are not optimal, a lower percentage of the dye will covalently bond to the fiber, leaving a higher amount of unfixed dye.

  • Dye-Fixing Agent Issues: Improper selection or application of a fixing agent can lead to poor wash fastness.[8]

Solutions:

  • Efficient Washing-Off Process: After dyeing, a rigorous washing process, often referred to as "soaping," at high temperatures with a suitable detergent is crucial to remove all unfixed and hydrolyzed dye.[10]

  • Optimize Fixation: Ensure that the pH, temperature, and time are optimized to maximize the covalent bonding of the dye to the fiber.

  • Select Appropriate Fixing Agents: If a fixing agent is used, ensure it is compatible with the dye and applied according to the manufacturer's recommendations.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the degradation of reactive dyes.

Q1: What is the primary mechanism of reactive dye degradation during application?

A1: The primary degradation mechanism is hydrolysis . This is a chemical reaction where the reactive group of the dye molecule reacts with water or hydroxide ions (OH⁻) instead of the functional groups of the fiber (e.g., hydroxyl groups of cellulose). This reaction deactivates the dye, rendering it unable to form a stable covalent bond with the fiber. The hydrolyzed dye has a low affinity for the fiber and is removed during washing, leading to a loss of color yield and potential contamination of wastewater.[1][2]

Q2: What are the main factors that influence the rate of reactive dye hydrolysis?

A2: Several factors significantly impact the rate of hydrolysis:

  • pH: Higher pH (more alkaline conditions) increases the concentration of hydroxide ions, which directly compete with the fiber's reactive sites, thus accelerating hydrolysis.[2]

  • Temperature: Increasing the temperature speeds up the rate of both the desired dye-fiber reaction and the competing hydrolysis reaction.[3]

  • Dye Concentration: Higher dye concentrations can sometimes lead to an increased rate of hydrolysis.[11]

  • Electrolyte Concentration: A higher concentration of electrolytes in the dyebath can increase the extent of dye hydrolysis.[11]

  • Liquor Ratio: A longer liquor ratio (higher volume of water to substrate) can increase the chances of hydrolysis.[2]

Q3: Are there other degradation pathways for reactive dyes besides hydrolysis?

A3: Yes, other degradation pathways include:

  • Photodegradation: Exposure to light, particularly UV radiation, can cause the chromophore of the dye molecule to break down, leading to fading. This is more of a concern for the finished product's light fastness but can also occur during processing if the dyed material is exposed to strong light for extended periods.

  • Oxidative Degradation: The presence of oxidizing agents, which can sometimes be impurities in the water or chemicals used, can lead to the chemical degradation of the dye molecule. Ozonolysis, the reaction with ozone, is a specific type of oxidative degradation that can cause color staining.[12]

Q4: How can I minimize dye hydrolysis in my experiments?

A4: To minimize hydrolysis, you should:

  • Precisely control the pH of the dyebath to the optimal range for your specific dye.

  • Maintain the recommended dyeing temperature and avoid overheating.

  • Prepare dye and alkali solutions separately and mix them just before use.

  • Add alkali to the dyebath in a controlled manner after the dye has had time to adsorb onto the fiber.

  • Use the shortest dyeing time necessary for adequate fixation.

Q5: What is the role of salt in reactive dyeing, and does it affect degradation?

A5: Salt (e.g., sodium chloride or sodium sulfate) is used as an electrolyte in reactive dyeing to increase the affinity of the dye for the fiber. It helps to overcome the electrostatic repulsion between the anionic dye and the negatively charged surface of cellulosic fibers in water. While salt is essential for good dye exhaustion, excessively high concentrations can increase the rate of dye hydrolysis.[11]

III. Quantitative Data

The following tables provide an overview of the quantitative effects of pH and temperature on the hydrolysis and fixation of reactive dyes. The data presented here is illustrative and can vary depending on the specific dye chemistry and application conditions.

Table 1: Illustrative Effect of pH on the Rate Constant of Hydrolysis for a Bi-functional Reactive Dye

Dye Concentration (%)pHTemperature (°C)Hydrolysis Rate Constant (min⁻¹)
0.510.5 - 11.5800.011
1.010.5 - 11.5800.012
2.010.5 - 11.5800.025
Data adapted from a kinetic study of C.I. Reactive Blue 198 hydrolysis.[13]

Table 2: Illustrative Effect of Temperature on Exhaustion and Fixation of Reactive Red 195

Temperature (°C)Exhaustion (%)Fixation (%)
305218
405825
506538
607255
707868
807565
907060
Data adapted from a study on the influence of process parameters on the dyeing of cellulose fiber with Reactive Red 195.[1]

IV. Experimental Protocols

This section provides detailed methodologies for key experiments to assess reactive dye degradation.

Protocol 1: Determination of Reactive Dye Hydrolysis using High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the extent of hydrolysis of a reactive dye under specific application conditions.

Principle: HPLC is used to separate the original, unhydrolyzed reactive dye from its hydrolyzed form. By comparing the peak areas of the two forms, the percentage of hydrolysis can be calculated.[13]

Materials and Reagents:

  • Reactive dye standard

  • HPLC grade water

  • HPLC grade acetonitrile

  • Tetrabutylammonium bromide (ion-pairing agent)

  • Ammonium dihydrogen phosphate (buffer component)

  • 0.1N Hydrochloric acid (for neutralization)

  • Syringe filters (0.45 µm)

  • HPLC vials

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Data acquisition and processing software

Procedure:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 100% acetonitrile containing 0.025 M tetrabutylammonium bromide.

    • Mobile Phase B: 30 parts of Mobile Phase A and 70 parts of deionized water containing 0.05 M ammonium dihydrogen phosphate.

    • Degas both mobile phases before use.

  • Sample Preparation (from a simulated dyebath):

    • Prepare a dyebath solution containing the reactive dye, salt, and other auxiliaries at the desired concentrations.

    • Initiate the reaction by adding the alkali (e.g., sodium carbonate) to achieve the target pH.

    • At specific time intervals (e.g., 0, 15, 30, 60, 90 minutes), withdraw an aliquot (e.g., 1 mL) of the dyebath.

    • Immediately neutralize the aliquot to pH 7 with 0.1N HCl to stop the hydrolysis reaction.

    • Dilute the neutralized sample to a suitable concentration with deionized water.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Set the column temperature (e.g., room temperature or 30°C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the injection volume (e.g., 20 µL).

    • Set the UV-Vis detector to the maximum absorption wavelength (λmax) of the dye.

    • Use a gradient elution program to separate the hydrolyzed and unhydrolyzed dye forms. An example gradient is provided in the Graphviz diagram below.

    • Inject the prepared samples and a standard solution of the unhydrolyzed dye.

  • Data Analysis:

    • Identify the peaks corresponding to the unhydrolyzed and hydrolyzed dye. Typically, the hydrolyzed dye is more polar and will have a shorter retention time.

    • Integrate the peak areas for both forms in each chromatogram.

    • Calculate the percentage of hydrolysis at each time point using the following formula: % Hydrolysis = (Area of Hydrolyzed Dye Peak / (Area of Hydrolyzed Dye Peak + Area of Unhydrolyzed Dye Peak)) * 100

Protocol 2: Spectrophotometric Determination of Dye Stability in Solution

Objective: To assess the stability of a reactive dye solution over time under specific pH and temperature conditions.

Principle: The degradation of a dye can be monitored by measuring the change in its absorbance at its maximum absorption wavelength (λmax) over time using a UV-Vis spectrophotometer. A decrease in absorbance indicates degradation.

Materials and Reagents:

  • Reactive dye

  • Buffer solutions of desired pH

  • Deionized water

  • Cuvettes

Instrumentation:

  • UV-Vis Spectrophotometer

  • Water bath or incubator for temperature control

  • pH meter

Procedure:

  • Preparation of Dye Solution:

    • Prepare a stock solution of the reactive dye of known concentration in deionized water.

    • Prepare a series of buffer solutions at the desired pH values to be tested.

    • For each condition to be tested, prepare a dye solution of a specific concentration in the corresponding buffer.

  • Stability Measurement:

    • Place the prepared dye solutions in a temperature-controlled water bath or incubator set to the desired temperature.

    • At regular time intervals (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of each solution.

    • Measure the absorbance of the aliquot at the λmax of the dye using the UV-Vis spectrophotometer. Use the corresponding buffer solution as a blank.

  • Data Analysis:

    • Plot the absorbance versus time for each condition.

    • A stable dye solution will show little to no change in absorbance over time.

    • A decrease in absorbance indicates degradation. The rate of degradation can be inferred from the slope of the curve.

Protocol 3: Evaluation of Photostability of a Dyed Substrate

Objective: To determine the resistance of a reactive dye on a substrate to fading upon exposure to light.

Materials and Reagents:

  • Dyed substrate

  • Standard gray scale for assessing color change

Instrumentation:

  • Light fastness tester equipped with a xenon arc lamp (to simulate sunlight)

Procedure:

  • Sample Preparation:

    • Prepare a sample of the dyed substrate.

    • Partially cover the sample with an opaque mask.

  • Exposure:

    • Place the partially covered sample in the light fastness tester.

    • Expose the sample to the light from the xenon arc lamp for a specified duration or until a certain degree of fading is observed in a standard reference material.

  • Evaluation:

    • After exposure, remove the sample from the tester.

    • Compare the color of the exposed portion of the sample to the unexposed (masked) portion.

    • Assess the degree of color change using the standard gray scale, where a rating of 5 indicates no change and a rating of 1 indicates a severe change.

V. Visualizations

Diagram 1: Hydrolysis of a Vinyl Sulfone Reactive Dye

HydrolysisReaction ReactiveDye Reactive Dye (Vinyl Sulfone Form) FixedDye Fixed Dye (Covalent Bond) ReactiveDye->FixedDye Fixation (Desired Reaction) HydrolyzedDye Hydrolyzed Dye (Inactive) ReactiveDye->HydrolyzedDye Hydrolysis (Degradation) Fiber Cellulose Fiber (Cell-OH) Water Water (H₂O) Hydroxide Hydroxide Ion (OH⁻) Alkali Alkaline Conditions Alkali->Hydroxide generates

Caption: Reaction pathways for a vinyl sulfone reactive dye.

Diagram 2: Troubleshooting Workflow for Low Color Yield

TroubleshootingWorkflow start Start: Low Color Yield Observed check_pH Check Dyebath pH start->check_pH ph_high pH too high? check_pH->ph_high Measure check_temp Check Dyeing Temperature temp_high Temp too high? check_temp->temp_high Measure check_chemicals Review Chemical Dosing Procedure alkali_early Alkali added too early? check_chemicals->alkali_early Analyze check_dissolution Inspect Dye Dissolution poor_dissolution Incomplete dissolution? check_dissolution->poor_dissolution Visually inspect ph_high->check_temp No adjust_ph Action: Adjust pH to optimal range ph_high->adjust_ph Yes temp_high->check_chemicals No adjust_temp Action: Correct temperature profile temp_high->adjust_temp Yes alkali_early->check_dissolution No adjust_dosing Action: Implement staged dosing alkali_early->adjust_dosing Yes improve_dissolution Action: Improve dissolution technique poor_dissolution->improve_dissolution Yes end Re-run Experiment poor_dissolution->end No adjust_ph->end adjust_temp->end adjust_dosing->end improve_dissolution->end

Caption: A logical workflow for troubleshooting low color yield.

Diagram 3: Experimental Workflow for HPLC Analysis of Dye Hydrolysis

HPLCWorkflow prep_dyebath 1. Prepare Simulated Dyebath add_alkali 2. Initiate Reaction (Add Alkali) prep_dyebath->add_alkali sample 3. Sample at Time Intervals add_alkali->sample neutralize 4. Neutralize Sample (Stop Reaction) sample->neutralize filter 5. Filter Sample neutralize->filter inject 6. Inject into HPLC filter->inject analyze 7. Analyze Chromatogram inject->analyze calculate 8. Calculate % Hydrolysis analyze->calculate

References

Validation & Comparative

A Comparative Analysis of Reactive Red 24 and Reactive Red 141 for Silk Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and professionals in drug development, this document provides an objective comparison of the dyeing performance of Reactive Red 24 and Reactive Red 141 on silk. This analysis is supported by experimental data on dye fixation and outlines detailed protocols for comparative testing.

Introduction

Reactive dyes are a prominent class of colorants for silk, prized for their ability to form covalent bonds with the fiber, resulting in excellent wet fastness properties.[1][2] The choice of a specific reactive dye depends on several factors, including the desired shade, dyeing performance, and fastness characteristics. This guide focuses on two such dyes: C.I. Reactive Red 24 and C.I. Reactive Red 141. Reactive Red 24 is a monochlorotriazine (MCT) dye, while Reactive Red 141 is a bis-monochlorotriazine (Bis-MCT) dye.[1][3] Their distinct chemical structures influence their reactivity, substantivity, and overall dyeing performance on protein fibers like silk.

Chemical Structures and Properties

The fundamental difference between Reactive Red 24 and Reactive Red 141 lies in the number of reactive groups. Reactive Red 24 possesses one MCT reactive group, whereas Reactive Red 141 has two, making it a bifunctional reactive dye. This structural variance is expected to impact their fixation efficiency and fastness properties.

PropertyReactive Red 24Reactive Red 141
C.I. Name Reactive Red 24Reactive Red 141
CAS Number 70210-20-761931-52-0
Reactive Group Monochlorotriazine (MCT)Bis-monochlorotriazine (Bis-MCT)
Molecular Formula C₂₆H₁₇ClN₇Na₃O₁₀S₃C₅₂H₂₆Cl₂N₁₄Na₈O₂₆S₈
Molecular Weight 788.07 g/mol 1774.19 g/mol

Comparative Dyeing Performance

Experimental data reveals significant differences in the fixation of Reactive Red 24 and Reactive Red 141 on silk. A key study provides a direct comparison of these dyes on both mulberry and the wild silk variety, tussah.

Table 1: Maximum Fixation of Reactive Red 24 vs. Reactive Red 141 on Silk

Silk TypeDyeMaximum Fixation (%)Optimal Temperature (°C)Alkali
Mulberry Silk Reactive Red 2473%60°CSodium Carbonate
Reactive Red 14150%70°CSodium Carbonate
Tussah Silk Reactive Red 2451%90°CSodium Bicarbonate
Reactive Red 141Very Low90°CSodium Bicarbonate

Source: Data compiled from a comparative study on dyeing tussah and mulberry silk with various reactive dyes.[1]

On the more commonly used mulberry silk, Reactive Red 24 exhibits a significantly higher fixation efficiency of 73% at a lower temperature of 60°C compared to Reactive Red 141, which achieves a maximum fixation of 50% at 70°C.[1] This suggests that under the tested alkaline conditions with sodium carbonate, the monofunctional MCT dye, Reactive Red 24, is more efficient in forming covalent bonds with mulberry silk.

The performance on tussah silk further highlights the superior fixation of Reactive Red 24. While it achieves a respectable 51% fixation at 90°C with sodium bicarbonate, Reactive Red 141 shows very low fixation under the same conditions.[1] This disparity may be attributed to the structural differences between the dyes and the two types of silk.

Colorfastness Properties

To obtain a definitive comparison of the colorfastness properties, a direct experimental evaluation is necessary.

Experimental Protocols

For researchers and professionals seeking to conduct a comparative analysis of Reactive Red 24 and Reactive Red 141 for silk dyeing, the following detailed experimental protocols are recommended.

Materials and Equipment
  • Scoured and bleached silk fabric (Mulberry or Tussah)

  • C.I. Reactive Red 24

  • C.I. Reactive Red 141

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Glauber's salt (Na₂SO₄), anhydrous

  • Non-ionic soaping agent

  • Acetic acid

  • Laboratory-scale dyeing machine (e.g., oscillating or rotating pot dyer)

  • Spectrophotometer for color measurement and concentration analysis

  • Standard laboratory glassware and equipment

  • Colorfastness testing equipment (Launder-Ometer, Crockmeter, Xenon arc lamp)

Dyeing Procedure
  • Dye Bath Preparation: Prepare dye baths with a liquor-to-goods ratio of 20:1.

  • Dye Stock Solution: Accurately weigh and dissolve the reactive dyes in deionized water to create stock solutions.

  • Dyeing Process:

    • Set the dye bath at 40°C and add the required amount of Glauber's salt (e.g., 60 g/L).

    • Introduce the pre-wetted silk fabric into the dye bath.

    • Run for 10 minutes to ensure even salt distribution.

    • Add the pre-dissolved reactive dye solution.

    • Raise the temperature to the desired fixation temperature (e.g., 60°C for Reactive Red 24 on mulberry silk, 70°C for Reactive Red 141 on mulberry silk, or 90°C for tussah silk) at a rate of 1.5°C/minute.

    • Run for 30 minutes at the fixation temperature.

    • Add the required amount of pre-dissolved alkali (e.g., 20 g/L Sodium Carbonate for mulberry silk or 5 g/L Sodium Bicarbonate for tussah silk).

    • Continue the dyeing process for 60 minutes.

  • After-treatment:

    • Drain the dye bath.

    • Rinse the dyed fabric thoroughly with cold water.

    • Neutralize with a dilute acetic acid solution (0.5-1.0 g/L).

    • Rinse again with cold water.

    • Soap the fabric with a non-ionic soaping agent (e.g., 2 g/L) at 80°C for 15 minutes.

    • Rinse with hot water and then cold water.

    • Squeeze and air-dry the fabric.

Determination of Dye Exhaustion and Fixation

The percentage of dye exhaustion (E) and fixation (F) can be determined spectrophotometrically.

  • Exhaustion (E): Measure the absorbance of the dye bath before and after the dyeing process at the wavelength of maximum absorbance (λmax) for each dye.

    • E (%) = [(A₀ - A₁) / A₀] x 100

      • Where A₀ is the initial absorbance of the dye bath and A₁ is the absorbance of the dye bath after dyeing.

  • Fixation (F): After dyeing, the unfixed dye is removed from the fabric through a rigorous washing process. The amount of fixed dye is then determined by stripping the dye from the fabric or by analyzing the stripping and soaping liquors. A common method involves measuring the amount of hydrolyzed dye in all rinsing and soaping baths.

    • F (%) = [ (Amount of dye on fabric after soaping) / (Initial amount of dye in the bath - Amount of dye in the residual bath) ] x 100

Colorfastness Testing
  • Wash Fastness: Evaluate according to AATCC Test Method 61.[2][5][6][7] This accelerated test simulates multiple home launderings.

  • Rubbing Fastness (Crocking): Assess both dry and wet rubbing fastness using a crockmeter as per AATCC Test Method 8.[3][8][9][10][11]

  • Light Fastness: Determine the resistance to fading upon exposure to light using a Xenon arc lamp following AATCC Test Method 16.3.[12][13][14][15]

Visualizations

To further elucidate the concepts discussed, the following diagrams are provided.

G cluster_RR24 Reactive Red 24 (Monofunctional) cluster_RR141 Reactive Red 141 (Bifunctional) RR24 Dye Chromophore MCT1 Monochlorotriazine (MCT) Reactive Group RR24->MCT1 Covalent Link RR141 Dye Chromophore MCT2 Monochlorotriazine (MCT) Reactive Group RR141->MCT2 Covalent Link MCT3 Monochlorotriazine (MCT) Reactive Group RR141->MCT3 Covalent Link

Caption: Chemical structure comparison of monofunctional and bifunctional reactive dyes.

G start Start prep Dye Bath Preparation (Water, Salt) start->prep fabric Introduce Silk Fabric prep->fabric dye_add Add Reactive Dye Solution fabric->dye_add heat Raise Temperature to Fixation Temperature dye_add->heat alkali Add Alkali (Fixation Step) heat->alkali dyeing Continue Dyeing alkali->dyeing rinse1 Cold Rinse dyeing->rinse1 neutralize Neutralize with Acetic Acid rinse1->neutralize rinse2 Cold Rinse neutralize->rinse2 soap Soaping at 80°C rinse2->soap rinse3 Hot & Cold Rinse soap->rinse3 dry Dry rinse3->dry end End dry->end

Caption: Experimental workflow for the silk dyeing process with reactive dyes.

G cluster_reaction Dye-Fiber Reaction cluster_hydrolysis Competing Reaction Dye Reactive Dye (D-R-Cl) FixedDye Covalent Bond Formation (D-R-NH-Silk or D-R-O-Silk) Dye->FixedDye + Silk-NH₂/OH - HCl HydrolyzedDye Dye Hydrolysis (D-R-OH) Dye->HydrolyzedDye + OH⁻ - Cl⁻ Silk Silk Fiber (Silk-NH₂ or Silk-OH) Silk->FixedDye Alkali Alkali (OH⁻) Alkali->HydrolyzedDye

Caption: Simplified signaling pathway of reactive dye fixation and hydrolysis.

References

A Researcher's Guide to Comparing Fluorescent Dyes: A Performance Analysis of MCT, SES, and Bis(MCT) Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent dyes is a critical decision that profoundly impacts the quality and reliability of experimental data. This guide provides a comprehensive comparison of the performance characteristics of dyes featuring Monochlorotriazine (MCT), Sulphatoethylsulphone (SES), and Bis(Monochlorotriazine) [Bis(MCT)] reactive groups. While direct comparative data for these specific dye chemistries is sparse in the context of biological research, this guide outlines the key performance indicators and detailed experimental protocols necessary to conduct a thorough evaluation.

Performance Metrics for Fluorescent Dyes

The efficacy of a fluorescent dye in biological applications is determined by a combination of its photophysical properties and its interaction with the cellular environment. Key performance indicators include:

  • Brightness: A measure of the dye's light output, determined by its molar extinction coefficient and fluorescence quantum yield. Brighter dyes provide a better signal-to-noise ratio, enabling the detection of low-abundance targets.

  • Photostability: The dye's resistance to photobleaching, or the irreversible loss of fluorescence upon exposure to excitation light. High photostability is crucial for time-lapse imaging and quantitative studies.

  • Quantum Yield (Φ): The ratio of emitted photons to absorbed photons. A higher quantum yield contributes to a brighter fluorescent signal.

  • Molar Extinction Coefficient (ε): A measure of how strongly the dye absorbs light at a specific wavelength. A higher extinction coefficient also contributes to greater brightness.

  • Cellular Uptake and Localization: The efficiency with which a dye enters a cell and its distribution within subcellular compartments. This is influenced by factors such as the dye's charge, hydrophilicity, and size.

  • Cytotoxicity: The degree to which a dye is toxic to living cells. Low cytotoxicity is essential for live-cell imaging to ensure that the observed cellular processes are not artifacts of cellular stress.

Comparative Data Summary

Due to the limited availability of direct comparative studies of MCT, SES, and Bis(MCT) fluorescent probes in a biological context, the following table provides a generalized overview based on their chemical properties and data from related fields. Researchers are encouraged to use the experimental protocols provided in this guide to generate specific data for their applications.

Performance MetricMonochlorotriazine (MCT) DyesSulphatoethylsulphone (SES) DyesBis(Monochlorotriazine) [Bis(MCT)] Dyes
Reactive Group MonochlorotriazineVinyl Sulfone (from Sulphatoethylsulphone)Two Monochlorotriazine groups
Bioconjugation Forms stable covalent bonds with primary amines (e.g., lysine residues in proteins) under moderately alkaline conditions.Reacts with primary amines and sulfhydryls (cysteine residues) under alkaline conditions. The vinyl sulfone group is formed in situ from the sulphatoethylsulphone precursor.Offers the potential for crosslinking or a higher degree of labeling due to the presence of two reactive groups. This can lead to more stable conjugates.
Inferred Brightness Dependent on the attached fluorophore. The reactivity of the MCT group itself does not inherently determine brightness.Also dependent on the attached fluorophore. The reactivity of the vinyl sulfone group is generally considered high.The presence of two reactive sites could potentially allow for a higher dye-to-protein ratio, which might increase the overall brightness of the conjugate, but this can also lead to quenching.
Inferred Photostability Photostability is primarily a property of the fluorophore. The covalent bond formed by the MCT group is stable.The stability of the thioether bond formed with cysteine is generally high. Photostability is mainly determined by the fluorophore.The bifunctional nature could lead to more rigid attachment to a biomolecule, which in some cases can enhance the photostability of the fluorophore.
Potential Advantages Well-established chemistry for bioconjugation. Good stability of the resulting conjugate.High reactivity allows for efficient labeling. Can react with different functional groups (amines and thiols).Increased stability of the conjugate. Potential for higher labeling density.
Potential Disadvantages Requires alkaline pH for reaction, which may not be suitable for all biomolecules.The in situ formation of the reactive vinyl sulfone group requires careful control of pH and temperature.The larger size of the reactive group and potential for crosslinking could sterically hinder the function of the labeled biomolecule.

Experimental Protocols

To facilitate a direct and objective comparison, the following detailed methodologies for key experiments are provided.

Measurement of Molar Extinction Coefficient

The molar extinction coefficient is a fundamental property that contributes to a dye's brightness.

Protocol:

  • Prepare a stock solution of the dye of a known concentration in a suitable solvent (e.g., DMSO for the dye itself, or a buffer like PBS for a bioconjugate).

  • Prepare a series of dilutions of the stock solution.

  • Measure the absorbance of each dilution at the dye's maximum absorption wavelength (λmax) using a spectrophotometer.

  • Plot absorbance versus concentration.

  • The molar extinction coefficient (ε) can be calculated from the slope of the line using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Determination of Fluorescence Quantum Yield

The quantum yield is a measure of the efficiency of the fluorescence process.

Protocol:

  • Choose a reference standard with a known quantum yield and similar absorption and emission wavelengths to the dye being tested.

  • Prepare a series of dilutions of both the test dye and the reference standard in the same solvent.

  • Measure the absorbance of each solution at the excitation wavelength, ensuring the absorbance is below 0.1 to avoid inner filter effects.

  • Measure the fluorescence emission spectrum of each solution using a fluorometer, with the same excitation wavelength for both the test dye and the standard.

  • Integrate the area under the emission spectrum for each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the test dye and the standard.

  • The quantum yield of the test dye (Φ_test) can be calculated using the following equation: Φ_test = Φ_std * (Slope_test / Slope_std) * (n_test / n_std)^2 where Φ_std is the quantum yield of the standard, Slope is the slope of the integrated fluorescence intensity vs. absorbance plot, and n is the refractive index of the solvent.

Assessment of Photostability

Photostability is crucial for experiments requiring prolonged or repeated exposure to light.

Protocol:

  • Prepare a sample of the fluorescently labeled cells or a solution of the dye-conjugate.

  • Acquire an initial fluorescence image using a fluorescence microscope with a defined excitation intensity and exposure time.

  • Continuously expose the sample to the excitation light for a set period.

  • Acquire fluorescence images at regular intervals during the exposure period.

  • Measure the fluorescence intensity of a region of interest in each image.

  • Plot the normalized fluorescence intensity as a function of time. The rate of decay indicates the photostability of the dye.

Quantification of Cellular Uptake

Understanding how efficiently a dye enters cells is vital for live-cell imaging.

Protocol:

  • Culture cells to a desired confluency in a multi-well plate.

  • Incubate the cells with a known concentration of the fluorescent dye for various time points.

  • For each time point, wash the cells thoroughly with PBS to remove any unbound dye.

  • Lyse the cells and measure the intracellular fluorescence using a plate reader.

  • Alternatively, for single-cell analysis, harvest the cells and analyze the fluorescence intensity per cell using a flow cytometer.

  • A standard curve can be generated using known concentrations of the dye to quantify the amount of dye taken up by the cells.

Visualizing Experimental Workflows and Cellular Interactions

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.

Experimental_Workflow cluster_preparation Sample Preparation cluster_characterization Photophysical Characterization cluster_cellular_assays Cellular Assays cluster_analysis Data Analysis & Comparison Dye_Synthesis Dye Synthesis & Conjugation Absorbance Measure Absorbance (Extinction Coefficient) Dye_Synthesis->Absorbance Fluorescence Measure Fluorescence (Quantum Yield) Dye_Synthesis->Fluorescence Photostability_exp Photostability Assay Dye_Synthesis->Photostability_exp Uptake Cellular Uptake Assay Dye_Synthesis->Uptake Cell_Culture Cell Culture Cell_Culture->Uptake Localization Subcellular Localization (Microscopy) Cell_Culture->Localization Toxicity Cytotoxicity Assay Cell_Culture->Toxicity Data_Analysis Quantitative Analysis Absorbance->Data_Analysis Fluorescence->Data_Analysis Photostability_exp->Data_Analysis Uptake->Data_Analysis Localization->Data_Analysis Toxicity->Data_Analysis Comparison Performance Comparison Data_Analysis->Comparison

Caption: Experimental workflow for comparing fluorescent dye performance.

Cellular_Uptake_Pathway Extracellular Extracellular Fluorescent Dye Membrane Cell Membrane Extracellular->Membrane Binding Endocytosis Endocytosis Membrane->Endocytosis Cytosol Cytosol Endocytosis->Cytosol Release Organelle Organelle (e.g., Lysosome) Cytosol->Organelle Trafficking Signaling Potential Interaction with Signaling Pathways Cytosol->Signaling Organelle->Signaling

Caption: Conceptual diagram of cellular uptake and potential interactions.

Signaling Pathway Considerations

Fluorescent dyes, particularly when conjugated to biomolecules, have the potential to interact with or perturb cellular signaling pathways. This can occur through several mechanisms:

  • Steric Hindrance: The dye molecule could physically block the interaction of the labeled protein with its binding partners.

  • Altered Conformation: The conjugation of a dye might induce conformational changes in the protein, affecting its activity.

  • Non-specific Binding: The dye itself may have off-target interactions with other cellular components.

  • Phototoxicity: The generation of reactive oxygen species upon illumination can damage cellular components and disrupt normal signaling.

It is crucial to include appropriate controls in experiments to account for these potential effects. For example, comparing the activity of a labeled protein to its unlabeled counterpart can help to assess any functional changes induced by the dye.

Signaling_Pathway_Interaction cluster_stimulus External Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response Stimulus Signal Receptor Receptor Stimulus->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Gene Expression TF->Response Probe Fluorescent Probe (Dye-Protein Conjugate) Probe->Receptor Probe->Kinase1 Interference Potential Interference

Caption: Potential interference of fluorescent probes with signaling pathways.

A Comparative Guide to Conventional vs. Ecological Dyeing Methods for Cationized Cellulose

Author: BenchChem Technical Support Team. Date: December 2025

The textile industry is a significant contributor to water pollution, largely due to the high consumption of water, salts, and auxiliary chemicals in conventional dyeing processes.[1][2][3] This guide provides a detailed comparison between conventional and ecological dyeing methods for cationized cellulose, offering researchers, scientists, and drug development professionals a comprehensive overview of the performance, environmental impact, and experimental protocols of each approach. The ecological method, centered around the cationization of cellulose, presents a promising, more sustainable alternative by significantly reducing the effluent load and improving dyeing efficiency.[4][5][6]

Introduction to Cellulose Dyeing

Cellulose fibers, such as cotton, possess a negative surface charge in aqueous solutions, which repels the anionic reactive dyes commonly used for their coloration.[4][7] To overcome this repulsion in conventional dyeing, large quantities of electrolytes, like sodium chloride or sodium sulfate, are added to the dyebath to facilitate dye exhaustion onto the fiber.[7][8] This process, however, is inefficient and environmentally detrimental, with a significant portion of the dye remaining unfixed and being discharged as colored effluent with high salinity.[1][9][10]

Cationization of cellulose is a pretreatment that introduces positive charges onto the fiber surface, thereby creating an electrostatic attraction with anionic dyes.[11][12] This modification allows for "salt-free" dyeing, leading to higher dye fixation, reduced water consumption, and a substantial decrease in the environmental footprint of the dyeing process.[4][13][14]

Performance Comparison: Conventional vs. Ecological (Cationized) Dyeing

The performance of conventional and ecological dyeing methods can be evaluated based on several key parameters, including dye exhaustion, dye fixation, colorfastness, and the environmental impact of the effluent.

ParameterConventional DyeingEcological (Cationized) DyeingKey Advantages of Ecological Method
Dye Exhaustion (%) 60-70%> 90%Higher dye utilization, less dye in effluent.[1]
Dye Fixation (%) 50-70% (for monochlorotriazine dyes)[10]80-97%[1][15]Stronger dye-fiber interaction, reduced hydrolysis of dyes.[1][15]
Salt Requirement High (e.g., 80 g/L Na2SO4)[15]NoneEliminates a major source of water pollution (TDS).[4][5]
Alkali Requirement High (e.g., 10 g/L Na2CO3)[15]Reduced or eliminatedLower pH of effluent, less chemical usage.[13][14]
Water Consumption HighReducedLess need for washing off unfixed dye and salt.[4]
Effluent Load (TDS, BOD, COD) HighSignificantly Reduced[5]Lower environmental impact and wastewater treatment costs.[5]
Colorfastness to Washing GoodGood to Excellent[5][7]Better fixation leads to improved fastness.[7]
Colorfastness to Rubbing GoodGood to Excellent[5]Less unfixed dye on the fiber surface.[5]
Colorfastness to Light Generally GoodCan be slightly lower in some cases[13]Dependent on the specific dye and cationizing agent used.[13][14]

TDS: Total Dissolved Solids; BOD: Biochemical Oxygen Demand; COD: Chemical Oxygen Demand.

Experimental Protocols

This protocol describes the cationization of cellulose fabric using 3-chloro-2-hydroxypropyl trimethylammonium chloride (CHPTAC), a common cationizing agent.[4][5]

Materials:

  • Cellulose fabric (e.g., cotton)

  • 3-chloro-2-hydroxypropyl trimethylammonium chloride (CHPTAC)

  • Sodium hydroxide (NaOH)

  • Wetting agent

  • Acetic acid

  • Deionized water

Procedure:

  • Prepare a cationization bath containing a wetting agent (e.g., 1 g/L), CHPTAC (concentration can be varied, e.g., 20-60 g/L), and sodium hydroxide (concentration adjusted according to CHPTAC concentration).[5]

  • Immerse the cellulose fabric in the bath at room temperature.

  • Raise the temperature to 90°C and maintain for 25 minutes.[5]

  • Drain the bath and rinse the fabric with water.

  • Neutralize the fabric with a 0.5 g/L acetic acid solution if the pH is above 7.5.[5]

  • Rinse the fabric thoroughly with deionized water and dry.

Materials:

  • Untreated cellulose fabric

  • Reactive dye (e.g., Remazol Brilliant Orange 3R)[15]

  • Sodium chloride (NaCl) or Sodium sulfate (Na2SO4)

  • Sodium carbonate (Na2CO3)

  • Deionized water

Procedure:

  • Prepare a dyebath containing the reactive dye (e.g., 3 wt% relative to fabric), sodium sulfate (e.g., 80 g/L), and sodium carbonate (e.g., 10 g/L).[15]

  • Immerse the cellulose fabric in the dyebath at room temperature.

  • Raise the temperature to 60-90°C (depending on the dye) and maintain for 60-90 minutes.[13][14]

  • After dyeing, rinse the fabric with cold water.

  • Perform a soaping wash at a high temperature (e.g., 95°C) to remove unfixed dye.

  • Rinse the fabric thoroughly and dry.

Materials:

  • Cationized cellulose fabric

  • Reactive dye

  • Deionized water

Procedure:

  • Prepare a dyebath containing only the reactive dye in deionized water. No salt or alkali is added.[13][14]

  • Immerse the cationized cellulose fabric in the dyebath.

  • Dyeing can often be carried out at room temperature, although a slightly elevated temperature (e.g., 40-60°C) can enhance dye diffusion.[13][14]

  • Maintain the dyeing process for a specified time (e.g., 60 minutes).

  • After dyeing, rinse the fabric with cold water. A mild soaping wash may be performed if necessary, but typically less rigorous washing is required compared to conventional dyeing.[4]

  • Rinse and dry the fabric.

Visualizing the Dyeing Mechanisms

The following diagrams illustrate the key chemical interactions and workflows in both conventional and ecological dyeing processes.

Conventional_Dyeing_Workflow cluster_pretreatment Pretreatment cluster_dyeing Dyeing cluster_posttreatment Post-treatment Scouring_Bleaching Scouring & Bleaching Dyeing_Process Dyeing (60-90°C) Scouring_Bleaching->Dyeing_Process Dye_Salt_Alkali Dye + Salt + Alkali in Water Dye_Salt_Alkali->Dyeing_Process Cellulose Cellulose Fiber (Negative Charge) Cellulose->Dyeing_Process Rinsing Rinsing Dyeing_Process->Rinsing Effluent High TDS, COD, BOD Effluent Dyeing_Process->Effluent Soaping Soaping (Hot Wash) Rinsing->Soaping Rinsing->Effluent Final_Rinsing Final Rinsing & Drying Soaping->Final_Rinsing Soaping->Effluent

Conventional Dyeing Workflow

Ecological_Dyeing_Workflow cluster_pretreatment Pretreatment cluster_dyeing Dyeing cluster_posttreatment Post-treatment Cationization Cationization (e.g., with CHPTAC) Ecological_Dyeing Ecological Dyeing (Room Temp or Mild Heat) Cationization->Ecological_Dyeing Dye Dye in Water (No Salt/Alkali) Dye->Ecological_Dyeing Cationized_Cellulose Cationized Cellulose (Positive Charge) Cationized_Cellulose->Ecological_Dyeing Mild_Rinsing Mild Rinsing Ecological_Dyeing->Mild_Rinsing Low_Effluent Low TDS, COD, BOD Effluent Ecological_Dyeing->Low_Effluent Drying Drying Mild_Rinsing->Drying Mild_Rinsing->Low_Effluent

Ecological Dyeing Workflow

Dyeing_Mechanisms cluster_conventional Conventional Dyeing Mechanism cluster_ecological Ecological Dyeing Mechanism Cellulose_Conv Cellulose-OH (Negative Surface) Repulsion Electrostatic Repulsion Cellulose_Conv->Repulsion Covalent_Bond_Conv Covalent Bond (Dye-O-Cellulose) Cellulose_Conv->Covalent_Bond_Conv Dye_Anion_Conv Anionic Dye Dye_Anion_Conv->Repulsion Dye_Anion_Conv->Covalent_Bond_Conv Salt Salt (Na+) Salt->Cellulose_Conv Neutralizes Charge Alkali Alkali (OH-) Alkali->Cellulose_Conv Activates -OH group Cationized_Cellulose_Eco Cationized Cellulose (Positive Surface) Attraction Electrostatic Attraction Cationized_Cellulose_Eco->Attraction Covalent_Bond_Eco Covalent Bond (Dye-O-Cellulose) Cationized_Cellulose_Eco->Covalent_Bond_Eco Dye_Anion_Eco Anionic Dye Dye_Anion_Eco->Attraction Dye_Anion_Eco->Covalent_Bond_Eco Ionic_Bond Ionic Bond Attraction->Ionic_Bond

Comparison of Dyeing Mechanisms

Conclusion

Ecological dyeing of cationized cellulose offers a substantial improvement over conventional methods in terms of environmental sustainability and process efficiency.[1][4] By eliminating the need for large quantities of salt and reducing the requirement for alkali, this method significantly lowers the pollution load of textile effluents.[5] The enhanced dye-fiber affinity leads to higher fixation rates, better color yields, and reduced water and energy consumption during the post-dyeing washing stages.[7][15] While the initial cationization step adds a process to the manufacturing chain, the long-term environmental and economic benefits, including reduced wastewater treatment costs, make it a compelling alternative for the future of sustainable textile production.[1][5] Further research can focus on optimizing cationization agents and processes to enhance performance characteristics such as lightfastness and to further streamline the overall dyeing procedure.[13][16]

References

A Comparative Guide to the Validation of Analytical Methods for Reactive Dye Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the detection and quantification of reactive dyes. The performance of High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, Capillary Electrophoresis (CE), and Thin-Layer Chromatography (TLC) are evaluated based on key validation parameters. Detailed experimental protocols and visual workflows are presented to assist in method selection and implementation.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method for reactive dye analysis is contingent on the specific requirements of the study, including desired sensitivity, selectivity, and sample throughput. The following table summarizes the quantitative performance of HPLC, UV-Visible Spectrophotometry, CE, and TLC based on typical validation data.

Parameter High-Performance Liquid Chromatography (HPLC) UV-Visible Spectrophotometry Capillary Electrophoresis (CE) Thin-Layer Chromatography (TLC)
Linearity (R²) > 0.998[1][2]> 0.998[1]Typically high, method dependentSuitable for semi-quantitative analysis
Limit of Detection (LOD) 0.01 - 3.3 pg[2][3]1.28 mg/L[1]0.3 - 1.3 mg/L[4]2 - 10 ng/band[5]
Limit of Quantitation (LOQ) 0.04 - 1.80 mg/L[1][2]1.8 mg/L[1]3 - 20 ng/band[5]3 - 20 ng/band[5]
Accuracy (% Recovery) 96.0 - 102.6%[2][6]~100.6 ± 2.8%[1]Method and analyte dependentSatisfactory for intended purpose[5]
Precision (% RSD) < 5%[2][6]Requires strict temperature control[1]Peak Area: 1.4–3.8% Migration Time: 0.39–1.29%[4]Satisfactory for intended purpose[5]
Specificity High, separates isomers and hydrolysis products[7][8][9]Low, susceptible to interference from other colored compounds[10]High, capable of separating closely related dye forms[4][11][12]Moderate, separation depends on the chromatographic system[13][14]

Experimental Workflows and Logical Relationships

Visualizing the experimental process and the logical flow of method validation is crucial for understanding and implementing these techniques.

Analytical_Method_Validation_Workflow cluster_Plan Planning & Preparation cluster_Execution Method Execution & Data Acquisition cluster_Validation Validation Parameter Assessment cluster_Conclusion Conclusion Define_Scope Define Scope & Validation Parameters Prepare_Standards Prepare Standard Solutions & Samples Define_Scope->Prepare_Standards Perform_Analysis Perform Analysis (HPLC, UV-Vis, CE, TLC) Prepare_Standards->Perform_Analysis Acquire_Data Acquire Raw Data Perform_Analysis->Acquire_Data Linearity Linearity & Range Acquire_Data->Linearity Accuracy Accuracy (Recovery) Acquire_Data->Accuracy Precision Precision (Repeatability & Intermediate) Acquire_Data->Precision Specificity Specificity Acquire_Data->Specificity LOD_LOQ LOD & LOQ Acquire_Data->LOD_LOQ Validation_Report Prepare Validation Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report Specificity->Validation_Report LOD_LOQ->Validation_Report

Caption: Logical workflow for the validation of an analytical method.

HPLC_Workflow Sample_Prep Sample Preparation (Extraction/Dilution) Injection Sample Injection Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System_Setup HPLC System Setup (Column, Flow Rate, Gradient) Mobile_Phase_Prep->HPLC_System_Setup HPLC_System_Setup->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV-Vis/DAD) Separation->Detection Data_Analysis Data Analysis (Peak Integration, Quantification) Detection->Data_Analysis

Caption: Experimental workflow for HPLC analysis of reactive dyes.

UV_Vis_Workflow Sample_Prep Sample Preparation (Dilution to working range) Sample_Measurement Measure Sample Absorbance Sample_Prep->Sample_Measurement Blank_Measurement Measure Blank (Solvent) Standard_Measurement Measure Standards (Calibration Curve) Blank_Measurement->Standard_Measurement Standard_Measurement->Sample_Measurement Concentration_Calc Calculate Concentration Sample_Measurement->Concentration_Calc

Caption: Experimental workflow for UV-Visible Spectrophotometry.

CE_Workflow Capillary_Prep Capillary Conditioning Injection Sample Injection (Electrokinetic/Hydrodynamic) Capillary_Prep->Injection BGE_Prep Background Electrolyte Preparation BGE_Prep->Injection Sample_Prep Sample Preparation (Filtration/Dilution) Sample_Prep->Injection Separation Electrophoretic Separation Injection->Separation Detection Detection (UV) Separation->Detection Data_Analysis Data Analysis (Migration Time, Peak Area) Detection->Data_Analysis TLC_Workflow Plate_Prep TLC Plate Preparation Sample_Spotting Sample & Standard Spotting Plate_Prep->Sample_Spotting Development Chromatogram Development (Mobile Phase) Sample_Spotting->Development Visualization Visualization Development->Visualization Rf_Calculation Rf Value Calculation Visualization->Rf_Calculation

References

Efficacy of different adsorbents for Reactive Red dye removal.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Adsorbents for the Removal of Reactive Red Dyes

The textile industry is a significant contributor to water pollution, with large volumes of dye-laden wastewater being a primary concern. Reactive dyes, such as Reactive Red, are widely used due to their vibrant colors and excellent fastness properties. However, their complex aromatic structures make them resistant to degradation, posing a significant threat to aquatic ecosystems. Adsorption has emerged as a promising and effective method for the removal of these dyes from wastewater. This guide provides a comparative overview of the efficacy of various adsorbents for the removal of different Reactive Red dyes, supported by experimental data from recent scientific literature.

Performance of Adsorbents for Reactive Red Dye Removal

The efficiency of an adsorbent is primarily evaluated based on its maximum adsorption capacity (q_m) and the percentage of dye removal achieved under specific experimental conditions. The following tables summarize the performance of various adsorbents for the removal of Reactive Red 120 (RR-120), Reactive Red 195 (RR-195), and Reactive Red 198 (RR-198).

Table 1: Efficacy of Adsorbents for Reactive Red 120 (RR-120) Removal

AdsorbentMax. Adsorption Capacity (mg/g)Removal Efficiency (%)pHTemp. (°C)Initial Dye Conc. (mg/L)Adsorbent Dose (g/L)Contact Time (min)Citations
Zeolite145.9--20---[1]
Fe3O4@Zeolite154.3--20---[1]
Saccharomyces cerevisiae-99.974.75RT16.258.2552.5[2]
Mahagoni Wood Charcoal (MWC)3.806783RT510150[3]
Mahagoni Bark Charcoal (MBC)5.402883RT510150[3]
Polyamide Nylon 6 Microplastics3.96-222--420[4]

Table 2: Efficacy of Adsorbents for Reactive Red 195 (RR-195) Removal

AdsorbentMax. Adsorption Capacity (mg/g)Removal Efficiency (%)pHTemp. (°C)Initial Dye Conc. (mg/L)Adsorbent Dose (g/L)Contact Time (min)Citations
Calcined Marble Powder103.092------
Acetic Acid-Modified Soybean Leaves1297.8150---[5][6]
Chitosan Coacervated Particles82.184.2445300-600[7]

Table 3: Efficacy of Adsorbents for Reactive Red 198 (RR-198) Removal

AdsorbentMax. Adsorption Capacity (mg/g)Removal Efficiency (%)pHTemp. (°C)Initial Dye Conc. (mg/L)Adsorbent Dose (g/L)Contact Time (min)Citations
Boehmite/Fe3O4/GO107.598.9340100220[8]
Chitosan196.9-5201001-[9][10]
Chitosan357.1------[11]
Cationic Surfactant Modified SBA-15->965RT2001520[12]

Experimental Protocols

The following is a generalized methodology for conducting batch adsorption experiments to evaluate the efficacy of adsorbents for Reactive Red dye removal.

Materials and Reagents
  • Adsorbent: The specific adsorbent material to be tested (e.g., activated carbon, biochar, clay).

  • Reactive Red Dye: A stock solution of the specific Reactive Red dye (e.g., RR-120, RR-195, RR-198) of a known concentration (e.g., 1000 mg/L) is prepared by dissolving a weighed amount of the dye powder in deionized water.[13]

  • pH Adjustment: 0.1 M HCl and 0.1 M NaOH solutions are used to adjust the pH of the dye solutions.[3]

  • Deionized Water: Used for the preparation of all solutions.

Batch Adsorption Experiments
  • Preparation of Working Solutions: A series of dye solutions with different initial concentrations are prepared by diluting the stock solution with deionized water.[13]

  • Adsorption Procedure:

    • A known amount of the adsorbent is added to a fixed volume of the dye solution in a series of flasks or beakers.[3]

    • The pH of each solution is adjusted to the desired value using 0.1 M HCl or 0.1 M NaOH.[3]

    • The flasks are then agitated in a mechanical shaker at a constant speed and temperature for a predetermined period to reach equilibrium.[3][13]

  • Analysis:

    • After the specified contact time, the adsorbent is separated from the solution by centrifugation or filtration.[2]

    • The final concentration of the dye in the supernatant is determined using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λmax) of the specific Reactive Red dye.[2]

  • Data Calculation:

    • The amount of dye adsorbed per unit mass of the adsorbent at equilibrium (q_e, in mg/g) is calculated using the following equation: q_e = (C_0 - C_e) * V / m where C_0 and C_e are the initial and equilibrium concentrations of the dye (mg/L), respectively, V is the volume of the solution (L), and m is the mass of the adsorbent (g).

    • The percentage of dye removal is calculated as: Removal (%) = ((C_0 - C_e) / C_0) * 100

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow of a batch adsorption experiment for evaluating the efficacy of different adsorbents in removing Reactive Red dye.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Adsorbent Adsorbent Material BatchSetup Batch Adsorption Setup (Adsorbent + Dye Solution) Adsorbent->BatchSetup DyeStock Reactive Red Dye Stock Solution WorkingSolutions Working Dye Solutions of Varying Concentrations DyeStock->WorkingSolutions WorkingSolutions->BatchSetup pH_Adjustment pH Adjustment BatchSetup->pH_Adjustment Agitation Agitation at Constant Temperature & Speed pH_Adjustment->Agitation Equilibrium Attainment of Equilibrium Agitation->Equilibrium Separation Separation (Centrifugation/Filtration) Equilibrium->Separation Spectrophotometry UV-Vis Spectrophotometry Separation->Spectrophotometry DataCalculation Data Calculation (q_e and % Removal) Spectrophotometry->DataCalculation

Caption: Experimental workflow for batch adsorption studies of Reactive Red dye removal.

References

Azo Dyes Versus Anthraquinone Dyes: A Comparative Guide to Light Fastness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of dyes with appropriate stability is crucial for ensuring the integrity and longevity of colored materials in various applications. This guide provides an objective comparison of the light fastness of two major classes of synthetic dyes: azo dyes and anthraquinone dyes, supported by experimental data and standardized testing protocols.

Azo dyes, characterized by the presence of one or more azo groups (-N=N-), constitute the largest and most diverse class of synthetic colorants, offering a wide spectrum of colors. Anthraquinone dyes, derived from the polycyclic aromatic quinone of the same name, are renowned for their exceptional stability and are frequently used to achieve brilliant and light-fast colors, particularly in the blue, green, and red regions of the spectrum. The performance of these dyes, especially their resistance to photodegradation, is a critical factor in their application.

Quantitative Comparison of Light Fastness

The light fastness of a dye is its ability to retain its color upon exposure to light. This property is quantitatively evaluated using standardized tests, with results typically reported on the Blue Wool Scale, which ranges from 1 (very poor) to 8 (excellent). Anthraquinone dyes generally exhibit superior light fastness compared to azo dyes due to their more stable molecular structure.[1][2] The photofading of azo dyes is often a result of photo-oxidation of the azo group.[2]

The following table summarizes typical light fastness ratings for representative azo and anthraquinone dyes on different textile substrates. It is important to note that light fastness can be influenced by several factors, including the specific chemical structure of the dye, dye concentration, the nature of the substrate, and the presence of other chemical agents.[3]

Dye Class Specific Dye Example (C.I. Name) Substrate Typical Light Fastness (Blue Wool Scale)
Azo Acid Red 88Wool3-4
Acid Yellow 36Wool4
Acid Blue 113Wool4-5
Disperse Red 1Polyester2-3
Disperse Yellow 3Polyester4-5
Reactive Red 2Cotton3
Anthraquinone Acid Blue 80Wool6-7
Disperse Red 60Polyester5-6
Disperse Blue 56Polyester6
Disperse Blue 3Polyester5
Reactive Blue 19Cotton5
Azo-Anthraquinone Hybrid Novel Blue Reactive DyeCotton4-5

Note: The data presented is a synthesis from multiple sources and represents typical values. Actual performance may vary depending on the specific commercial dye, its concentration, the dyeing process, and the substrate.

Mechanisms of Light-Induced Fading

The difference in light fastness between azo and anthraquinone dyes can be attributed to their distinct chemical structures and the mechanisms by which they degrade upon exposure to light.

Azo Dyes:

The light-induced fading of azo dyes is primarily an oxidative process that targets the azo linkage (-N=N-).[2] Ultraviolet (UV) radiation provides the energy to excite the dye molecule, making it susceptible to attack by atmospheric oxygen. This can lead to the cleavage of the azo bond, breaking the chromophore and resulting in a loss of color. The specific substituents on the aromatic rings of the azo dye can influence its light fastness; electron-withdrawing groups can sometimes improve stability.

Anthraquinone Dyes:

The fused ring structure of anthraquinone dyes is inherently more stable and less susceptible to photo-oxidation than the azo linkage. Their rigid, planar structure allows for efficient dissipation of absorbed light energy, reducing the likelihood of photochemical reactions that lead to fading. While fading can still occur through complex photo-reduction or photo-oxidation pathways, the energy required to initiate these processes is generally higher than for azo dyes.

Experimental Protocols for Light Fastness Testing

The evaluation of light fastness is conducted using standardized experimental protocols to ensure reproducibility and comparability of results. The most widely recognized standards are developed by the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC).

ISO 105-B02: Colour fastness to artificial light: Xenon arc fading lamp test

This standard specifies a method for determining the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).

Apparatus:

  • Xenon Arc Lamp Apparatus: An artificial light fading apparatus equipped with an air-cooled or water-cooled xenon arc lamp. The apparatus must be capable of controlling irradiance, black standard temperature, and relative humidity.[4][5]

  • Blue Wool Standards: A set of eight standardized blue wool fabrics with known light fastness ratings (1 to 8).[6]

  • Grey Scale for Assessing Change in Colour: Used to visually evaluate the degree of fading of the specimens and standards.

  • Specimen Holders: To mount the textile samples for exposure.

  • Masking Material: Opaque material to cover a portion of the specimens and standards to create an unexposed area for comparison.

Procedure:

  • Specimen Preparation: Cut specimens of the textile to be tested to the required size for the specimen holders.

  • Mounting: Mount the test specimens and a set of Blue Wool standards on the specimen holders. A portion of each specimen and standard is covered with the opaque masking material.

  • Exposure: Place the mounted specimens in the xenon arc apparatus. The exposure conditions (irradiance, temperature, humidity) are set according to the standard. Common conditions are a black standard temperature of 50°C and an effective humidity of 40%.[6]

  • Evaluation: The exposure is continued until a specified amount of fading has occurred on the test specimen or the Blue Wool standards. The change in color of the exposed portion of the test specimen is then compared to the change in color of the Blue Wool standards.

  • Rating: The light fastness rating is the number of the Blue Wool standard that shows a similar degree of fading (contrast on the Grey Scale) to the test specimen.[3]

AATCC Test Method 16.3: Colorfastness to Light: Xenon-Arc

This method is also widely used and is similar in principle to ISO 105-B02. It involves exposing textile specimens to a xenon arc lamp under controlled conditions. The method provides several options for test conditions, allowing for the simulation of different end-use environments (e.g., continuous light or alternating light and dark cycles). The evaluation of color change is also performed by comparison with AATCC Blue Wool Lightfastness Standards (L2 to L9) or the Grey Scale for Color Change.

Mandatory Visualizations

dot

cluster_azo Azo Dye Structure cluster_anthraquinone Anthraquinone Dye Structure Aryl1 Aryl Group Azo -N=N- Aryl1->Azo Aryl2 Aryl Group Azo->Aryl2 Anthraquinone Anthraquinone Core (Fused Aromatic Rings)

Caption: General chemical structures of Azo and Anthraquinone dyes.

dot

A Specimen Preparation (Textile Sample) B Mounting (With Blue Wool Standards & Mask) A->B C Exposure in Xenon Arc Apparatus (Controlled Light, Temp., Humidity) B->C D Evaluation (Compare Fading to Blue Wool Standards) C->D E Assign Light Fastness Rating (Blue Wool Scale 1-8) D->E

Caption: Experimental workflow for textile light fastness testing.

References

A Comparative Guide to the Cross-Reactivity of Amine-Reactive Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent dyes for labeling biomolecules is a critical step that can significantly influence experimental outcomes. While brightness and photostability are often primary considerations, the cross-reactivity or non-specific binding of these dyes can lead to high background, false positives, and misinterpretation of data. This guide provides a comparative overview of commonly used amine-reactive dyes, with a focus on factors that influence their cross-reactivity, supported by available data and experimental protocols to aid in dye selection and validation.

Understanding Reactive Dye Cross-Reactivity

Cross-reactivity of a reactive dye refers to its propensity to bind to unintended targets within a biological sample. This non-specific binding can be driven by several factors, including the physicochemical properties of the dye itself, the nature of the reactive group, and the experimental conditions. For amine-reactive dyes, which primarily target primary amines (such as the side chain of lysine residues and the N-terminus of proteins), off-target reactions can still occur with other nucleophiles or through non-covalent interactions like hydrophobic and ionic interactions. This can result in a decreased signal-to-noise ratio and misleading localization or quantification of the target molecule.

Comparison of Common Amine-Reactive Dyes

While direct, comprehensive comparative studies quantifying the cross-reactivity of a wide range of reactive dyes are not extensively available in peer-reviewed literature, we can infer potential performance based on their chemical class, brightness, photostability, and user-reported performance in various applications. The following table summarizes key characteristics of popular classes of amine-reactive dyes.

Dye ClassReactive Group(s)Key AdvantagesPotential for Non-Specific Binding
Fluoresceins (e.g., FITC) IsothiocyanateLong history of use, cost-effective.Higher potential due to lower photostability and pH sensitivity, which can affect signal stability and background. The thiourea bond formed is less stable over time compared to amide bonds[1][2].
Rhodamines (e.g., TRITC, TAMRA) Isothiocyanate, Succinimidyl EsterGood photostability, relatively bright.Can exhibit self-quenching at high degrees of labeling. Isothiocyanate versions share the same bond stability concerns as FITC[2].
Cyanines (e.g., Cy®3, Cy®5) Succinimidyl EsterBright, available in a wide range of wavelengths.Can form aggregates on conjugates, leading to quenching and potentially altered binding properties[3]. Some cyanine dyes are more hydrophobic, which may increase non-specific binding.
Alexa Fluor® Dyes Succinimidyl Ester, TFP Ester, SDP EsterHigh photostability, bright, and pH insensitive[4][5][6]. Less prone to aggregation compared to Cy dyes[3]. TFP and SDP esters offer greater hydrolytic stability[7].Generally considered to have lower non-specific binding due to their sulfonation, which increases hydrophilicity. However, non-specific binding can still occur, particularly in fixed and permeabilized cells[8].
CF® Dyes Succinimidyl EsterBright and highly photostable. Some are designed to be more hydrophilic to reduce non-specific binding.Similar to Alexa Fluor® dyes, they are generally designed for low non-specific binding, but this should be validated for the specific application.

Experimental Protocols

To objectively assess the cross-reactivity of different reactive dyes for a specific application, a standardized experimental protocol is essential. Below is a general workflow for comparing the performance of antibody-dye conjugates in immunofluorescence staining.

Protocol: Comparative Evaluation of Reactive Dye Cross-Reactivity in Immunofluorescence

1. Antibody Conjugation:

  • Prepare stock solutions of the amine-reactive dyes (e.g., FITC, Alexa Fluor® 488 NHS ester, Cy®3 NHS ester) in anhydrous DMSO.

  • Determine the protein concentration of the antibody to be labeled.

  • Perform the conjugation reaction by adding a defined molar excess of the reactive dye to the antibody solution in a suitable buffer (typically sodium bicarbonate, pH 8.3-9.0). Incubate for 1 hour at room temperature.

  • Purify the antibody-dye conjugate from the unconjugated dye using a desalting column or dialysis.

  • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the dye's and protein's maximum absorbance wavelengths.

2. Sample Preparation:

  • Culture and prepare cells or tissue sections according to standard protocols.

  • Fix and permeabilize the samples as required for the target antigen.

  • Block non-specific binding sites using an appropriate blocking buffer (e.g., 3% BSA in PBS).

3. Immunofluorescence Staining:

  • Incubate the samples with the directly conjugated primary antibodies at equivalent concentrations and DOLs.

  • As a negative control, incubate samples with an isotype control antibody conjugated with the same set of dyes.

  • As another control, stain samples that are known not to express the target antigen.

  • Wash the samples extensively to remove unbound antibodies.

  • Mount the samples with an anti-fade mounting medium.

4. Imaging and Analysis:

  • Acquire images using a fluorescence microscope with consistent settings (laser power, exposure time, gain) for all samples.

  • Quantify the mean fluorescence intensity of the specific signal (on the target structure) and the background signal (in areas devoid of the target).

  • Calculate the signal-to-noise ratio (S/N) for each dye by dividing the mean specific signal intensity by the mean background intensity.

  • Qualitatively assess any observable non-specific staining patterns.

Visualizing Experimental Design and Factors in Cross-Reactivity

To further clarify the experimental workflow and the interplay of factors contributing to non-specific binding, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_stain Staining cluster_analysis Analysis Dye_Prep Prepare Reactive Dyes (Dye A, Dye B, Dye C) Conjugation Antibody Conjugation Dye_Prep->Conjugation Ab_Prep Prepare Antibody Ab_Prep->Conjugation Purification Purification of Conjugates Conjugation->Purification DOL_Calc Determine Degree of Labeling Purification->DOL_Calc Staining Immunofluorescence Staining DOL_Calc->Staining Sample_Prep Prepare Samples (Cells/Tissues) Blocking Blocking Step Sample_Prep->Blocking Blocking->Staining Washing Washing Steps Staining->Washing Imaging Fluorescence Imaging Washing->Imaging Quantification Signal & Background Quantification Imaging->Quantification SN_Ratio Calculate Signal-to-Noise Ratio Quantification->SN_Ratio Comparison Compare Dye Performance SN_Ratio->Comparison

Figure 1. Experimental workflow for comparing the cross-reactivity of different reactive dyes.

cross_reactivity_factors cluster_dye Dye Properties cluster_conjugate Conjugate Properties cluster_experimental Experimental Conditions Hydrophobicity Hydrophobicity NonSpecific_Binding Non-Specific Binding (Cross-Reactivity) Hydrophobicity->NonSpecific_Binding Charge Net Charge Charge->NonSpecific_Binding Aggregation Aggregation Tendency Aggregation->NonSpecific_Binding DOL Degree of Labeling DOL->NonSpecific_Binding Reactive_Group Reactive Group Chemistry Reactive_Group->NonSpecific_Binding Blocking_Efficiency Blocking Efficiency Blocking_Efficiency->NonSpecific_Binding Washing_Stringency Washing Stringency Washing_Stringency->NonSpecific_Binding Fixation_Perm Fixation/Permeabilization Fixation_Perm->NonSpecific_Binding

Figure 2. Key factors influencing the cross-reactivity and non-specific binding of reactive dyes.

Conclusion

The choice of a reactive dye extends beyond its spectral properties and brightness. Minimizing cross-reactivity is paramount for generating reliable and reproducible data. While newer generations of dyes like the Alexa Fluor® and CF® series are generally engineered for higher specificity, it is crucial for researchers to empirically validate the performance of any dye in their specific experimental context. By following a systematic evaluation protocol, researchers can select the optimal reactive dye that provides the best balance of signal intensity and low non-specific binding for their application.

References

A Comparative Guide to Reactive Red 24 and Alternatives in Digital Textile Printing Inks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of C.I. Reactive Red 24 and a common alternative, C.I. Reactive Red 195, in the context of digital textile printing inks. The information presented is a synthesis of available experimental data from various sources. It is important to note that for a direct and definitive comparison, side-by-side experimental evaluation under identical conditions is recommended.

Executive Summary

Reactive dyes are a cornerstone of digital textile printing on cellulosic fibers like cotton, offering vibrant colors and excellent wash fastness due to the covalent bond they form with the fiber.[1] This guide focuses on the performance characteristics of two prominent red reactive dyes: Reactive Red 24, a monofunctional dye, and Reactive Red 195, a bifunctional dye.[2][3]

Generally, bifunctional reactive dyes like Reactive Red 195 are known to exhibit higher fixation rates compared to their monofunctional counterparts.[4][5] This can lead to more efficient dyeing processes and reduced environmental impact due to less hydrolyzed dye in the effluent.[6] However, the specific performance in a digital printing ink formulation depends on a multitude of factors including the ink's chemical composition and the printing and fixation processes employed.

Performance Data Comparison

The following tables summarize the available quantitative data for Reactive Red 24 and Reactive Red 195. It is crucial to interpret this data with the understanding that it has been collated from various sources and may not have been generated under identical experimental conditions.

Colorfastness Properties
PropertyTest StandardReactive Red 24Reactive Red 195
Light Fastness ISO 105-B025-6[7]5-6[8] (Can be poor in lighter shades[3])
Wash Fastness ISO 105-C06Good to Excellent (General for reactive dyes)[5]Good to Excellent (General for reactive dyes)[3]
Crocking Fastness (Dry) AATCC 8Good (General for reactive dyes)[5]Good[3]
Crocking Fastness (Wet) AATCC 8Moderate (General for reactive dyes)[5]Moderate[3]
Ink Physicochemical Properties (Typical Ranges for Reactive Inks)
PropertyTypical Range for InkjetReactive Red 24 (Formulated Ink)Reactive Red 195 (Formulated Ink)
Viscosity (at 25°C) 1-25 cP[9]2.1 - 2.9 cP[5]Data Not Available
Surface Tension 25-50 mN/m[9]28 - 31 mN/m[5]Data Not Available
Particle Size < 200 nm[10]Data Not Available< 80 nm (for nanoparticles)[11]
Colorimetric and Fixation Data
PropertyReactive Red 24Reactive Red 195
Color Shade Bluish-Red[7]Bluish-Red[12]
Fixation Rate Lower (Monofunctional)[2]Higher (Bifunctional)[4][5]
Lab* Values (on Cotton) Data Not AvailableData Not Available

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Colorfastness to Washing (ISO 105-C06)

This test assesses the resistance of the color of textiles to domestic or commercial laundering procedures.

  • Apparatus: Launder-Ometer or similar apparatus for agitated washing at a specified temperature, stainless steel balls, multifiber fabric, grey scale for assessing staining and color change.

  • Procedure:

    • A printed fabric specimen is stitched together with a multifiber test fabric.

    • The composite specimen is placed in a stainless steel container with a specified volume of detergent solution and stainless steel balls.

    • The container is then agitated in the Launder-Ometer for a specified time and at a specific temperature (e.g., 40°C, 60°C).

    • After washing, the specimen is rinsed, dried, and the color change of the specimen and the staining of the multifiber fabric are assessed using the grey scales under standard lighting conditions.[13][14][15]

Colorfastness to Crocking (Rubbing) (AATCC 8)

This method determines the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.[1]

  • Apparatus: Crockmeter, standard white cotton crocking cloth, grey scale for staining or chromatic transference scale.

  • Procedure:

    • A strip of the printed fabric is mounted on the base of the crockmeter.

    • A square of white crocking cloth is mounted on the rubbing finger of the crockmeter.

    • The rubbing finger is lowered onto the test specimen and moved back and forth 10 times.

    • This is performed with both a dry and a wet (controlled water content) crocking cloth.

    • The amount of color transferred to the white crocking cloth is evaluated by comparing it with the grey scale for staining or the chromatic transference scale.[16][17][18]

Colorfastness to Light (ISO 105-B02)

This test measures the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight.[19]

  • Apparatus: Xenon arc lamp apparatus, blue wool standards (rated 1-8), grey scale for assessing color change.

  • Procedure:

    • The printed fabric specimen is exposed to the light from a xenon arc lamp under controlled conditions of temperature and humidity.

    • Simultaneously, a set of blue wool standards with known lightfastness are also exposed.

    • The exposure continues until a specified color change is observed on the specimen or the blue wool standards.

    • The lightfastness of the specimen is rated by comparing the change in its color to the change in color of the blue wool standards.[20][21][22]

Ink Viscosity Measurement

Viscosity is a critical parameter for the jetting performance of an inkjet ink.

  • Apparatus: Rotational viscometer or rheometer.

  • Procedure:

    • The ink sample is placed in the measurement cell of the viscometer.

    • The spindle is rotated at a series of defined speeds (shear rates).

    • The instrument measures the torque required to rotate the spindle, from which the viscosity is calculated. Measurements are typically performed at a controlled temperature (e.g., 25°C).[23][24]

Ink Surface Tension Measurement

Surface tension influences droplet formation and the wetting of the ink on the substrate.

  • Apparatus: Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

  • Procedure:

    • The ink sample is placed in a clean vessel.

    • A platinum ring or plate is brought into contact with the surface of the ink.

    • The force required to pull the ring or plate from the surface is measured, and from this, the surface tension is calculated.[23][25]

Particle Size Analysis

The size of dye particles or agglomerates in the ink is crucial to prevent nozzle clogging.

  • Apparatus: Dynamic Light Scattering (DLS) or Nanoparticle Tracking Analysis (NTA) instrument.

  • Procedure:

    • A diluted sample of the ink is placed in a cuvette.

    • A laser beam is passed through the sample, and the scattered light from the particles is detected.

    • The instrument analyzes the fluctuations in the scattered light to determine the size distribution of the particles in the ink.[23][24]

Visualizations

The following diagrams illustrate key workflows and relationships in the evaluation of digital textile printing inks.

Experimental_Workflow cluster_0 Ink Formulation cluster_1 Ink Characterization cluster_2 Printing and Fixation cluster_3 Performance Evaluation Dye_Selection Dye Selection (e.g., Reactive Red 24) Ink_Preparation Ink Preparation (Solvents, Additives) Dye_Selection->Ink_Preparation Viscosity Viscosity Ink_Preparation->Viscosity Surface_Tension Surface Tension Ink_Preparation->Surface_Tension Particle_Size Particle Size Ink_Preparation->Particle_Size Digital_Printing Digital Printing on Cotton Viscosity->Digital_Printing Surface_Tension->Digital_Printing Particle_Size->Digital_Printing Fixation Fixation (Steaming/Heat) Digital_Printing->Fixation Colorfastness Colorfastness Tests (Wash, Crock, Light) Fixation->Colorfastness Colorimetric Colorimetric Analysis (Lab*) Fixation->Colorimetric Fixation_Rate Fixation Rate Analysis Fixation->Fixation_Rate Logical_Relationship Dye_Structure Dye Structure (e.g., Monofunctional vs. Bifunctional) Ink_Properties Ink Physicochemical Properties (Viscosity, Surface Tension, Stability) Dye_Structure->Ink_Properties influences Final_Properties Final Print Properties (Colorfastness, Hand Feel) Dye_Structure->Final_Properties directly impacts Print_Performance Print Performance (Jettability, Color Gamut) Ink_Properties->Print_Performance determines Print_Performance->Final_Properties affects

References

A Comparative Guide to the Dyeing of Tussah and Mulberry Silk

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of dyeing methods for tussah and mulberry silk, supported by experimental data. It delves into the structural and chemical differences between these two protein fibers and how these characteristics influence their interaction with various dye types, including reactive, acid, and natural dyes. Detailed experimental protocols and visual representations of key processes are included to support research and development in textiles, biomaterials, and related fields.

Structural and Chemical Differences: The Foundation of Dyeing Behavior

Tussah and mulberry silk, while both protein-based fibers, exhibit significant differences in their chemical composition and physical structure, which fundamentally affects their dyeing properties.

Morphological and Structural Comparison:

FeatureMulberry Silk (Bombyx mori)Tussah Silk (Antheraea pernyi)
Cross-Section TriangularFlattened, irregular wedge
Fiber Diameter Finer and more uniformCoarser and less uniform
Surface SmoothStriations and pores
Color in Natural State White to off-whiteLight brown or yellowish
Luster HighModerate

Amino Acid Composition:

The amino acid composition of the silk fibroin directly impacts the number of available sites for dye interaction.

Amino Acid TypeMulberry Silk (% w/w)Tussah Silk (% w/w)Implication for Dyeing
Acidic Amino Acids LowerHigherThe higher content in tussah silk leads to a greater net negative charge, which can repel anionic dyes and necessitate the use of more electrolytes to promote dye uptake.[1][2][3]
Basic Amino Acids 1.847.13Tussah silk's significantly higher basic amino acid content provides more cationic sites for interaction with anionic dyes.[1][2][3]

The distinct structural and chemical properties of tussah and mulberry silk lead to notable differences in their dyeing performance.

Comparative Performance of Dyeing Methods

Reactive Dyes

Reactive dyes form covalent bonds with the fiber, resulting in excellent wash fastness. However, their application on tussah and mulberry silk yields different outcomes.

Quantitative Comparison of Reactive Dyeing Performance:

Performance IndicatorMulberry SilkTussah SilkKey Observations
Dye Exhaustion Generally higherGenerally lowerTussah silk's higher negative charge can lead to greater electrostatic repulsion of anionic reactive dyes, resulting in lower exhaustion.[2][3]
Dye Fixation Generally higherGenerally lowerThe lower exhaustion on tussah silk contributes to lower overall dye fixation.[2][3]
Apparent Color Depth HigherLowerTo achieve the same color depth as mulberry silk, a higher concentration of reactive dye is required for tussah silk.[2][3]
Brilliance HigherLowerDyed mulberry silk typically exhibits a more brilliant and lustrous appearance.[2][3]
Colorfastness to Soaping ExcellentExcellentBoth silks show excellent colorfastness to soaping when dyed with reactive dyes, indicating strong covalent bonding.[2][3]
Acid Dyes

Acid dyes are anionic dyes applied in an acidic dye bath. They form ionic bonds with the cationic groups in the silk fiber.

While extensive quantitative comparative data is limited, qualitative observations indicate that mulberry silk generally exhibits superior performance with acid dyes. Tussah silk can be more challenging to dye evenly and may yield less vibrant shades. The inherent yellowish-brown color of tussah silk can also affect the final color outcome.

Natural Dyes

Natural dyes are derived from various plant, animal, and mineral sources. Their application often requires the use of mordants to fix the dye to the fiber.

Similar to acid dyes, direct quantitative comparisons of natural dyeing on tussah and mulberry silk are not widely available in the literature. However, the general consensus is that mulberry silk, with its whiter starting color and smoother surface, tends to produce brighter and more predictable colors with natural dyes. The natural color of tussah silk will influence the final shade, often resulting in more muted, earthy tones. The effectiveness of different mordants can also vary between the two types of silk.

Experimental Protocols

General Pre-treatment of Silk (Degumming)

Before dyeing, raw silk must be degummed to remove sericin, the gummy protein that coats the fibroin filaments.

  • Preparation of Degumming Bath: Prepare a solution containing 0.5 g/L sodium carbonate and 2 g/L non-ionic detergent.

  • Immersion: Immerse the silk sample in the degumming bath at a liquor-to-goods ratio of 40:1.

  • Heating: Gradually raise the temperature to 95-100°C and maintain for 30-60 minutes.

  • Rinsing: Rinse the silk thoroughly with hot water, followed by a cold water rinse.

  • Drying: Air dry the degummed silk at room temperature.

Reactive Dyeing Protocol
  • Dye Bath Preparation: Prepare a dye bath containing the reactive dye (e.g., 2% on weight of fiber - owf), sodium sulphate (e.g., 60 g/L), and a wetting agent.

  • Dyeing: Introduce the degummed silk into the dye bath at room temperature. Gradually raise the temperature to the recommended dyeing temperature (e.g., 60-80°C) over 30 minutes.

  • Alkali Addition: After 30 minutes at the dyeing temperature, add the required amount of alkali (e.g., 20 g/L of sodium carbonate) to facilitate dye fixation.

  • Fixation: Continue dyeing for another 60-90 minutes at the same temperature.

  • Rinsing and Soaping: Rinse the dyed silk in cold water. Then, soap the fabric at the boil for 15 minutes in a solution containing 2 g/L of a non-ionic detergent to remove unfixed dye.

  • Final Rinse and Drying: Rinse thoroughly in hot and then cold water, and air dry.

Acid Dyeing Protocol
  • Dye Bath Preparation: Prepare a dye bath containing the acid dye (e.g., 1% owf) and a leveling agent.

  • pH Adjustment: Adjust the pH of the dye bath to the acidic range (typically pH 4-6) using acetic acid or formic acid.

  • Dyeing: Introduce the degummed silk into the dye bath at 40°C. Gradually raise the temperature to 85-90°C over 30-45 minutes.

  • Exhaustion: Continue dyeing at this temperature for 45-60 minutes.

  • Rinsing and Drying: Allow the dye bath to cool gradually before rinsing the silk in cold water. Air dry the dyed silk.

Natural Dyeing Protocol (with Mordanting)
  • Mordanting (Pre-mordanting method):

    • Prepare a mordant bath with a suitable mordant (e.g., 15% owf alum).

    • Introduce the degummed silk into the mordant bath and heat to 80-90°C for 45-60 minutes.

    • Allow the silk to cool in the mordant bath, then rinse with water.

  • Dye Extraction: Prepare the natural dye solution by boiling the dye source (e.g., plant material) in water.

  • Dyeing:

    • Introduce the mordanted silk into the natural dye bath.

    • Heat the dye bath to 80-90°C and maintain for 60-90 minutes, stirring occasionally.

  • Rinsing and Drying: Allow the silk to cool in the dye bath, then rinse with water until the water runs clear. Air dry the dyed silk.

Visualizing the Differences and Processes

Structural and Chemical Differences

G cluster_mulberry Mulberry Silk cluster_tussah Tussah Silk Mulberry_Fiber Triangular Cross-Section Mulberry_Surface Smooth Surface Mulberry_Fiber->Mulberry_Surface Mulberry_AA Low Acidic & Basic Amino Acids Mulberry_Surface->Mulberry_AA Dyeing_Performance Dyeing Performance Mulberry_AA->Dyeing_Performance Higher dye uptake & brilliance Tussah_Fiber Flattened Cross-Section Tussah_Surface Porous Surface Tussah_Fiber->Tussah_Surface Tussah_AA High Acidic & Basic Amino Acids Tussah_Surface->Tussah_AA Tussah_AA->Dyeing_Performance Requires more dye & electrolytes

Caption: Key structural and chemical differences between mulberry and tussah silk and their impact on dyeing performance.

Dye-Fiber Interaction Mechanisms

G cluster_reactive Reactive Dye Interaction cluster_acid Acid Dye Interaction Reactive_Dye Reactive Dye Covalent_Bond Covalent Bond Reactive_Dye->Covalent_Bond Silk_Fiber_Reactive Silk Fiber (-OH, -NH2 groups) Silk_Fiber_Reactive->Covalent_Bond High_Wash_Fastness High_Wash_Fastness Covalent_Bond->High_Wash_Fastness Results in Acid_Dye Acid Dye (Anionic) Ionic_Bond Ionic Bond Acid_Dye->Ionic_Bond Silk_Fiber_Acid Silk Fiber (-NH3+ groups) Silk_Fiber_Acid->Ionic_Bond Moderate_Wash_Fastness Moderate_Wash_Fastness Ionic_Bond->Moderate_Wash_Fastness Results in

Caption: Simplified representation of reactive and acid dye interactions with silk fibers.

Experimental Workflow for Comparative Dyeing Analysis

G cluster_analysis Analysis Start Start Degumming Degumming of Mulberry & Tussah Silk Start->Degumming Dyeing Dyeing (Reactive, Acid, Natural) Degumming->Dyeing Washing_Soaping Washing & Soaping Dyeing->Washing_Soaping Drying Drying Washing_Soaping->Drying Analysis Performance Analysis Drying->Analysis End End Analysis->End Color_Measurement Color Measurement (K/S) Analysis->Color_Measurement Fastness_Testing Colorfastness Testing Analysis->Fastness_Testing Microscopy Microscopy (SEM) Analysis->Microscopy

Caption: A typical experimental workflow for the comparative analysis of dyeing mulberry and tussah silk.

References

Safety Operating Guide

Proper Disposal of Reactive Red 24:1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Reactive Red 24:1, an azo dye commonly used in various laboratory applications. Adherence to these guidelines will help mitigate risks and ensure environmental responsibility.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure. This compound, like many azo dyes, can be harmful if swallowed and may cause skin and eye irritation.[1]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.[1][2][3]To protect eyes from dust and splashes.
Hand Protection Chemically impervious gloves (e.g., nitrile or neoprene).[1][2][3]To prevent skin contact.
Body Protection A lab coat or chemical-resistant apron and coveralls.[2][4]To protect skin and clothing from contamination.
Respiratory Protection An approved respirator should be worn, especially when handling the powder form, to avoid inhalation of dust.[1][3]To prevent respiratory tract irritation.

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the generation and accumulation of dust.[1][3] An eyewash station and safety shower should be readily accessible.[1]

Step-by-Step Disposal Procedures

The proper disposal of this compound is contingent on its form (solid waste or aqueous solution) and the quantity to be discarded. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office, as local, state, and national regulations must be strictly followed.[5]

Disposal of Solid this compound Waste:

  • Collection: Carefully sweep up any solid this compound powder or residues. Avoid generating dust.[6][7]

  • Containment: Place the collected solid waste into a clearly labeled, sealed, and compatible hazardous waste container.[6][8] The container should be in good condition, with no leaks or cracks, and kept closed except when adding waste.[8]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[8] Do not use abbreviations or chemical formulas.[8]

  • Storage: Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[6][9] This area should be at or near the point of generation.[9] Ensure that incompatible wastes are segregated.[8]

  • Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[8]

Disposal of Aqueous Solutions Containing this compound:

Drain disposal of solutions containing dyes is generally discouraged and often prohibited.[6] These solutions should be collected as hazardous waste.

  • Collection: Collect all aqueous waste containing this compound in a designated, leak-proof, and compatible container. Plastic containers are often preferred.[9]

  • Labeling: Label the container as "Hazardous Waste" and list all chemical constituents, including "this compound," and their approximate concentrations.

  • Storage: Store the container in the satellite accumulation area, ensuring the cap is securely fastened when not in use.

  • Pickup: Arrange for disposal through your institution's EHS program.

Never mix this compound waste with other incompatible waste streams.[10]

Emergency Procedures: Spill and Exposure Response

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Spill Cleanup Protocol:

  • Evacuation and Notification: Alert personnel in the immediate area and evacuate if necessary. For large or hazardous spills, contact your institution's emergency response team.[11]

  • Ventilation: Ensure the area is well-ventilated. If the spill involves a significant amount of dust, it is crucial to avoid inhalation.[7]

  • Containment: For liquid spills, use an absorbent material to contain the spill.[7][11]

  • Cleanup:

    • For solid spills, carefully sweep or vacuum the material and place it in a designated hazardous waste container.[6] Avoid generating dust.[6]

    • For liquid spills, once absorbed, scoop the material into a hazardous waste container.[7]

  • Decontamination: Clean the spill area with soap and water.[11]

  • Disposal: Dispose of all cleanup materials, including contaminated PPE, as hazardous waste.[7][12]

Exposure Response:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin: Remove contaminated clothing. Flush the affected skin with plenty of soap and water. Get medical aid if irritation develops or persists.[1]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_type Waste Identification cluster_solid Solid Waste Disposal cluster_liquid Aqueous Waste Disposal cluster_final Final Steps start Start: this compound Requires Disposal ppe Don Appropriate PPE: - Safety Goggles - Impervious Gloves - Lab Coat/Apron - Respirator (for solids) start->ppe waste_type Determine Waste Form ppe->waste_type collect_solid 1. Carefully sweep solid waste waste_type->collect_solid Solid collect_liquid 1. Collect aqueous solution in a leak-proof, compatible container waste_type->collect_liquid Aqueous Solution contain_solid 2. Place in a sealed, compatible hazardous waste container collect_solid->contain_solid label_solid 3. Label as 'Hazardous Waste' with full chemical name contain_solid->label_solid storage Store in Designated Satellite Accumulation Area label_solid->storage label_liquid 2. Label as 'Hazardous Waste' and list all constituents collect_liquid->label_liquid label_liquid->storage pickup Contact EHS for Hazardous Waste Pickup storage->pickup end End: Proper Disposal Complete pickup->end

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Reactive Red 24:1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Reactive Red 24:1, a common textile dye. Adherence to these procedures is critical to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, particularly in its powder form, a comprehensive approach to personal protection is necessary to prevent inhalation, skin, and eye contact. Engineering controls, such as a chemical fume hood or a downdraft ventilation booth, are the first line of defense to control airborne dust.[1]

A summary of recommended personal protective equipment is provided in the table below.

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved respirator with N95 or P100 particulate filters.[2]Prevents inhalation of fine dust particles, which can cause respiratory irritation and sensitization.[3][4]
Hand Protection Nitrile or Neoprene gloves.Provides a barrier against skin contact. Breakthrough times can vary, so it is crucial to consult manufacturer data for specific glove types.
Eye Protection Chemical safety goggles or a face shield.[3]Protects eyes from dust particles that can cause irritation.
Protective Clothing Lab coat, closed-toe shoes, and additional protective clothing as needed.Minimizes the risk of skin contact with the dye.

Operational Plan: From Receipt to Disposal

A structured workflow is essential for the safe handling of this compound. The following diagram illustrates the key stages of the operational plan.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Receiving and Storage B Gathering PPE and Materials A->B C Pre-weighing Preparations B->C D Weighing in Ventilated Enclosure C->D Enter Handling Phase E Solution Preparation D->E F Use in Experiment E->F G Decontamination of Work Area F->G Begin Cleanup H Waste Segregation G->H I Proper Disposal H->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.